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  • Product: 7-O-Ethyl fangchinoline
  • CAS: 118160-59-1

Core Science & Biosynthesis

Foundational

The Multi-Faceted Anti-Neoplastic Mechanism of 7-O-Ethyl Fangchinoline and its Progenitor Compound in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has emerged as a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has emerged as a compound of significant interest in oncology due to its potent anti-tumor activities across a spectrum of cancer types.[1][2] Its therapeutic potential has driven the synthesis of numerous derivatives, including 7-O-Ethyl fangchinoline, designed to enhance bioavailability, potency, and specificity.[3][4] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anti-cancer effects of fangchinoline and its derivatives. We will dissect its role in modulating critical signaling pathways, inducing programmed cell death, arresting the cell cycle, and influencing autophagy. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of fangchinoline-based cancer therapeutics, offering not only a synthesis of current knowledge but also detailed experimental frameworks for mechanistic validation.

Core Mechanism: Broad-Spectrum Kinase Inhibition with a Focus on the PI3K/Akt/mTOR Axis

The most extensively documented mechanism of action for fangchinoline and its derivatives is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5][6]

Fangchinoline exerts its effect by directly or indirectly suppressing the expression and phosphorylation of key nodes within this cascade. Studies consistently demonstrate a dose-dependent decrease in the expression of PI3K and the phosphorylation of its primary downstream effector, Akt (also known as Protein Kinase B), at residues such as Thr308 and Ser473.[1][5][6][7] This inhibition sets off a cascade of anti-tumor events.

Downstream Consequence: Induction of Apoptosis

By crippling the pro-survival signaling of the PI3K/Akt pathway, 7-O-Ethyl fangchinoline effectively lowers the threshold for apoptosis. This is achieved through a two-pronged assault on the cell's survival and death machinery.

  • Suppression of Anti-Apoptotic Proteins: The PI3K/Akt pathway normally promotes the expression and stability of several inhibitor of apoptosis proteins (IAPs). Fangchinoline treatment leads to the significant downregulation of proteins such as X-linked inhibitor of apoptosis protein (XIAP), Bcl-2, and Bcl-xl.[1][6][8] These proteins are critical for sequestering and inhibiting caspases, the executioners of apoptosis. Their suppression removes these brakes on programmed cell death.

  • Activation of Pro-Apoptotic Cascades: The compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9] Inhibition of PI3K/Akt signaling leads to the activation of executioner caspases, including caspase-3 and caspase-9.[5][8] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Noxa and the cleavage of Poly (ADP-ribose) polymerase (PARP), a classic hallmark of apoptosis.[9][10]

G cluster_0 Cell Membrane cluster_1 Inhibition by 7-O-Ethyl Fangchinoline RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) XIAP XIAP Akt->XIAP Activates Apoptosis Apoptosis XIAP->Apoptosis Inhibits Fangchinoline 7-O-Ethyl Fangchinoline Fangchinoline->PI3K Inhibits Fangchinoline->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/XIAP survival pathway.
Downstream Consequence: Cell Cycle Arrest

A second major outcome of PI3K/Akt inhibition is the arrest of the cell cycle, predominantly at the G0/G1 phase.[11][12][13] This prevents cancer cells from progressing to the S phase (DNA synthesis) and completing cell division.

The mechanism involves the downregulation of key G1 phase regulators. Fangchinoline treatment has been shown to decrease the expression of Cyclin D1, Cyclin E, and their partner cyclin-dependent kinases, CDK4 and CDK6.[5][11][12] These proteins are essential for phosphorylating the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the transcription factor E2F-1, preventing the expression of genes required for S-phase entry.[12] Furthermore, fangchinoline can increase the expression of CDK inhibitors like p21 and p27, which further enforce the G1 checkpoint.[11]

G cluster_0 G1 Phase Regulation cluster_1 Inhibition CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylates CyclinD Cyclin D1 CyclinD->CDK4_6 Activates E2F1 E2F-1 pRb->E2F1 Releases S_Phase S-Phase Entry E2F1->S_Phase Promotes Fangchinoline 7-O-Ethyl Fangchinoline Fangchinoline->CDK4_6 Downregulates Fangchinoline->CyclinD Downregulates

Caption: Mechanism of G1 phase cell cycle arrest.

Modulation of Autophagy: A Context-Dependent Mechanism

Autophagy is a cellular recycling process that can have a dual role in cancer: it can promote survival under stress or it can lead to a form of programmed cell death (autophagic cell death). The effect of fangchinoline on autophagy is complex and appears to be context-dependent.

  • Induction of Autophagic Cell Death: In some cancer types, such as hepatocellular carcinoma, fangchinoline induces autophagic cell death.[14] This process has been linked to the activation of the p53/sestrin2/AMPK signaling pathway, which operates independently of mTOR.[3][14] Another study in colorectal cancer pointed to the activation of the AMPK/mTOR/ULK1 pathway.[15]

  • Inhibition of Autophagic Flux: Conversely, in non-small cell lung cancer (NSCLC), fangchinoline has been identified as an autophagy inhibitor.[16][17] It causes the accumulation of autophagosomes by impairing their fusion with lysosomes and compromising lysosomal acidity, thus blocking the final degradation step of autophagy.[17] This action is particularly significant for drug development, as inhibiting pro-survival autophagy can enhance the efficacy of conventional chemotherapies like cisplatin and paclitaxel.[17]

This dual functionality suggests that the impact of 7-O-Ethyl fangchinoline on autophagy may vary between different cancer genotypes and microenvironments, a critical consideration for its therapeutic application.

Inhibition of Metastasis and Other Signaling Pathways

Fangchinoline and its derivatives also demonstrate anti-metastatic properties by inhibiting cell migration and invasion. This is often linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix and facilitating cancer cell dissemination.[5][18] The suppression of these MMPs is a downstream effect of PI3K/Akt pathway inhibition.

Additionally, some derivatives have been shown to suppress the MAPK signaling pathway, another key regulator of cell proliferation, which may contribute to the overall anti-cancer effect.[3][19]

Experimental Validation: Protocols and Methodologies

To rigorously investigate the mechanisms described above, a series of well-established molecular and cellular biology techniques are required.

Cell Viability and Cytotoxicity Assessment
  • Objective: To determine the dose-dependent cytotoxic effect of 7-O-Ethyl fangchinoline and calculate its half-maximal inhibitory concentration (IC50).

  • Protocol: MTT or CCK-8 Assay

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of 7-O-Ethyl fangchinoline (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.

    • Measurement: For MTT, add solubilization solution (e.g., DMSO). For both, measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Analysis: Normalize absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Apoptosis
  • Objective: To quantify and visualize the induction of apoptosis.

  • Protocol: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

    • Treatment: Culture cells in 6-well plates and treat with 7-O-Ethyl fangchinoline at concentrations around the IC50 value for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Acquisition: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-only, and PI-only controls are essential for proper compensation and gating.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protein Expression Analysis
  • Objective: To measure changes in the expression and phosphorylation status of key signaling proteins.

  • Protocol: Western Blotting

    • Lysate Preparation: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Cleaved Caspase-3, Cyclin D1, LC3B, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

G cluster_workflow Western Blotting Workflow Lysate 1. Cell Lysis & Protein Quant. SDS_PAGE 2. SDS-PAGE (Separation) Lysate->SDS_PAGE Transfer 3. Membrane Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Ab Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Ab Incubation Primary_Ab->Secondary_Ab Detection 7. ECL Detection & Imaging Secondary_Ab->Detection

Caption: Standard experimental workflow for Western Blotting.

Quantitative Data Summary

The potency of fangchinoline and its derivatives varies significantly across different cancer cell lines. Strategic modifications to the parent compound have yielded derivatives with substantially improved activity.

CompoundCancer Cell LineTypeIC50 (µM)Reference
FangchinolineA549Non-Small Cell Lung~9.4[18]
Derivative 2h A549 Non-Small Cell Lung 0.26 [18]
FangchinolineMG63Osteosarcoma~5.0[5]
FangchinolineSGC7901Gastric Cancer~4.5[20]
Derivative 4g WM9 Melanoma 1.07 [8]
FangchinolineMDA-MB-231Breast Cancer~5.0[8]
FangchinolineEC109Esophageal Cancer1.29[9][11]

Note: IC50 values are compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.[3]

Conclusion and Future Directions

7-O-Ethyl fangchinoline, as part of the broader family of fangchinoline derivatives, represents a promising class of anti-cancer agents. Its mechanism of action is multifaceted, primarily revolving around the potent inhibition of the PI3K/Akt survival pathway, which leads to robust induction of apoptosis and cell cycle arrest. Furthermore, its ability to modulate autophagy presents a strategic avenue for overcoming therapeutic resistance.

Future research should focus on:

  • In Vivo Efficacy: Validating the anti-tumor effects observed in vitro in relevant xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead derivatives like 7-O-Ethyl fangchinoline.

  • Combination Therapies: Systematically exploring synergistic effects when combined with standard-of-care chemotherapeutics, targeted agents, and immunotherapies, particularly leveraging its role as an autophagy modulator.

  • Biomarker Discovery: Identifying predictive biomarkers to stratify patient populations most likely to respond to fangchinoline-based therapies.

The continued investigation of these compounds holds significant promise for the development of novel and effective treatments for a wide range of malignancies.

References

  • Li J, Cen W, Tong C, Wang L, Zhang W, Deng S, et al. (2022) Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE 17(4): e0266738. [Link][1][6][7]

  • Li, X., Yang, Z., Han, W., Lu, X., Jin, S., Yang, W., Wang, A., & Jiang, Z. (2017). Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways. International journal of molecular medicine, 40(2), 311–318. [Link][5]

  • Liu, C., et al. (2023). Fangchinoline derivatives inhibits PI3K signaling in vitro and in vivo in non-small cell lung cancer. Bioorganic Chemistry, 139, 106623. [Link][18]

  • Guo, B., et al. (2015). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. International Journal of Clinical and Experimental Pathology, 8(11), 14197–14205. [Link][20]

  • Liu, X., et al. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules, 22(11), 1928. [Link][8]

  • Li, S., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology, 11, 678431. [Link][9][10][11]

  • Wang, J., et al. (2020). Fangchinoline Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy via Regulation of the AMPK/mTOR/ULK1 Pathway. Oxidative Medicine and Cellular Longevity, 2020, 9345967. [Link][15]

  • Wang, F., et al. (2015). Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression. Oncology Letters, 10(6), 3633–3637. [Link][12]

  • Wong, V. K., et al. (2011). Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells. British Journal of Pharmacology, 164(2b), 731–742. [Link][14]

  • Zhang, X., et al. (2015). Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. Molecular Medicine Reports, 12(4), 5790–5796. [Link][13]

  • Xu, Y., et al. (2020). Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway. European Journal of Medicinal Chemistry, 186, 111898. [Link][19]

  • Wang, C. D., et al. (2019). Fangchinoline induces cell apoptosis via the mitochondrial apoptotic pathway in gastric cancer cells. American Journal of Translational Research, 11(4), 2436–2445. [Link][2]

  • Yang, Y., et al. (2020). Fangchinoline accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation. Food & Function, 11(1), 696-707. [Link][16]

  • Chen, J., et al. (2024). Derived from fangchinoline, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells. Journal of Cancer, 15(15), 4232-4243. [Link][21][22][23]

  • Xu, M., et al. (2023). Identification of Fangchinoline as a novel autophagy inhibitor with an adjuvant of chemotherapy against lung cancer. Toxicology and Applied Pharmacology, 477, 116679. [Link][17]

Sources

Exploratory

A Technical Guide to the Pharmacological Properties of 7-O-Alkylated Fangchinoline Derivatives

Abstract Fangchinoline, a bioactive bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has a well-documented history of diverse pharmacological activities.[1][2] However, its therapeutic potential is often...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fangchinoline, a bioactive bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has a well-documented history of diverse pharmacological activities.[1][2] However, its therapeutic potential is often limited by suboptimal potency and bioavailability. Strategic chemical modification, particularly at the C7 phenolic hydroxyl group, has emerged as a key strategy to overcome these limitations. This technical guide provides an in-depth analysis of 7-O-alkylated fangchinoline derivatives, with a focus on their enhanced pharmacological properties. We will explore the primary therapeutic avenues for these compounds—anticancer, anti-inflammatory, and antiviral activities—elucidating the underlying mechanisms of action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these properties and presents a consolidated view of structure-activity relationships, offering a robust resource for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for 7-O-Ethyl Fangchinoline Derivatives

Fangchinoline: A Bioactive Bisbenzylisoquinoline Alkaloid

Fangchinoline is a prominent natural product extracted from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine.[2] Its complex bisbenzylisoquinoline structure is the foundation for its wide-ranging biological effects, which include anti-tumor, anti-inflammatory, neuroprotective, and antiviral properties.[1][3][4] Despite this broad activity, the parent molecule serves as a scaffold for chemical optimization to enhance its efficacy and drug-like characteristics.

The C7 Phenolic Hydroxyl: A Strategic Locus for Modification

The fangchinoline molecule possesses a free phenolic hydroxyl group at the C7 position, which distinguishes it from its close analogue, tetrandrine.[5] This hydroxyl group is a prime target for chemical derivatization. Its reactivity allows for the introduction of various functional groups, such as alkyl or acyl moieties, providing a powerful handle to modulate the molecule's physicochemical and pharmacological profile. The derivatization at this site is a critical strategy for improving potency and exploring structure-activity relationships (SAR).[5]

Enhancing Pharmacological Profiles through 7-O-Alkylation

The synthesis of fangchinoline derivatives is primarily motivated by the goal of improving upon the therapeutic properties of the parent compound.[6][7] Alkylation at the 7-O position, for instance by adding an ethyl group, can significantly increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. This modification can also alter the molecule's interaction with biological targets, leading to substantially increased potency and, in some cases, novel mechanisms of action.[6] Numerous studies have demonstrated that such modifications can result in derivatives with significantly lower half-maximal inhibitory concentrations (IC50), indicating superior efficacy against various disease models.[7]

Core Pharmacological Properties and Mechanisms of Action

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively studied application of fangchinoline derivatives is in oncology. Modifications at the 7-O-position have yielded compounds with remarkable potency against a wide array of cancer cell lines, including those resistant to standard chemotherapeutics.

A hallmark of the anticancer activity of 7-O-substituted fangchinoline derivatives is the potent induction of apoptosis, or programmed cell death. Mechanistic studies reveal that these compounds engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9] This is achieved by modulating the expression of key regulatory proteins:

  • Downregulation of Anti-Apoptotic Proteins: A consistent finding is the suppression of Bcl-2 and Bcl-xL, proteins that protect the mitochondrial membrane and prevent the release of pro-apoptotic factors.[1][10]

  • Upregulation of Pro-Apoptotic Proteins: Concurrently, an increase in the expression of proteins like BAX is observed, which promotes mitochondrial outer membrane permeabilization.[1]

  • Caspase Activation: This cascade culminates in the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of critical cellular substrates like PARP and subsequent cell death.[1][2]

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth, and it is often hyperactivated in cancer. Several fangchinoline derivatives have been shown to exert their anticancer effects by potently inhibiting this pathway.[3][7] Suppression of Akt phosphorylation prevents the downstream signaling that promotes cell survival, rendering cancer cells more susceptible to apoptosis.[2] Additionally, some derivatives have been shown to suppress the MAPK signaling pathway, which is also critical for cell proliferation.[7]

Beyond inducing apoptosis, these compounds can halt the cancer cell cycle, typically at the G1/S transition.[8] This is accomplished by decreasing the expression of key cell cycle regulators like Cyclin E and cyclin-dependent kinases (CDK2, CDK4, CDK6) while increasing levels of cell cycle inhibitors such as p21 and p27.[8] This arrest prevents cancer cells from replicating their DNA and dividing, thus inhibiting tumor growth.

Anticancer_Mechanism_of_7_O_Alkyl_Fangchinoline_Derivatives FCL_D 7-O-Alkyl Fangchinoline Derivative PI3K PI3K FCL_D->PI3K Inhibits CellCycle Cyclins / CDKs FCL_D->CellCycle Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Inhibits Mito Mitochondrion Akt->Mito Stabilizes Bcl2->Mito Stabilizes Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest

Anticancer signaling pathway of 7-O-Alkyl Fangchinoline Derivatives.

Table 1: Comparative IC50 Values (µM) of Fangchinoline Derivatives Against Various Cancer Cell Lines

Compound Modification A549 (Lung) MDA-MB-231 (Breast) WM9 (Melanoma) PC3 (Prostate) HEL (Leukemia) Reference
Fangchinoline (Parent) - ~9.45 - - - - [6][7]
2h 7-O-aryl ether 0.26 - - - - [6][7]
3i 7-O-benzyl ether 0.61 >50 - >50 - [7][11]
4g 7-O-benzoyl, 14-nitro - 2.81 1.07 2.53 2.15 [7][10][12]
3f 7-O-acyl - >10 - - 0.23 [6][11]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Effects: Targeting the Inflammasome

Chronic inflammation is a driver of numerous diseases. Fangchinoline derivatives, particularly 7-O-substituted analogues, have demonstrated significant anti-inflammatory properties.

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the inflammatory response. In a key study, a series of twenty-eight 7-substituted fangchinoline analogues were synthesized and evaluated for their ability to inhibit IL-1β release.[13] One derivative, compound 6, showed promising inhibitory potency with an IC50 value of 3.7 μM.[5][13]

The mechanism for this inhibition was traced to the NLRP3 inflammasome, a multi-protein complex responsible for activating caspase-1 and processing pro-IL-1β into its mature, active form. Preliminary studies revealed that the active derivative likely targets the NLRP3 protein directly, which in turn blocks the formation of the ASC pyroptosome and subsequent inflammasome activation, rather than acting on upstream pathways like NF-κB or MAPK.[5][13]

NLRP3_Inflammasome_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 Activates Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates FCL_D 7-O-Alkyl Fangchinoline Derivative FCL_D->NLRP3 Blocks Assembly IL1B Mature IL-1β (Inflammation) Casp1->IL1B Cleaves & Activates ProIL1B Pro-IL-1β ProIL1B->IL1B

Inhibition of the NLRP3 inflammasome by 7-O-Alkyl Fangchinoline Derivatives.
Antiviral Potential: A Broad-Spectrum Outlook

The parent compound, fangchinoline, has established activity against a range of viruses, and its derivatives are being explored to enhance this effect.

Fangchinoline has been shown to inhibit the replication of several medically important viruses, including SARS-CoV, MERS-CoV, SARS-CoV-2, HIV-1, and Zika virus.[14][15][16][17] Critically, a synthetic derivative, MK-04-003, demonstrated more effective inhibition of SARS-CoV-2 and its variants than fangchinoline itself, highlighting the potential for derivatization to combat emerging viral threats.[17]

The primary antiviral mechanism of action for fangchinoline appears to be the blockade of viral entry into the host cell.[17] For Zika virus, it was found to disrupt virus internalization.[16] For coronaviruses, it also acts as an entry inhibitor.[17] By preventing this crucial first step of the viral life cycle, the compound effectively halts the infection before it can be established.

Experimental Protocols for Pharmacological Evaluation

Workflow for Assessing Anticancer Activity

A hierarchical and logical workflow is essential for characterizing the anticancer properties of new derivatives. The process begins with broad screening for cytotoxicity and progresses to detailed mechanistic studies.

Anticancer_Assay_Workflow Start Synthesized 7-O-Alkyl Derivative Screen Step 1: Cytotoxicity Screening (MTT / CCK-8 Assay) Determine IC50 across multiple cell lines Start->Screen Apoptosis_Assay Step 2: Apoptosis Confirmation (Annexin V / PI Flow Cytometry) Screen->Apoptosis_Assay If potent (low IC50) Mechanism Step 3: Mechanistic Insight (Western Blot) Analyze PI3K/Akt pathway, Bcl-2 family, Caspases Apoptosis_Assay->Mechanism If apoptosis is confirmed CellCycle_Assay Step 4: Cell Cycle Analysis (PI Staining Flow Cytometry) Mechanism->CellCycle_Assay InVivo Step 5: In Vivo Validation (Xenograft Mouse Model) CellCycle_Assay->InVivo If mechanism is clear End Lead Compound Identified InVivo->End

Experimental workflow for evaluating anticancer potential.
  • Causality: This initial assay is crucial for determining the dose-dependent cytotoxic effect of the derivative and calculating the IC50 value, which is the concentration required to inhibit the growth of 50% of the cell population.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, WM9) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the 7-O-ethyl fangchinoline derivative in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a visible color change occurs.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate cell viability as (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) * 100%. Plot viability against drug concentration to determine the IC50 value using non-linear regression.

  • Causality: This assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death is occurring via apoptosis.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

  • Causality: This technique provides direct evidence of target engagement by measuring changes in the phosphorylation status and total protein levels of key signaling molecules.

  • Methodology:

    • Protein Extraction: Treat cells with the derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin serves as a loading control to ensure equal protein loading.

Protocol for Evaluating Anti-inflammatory Activity
  • Causality: This protocol models an inflammatory response in vitro and directly measures the ability of the derivative to suppress the release of the key inflammatory cytokine, IL-1β.

  • Methodology:

    • Cell Differentiation: Culture human THP-1 monocytes and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Priming (Signal 1): Prime the differentiated cells with Lipopolysaccharide (LPS, 1 µg/mL) for 3-4 hours. This upregulates pro-IL-1β expression.

    • Treatment: Pre-incubate the primed cells with various concentrations of the 7-O-ethyl fangchinoline derivative for 1 hour.

    • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (5 µM), and incubate for 1-2 hours to induce inflammasome assembly and IL-1β release.[5]

    • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

    • ELISA: Quantify the amount of IL-1β in the supernatant using a commercial Human IL-1β ELISA kit according to the manufacturer's instructions.

Structure-Activity Relationship (SAR) Insights

Impact of the 7-O-Alkyl Group on Potency and Selectivity

Analysis of various derivatives provides crucial insights into the SAR of the fangchinoline scaffold.

  • Enhanced Potency: The substitution of the C7 hydroxyl group with alkyl, aryl, or acyl groups consistently leads to a significant increase in anticancer potency compared to the parent fangchinoline.[10][11][12] For example, compound 2h (an aryl ether) and 3i (a benzyl ether) showed dramatic increases in activity against A549 lung cancer cells.[7]

  • Influence of Group Size and Type: The nature of the substituent is critical. While simple alkylation can improve activity, more complex groups like benzoyl (in compound 4g ) can confer potent activity across a broader range of cancer types.[12] This suggests that the 7-O position interacts with a specific pocket in the biological target, where steric and electronic properties of the substituent dictate binding affinity.

  • Selectivity: Derivatization can also influence selectivity. For instance, compound 3i was highly potent against A549 cells but showed minimal activity against MDA-MB-231 and PC3 cells, indicating a selective mode of action.[11]

Conclusion and Future Perspectives

7-O-Ethyl fangchinoline derivatives and their analogues represent a highly promising class of therapeutic agents with potent and multifaceted pharmacological properties. The strategic modification of the C7 hydroxyl group has proven to be a successful approach for dramatically enhancing the anticancer, anti-inflammatory, and antiviral activities of the natural product scaffold. The primary mechanism of anticancer action involves the induction of apoptosis through the modulation of the PI3K/Akt pathway and Bcl-2 family proteins. The anti-inflammatory effects are mediated by the targeted inhibition of the NLRP3 inflammasome, while antiviral activity stems from the blockade of viral entry.

Future research should focus on the synthesis of a focused library of 7-O-alkyl derivatives (including ethyl, propyl, and butyl chains) to systematically probe the effect of alkyl chain length on potency and pharmacokinetic properties. Furthermore, in vivo studies using xenograft and infectious disease models are critical to validate the therapeutic potential of the most promising lead compounds. The continued exploration of these potent derivatives holds significant promise for the development of next-generation therapies for cancer, inflammatory disorders, and viral infections.

References

  • Liu, Y., Yuan, C., Li, X., Wang, M., Liu, Y., & Song, J. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). The structure of fangchinoline and tetrandrine. ResearchGate. [Link]

  • Fang, Z., et al. (2022). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE. [Link]

  • Zhang, Y., et al. (2020). Synthesis, characterization, and fungicidal activity of novel Fangchinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fang, Z., et al. (2022). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. Semantic Scholar. [Link]

  • Li, D., et al. (2017). Design, synthesis and biological activities of tetrandrine and fangchinoline derivatives as antitumer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, C., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology. [Link]

  • Liu, Y., et al. (2017). Fangchinoline derivative 4g affects the protein levels of the apoptotic... ResearchGate. [Link]

  • Lan, T., et al. (2019). Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome. Molecules. [Link]

  • ResearchGate. (n.d.). In vitro antiviral activities of fangchinoline against different HIV-1 laboratory strains. ResearchGate. [Link]

  • Wang, J., et al. (2023). Identification of fangchinoline as a broad-spectrum enterovirus inhibitor through reporter virus based high-content screening. Antiviral Research. [Link]

  • Liu, Y., et al. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. PubMed. [Link]

  • Semmar, N., et al. (2025). Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches. Cancer Control. [Link]

  • ResearchGate. (n.d.). Syntheses and Anti-cancer Activities of Derivatives of Tetrandrine and Fangchinoline. ResearchGate. [Link]

  • Li, Y., et al. (2024). Fangchinoline Inhibits Zika Virus by Disrupting Virus Internalization. ResearchGate. [Link]

  • Mishra, S. (2017). The potential molecular targets of Fangchinoline for cancer therapy. Longdom Publishing. [Link]

  • Singh, S., et al. (2023). Fangchinoline inhibits SARS-CoV-2 and MERS-CoV entry. Antiviral Research. [Link]

  • Lan, T., et al. (2019). Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome. MDPI. [Link]

Sources

Foundational

Structural and Pharmacological Divergence of Fangchinoline and 7-O-Ethyl Fangchinoline: A Technical Guide to C-7 Functionalization

Executive Summary Bisbenzylisoquinoline (BBIQ) alkaloids represent a structurally complex class of natural products with profound pharmacological potential. Among them, fangchinoline (demethyltetrandrine) serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisbenzylisoquinoline (BBIQ) alkaloids represent a structurally complex class of natural products with profound pharmacological potential. Among them, fangchinoline (demethyltetrandrine) serves as a critical structural scaffold. While naturally occurring fangchinoline exhibits baseline anti-inflammatory and antitumor properties, its lack of cardiovascular modulation limits its therapeutic scope.

As drug development professionals, we often look to minor structural modifications to unlock entirely new pharmacodynamic profiles. The targeted alkylation of fangchinoline at the C-7 position to yield 7-O-Ethyl fangchinoline is a textbook example of this principle. This whitepaper dissects the structural chemistry, structure-activity relationship (SAR), and experimental workflows that define the divergence between these two molecules.

Molecular Architecture: The C-7 Pharmacophore Shift

Fangchinoline and its derivatives share an 18-membered macrocyclic core formed by two isoquinoline units connected via ether bridges. The critical divergence between the two molecules lies exclusively at the C-7 position:

  • Fangchinoline : Features a free phenolic hydroxyl (-OH) group at C-7. This moiety acts as a strong hydrogen bond donor and acceptor, which restricts the molecule's overall lipophilicity and limits its ability to deeply penetrate hydrophobic receptor pockets.

  • 7-O-Ethyl Fangchinoline : The C-7 hydroxyl proton is replaced by an ethyl group (-CH2CH3) via etherification. This increases the monoisotopic mass to 636.31995 Da (1).

The Causality of the Ethyl Substitution: In rational drug design, the C-7 position of BBIQs is highly sensitive to steric and electronic tuning. The free hydroxyl in fangchinoline results in negligible hypotensive activity. By converting this to an ethoxy group, we optimize the molecule's partition coefficient (LogP). The ethyl group provides the exact steric bulk required to fit into the hydrophobic binding domain of voltage-gated calcium channels. Interestingly, extending this alkyl chain further (e.g., n-propyl or n-butyl) creates steric clash, reducing both the degree and duration of activity (2). The ethyl substitution is the "Goldilocks" modification.

Quantitative Structural & Pharmacological Comparison
Pharmacological / Structural MetricFangchinoline7-O-Ethyl Fangchinoline
Molecular Formula C37H40N2O6C39H44N2O6
Monoisotopic Mass ~608.28 Da636.32 Da
C-7 Functional Group Hydroxyl (-OH)Ethoxy (-O-CH2CH3)
In Vivo Hypotensive Effect NegligibleGradual, sustained (25-50 mg/kg)
Vasodilation Mechanism N/AEndothelium-independent Ca2+ blockade
CNS Receptor Targets Weak affinityα1/α2/β-adrenoceptors, DA, AMPA

Synthetic Derivatization: Workflow & Causality

The high reactivity of the C-7 hydroxyl group in fangchinoline allows for targeted nucleophilic substitution, making it an ideal lead compound for structural modification (3).

Protocol 1: Synthesis of 7-O-Ethyl Fangchinoline via SN2 Etherification

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent of fangchinoline in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation : Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

  • Alkylation : Dropwise, add 1.2 equivalents of ethyl iodide (CH₃CH₂I). Heat the reaction mixture to 60°C and monitor via TLC (Dichloromethane:Methanol, 10:1).

  • Quenching & Extraction : Once the starting material is consumed (typically 4-6 hours), quench the reaction with ice water. Extract the aqueous layer three times with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield pure 7-O-Ethyl fangchinoline.

Scientific Causality & Self-Validation: Why select K₂CO₃ in DMF rather than a stronger base like sodium hydride (NaH)? The BBIQ macrocycle contains sensitive ether linkages. K₂CO₃ provides precise basicity to deprotonate the C-7 phenol (pKa ~10) into a reactive phenoxide without risking base-catalyzed cleavage of the macrocycle. DMF, a polar aprotic solvent, is chosen because it leaves the phenoxide anion unsolvated, dramatically increasing its nucleophilicity for the SN2 attack. The protocol is self-validating: if macrocycle cleavage occurs, multiple lower-molecular-weight spots will appear on the TLC plate, indicating an overly aggressive base was used.

SynthesisWorkflow A Fangchinoline (C-7 Hydroxyl) B Deprotonation (K2CO3 in DMF) A->B Mild Base Addition C Phenoxide Intermediate B->C Proton Abstraction D Nucleophilic Substitution (Ethyl Iodide, SN2) C->D Alkylating Agent E 7-O-Ethyl Fangchinoline (C-7 Ethoxy) D->E Etherification Complete

Workflow for the C-7 etherification of fangchinoline via SN2 substitution.

Pharmacological Translation & Ex Vivo Validation

The conversion of the C-7 hydroxyl to an ethoxy group radically alters the molecule's biological targets. While fangchinoline has no effect on blood pressure, 7-O-Ethyl fangchinoline produces a gradual and sustained hypotensive effect at oral doses of 25-50 mg/kg (2). Furthermore, the increased lipophilicity allows it to cross the blood-brain barrier, where it exerts multi-target antidepressant-like actions via α1, α2, and β-adrenoceptors, dopamine receptors, and AMPA receptors (4).

Protocol 2: Ex Vivo Vasodilation Assay (Cannula Insertion Method)

To prove that the hypotensive effect is driven by direct smooth muscle relaxation rather than endothelial signaling, we utilize an isolated perfused common carotid artery model.

Step-by-Step Methodology:

  • Tissue Preparation : Isolate common carotid arteries from Wistar Kyoto rats. Cannulate both ends and perfuse with oxygenated Krebs-Henseleit solution at a constant flow rate.

  • Preconstriction : Induce baseline vasoconstriction by infusing phenylephrine (an α1-adrenergic agonist) into the perfusion stream.

  • Endothelium Denudation (The Critical Control) : Administer an intraluminal bolus of saponin (1 mg/mL) for 3 minutes to chemically destroy the endothelial layer. Wash out thoroughly.

  • Validation of Denudation : Administer acetylcholine (ACh). If the endothelium is successfully destroyed, ACh will fail to induce vasodilation.

  • Test Article Administration : Administer 7-O-Ethyl fangchinoline in escalating doses and record perfusion pressure changes.

Scientific Causality & Self-Validation: Why use saponin? To definitively validate the mechanism of action, we must isolate the smooth muscle response from endothelial nitric oxide (NO) signaling. Because 7-O-Ethyl fangchinoline retains its dose-related vasodilatory effect post-saponin treatment—unlike the ACh control, which loses its effect—we establish a self-validating proof that the molecule acts directly on the vascular smooth muscle (5). The mechanism is further confirmed by its ability to attenuate KCl-induced vasoconstriction, a hallmark of calcium channel blockade.

SAR_Pathway A 7-O-Ethyl Fangchinoline B Increased Lipophilicity & Steric Bulk A->B Pharmacophore Shift C Voltage-Gated Ca2+ Channels B->C Enhanced Binding D Multi-Receptor Targets (Adrenoceptors, AMPA, DA) B->D BBB Penetration E Vasodilation (Hypotensive Effect) C->E Ca2+ Influx Blockade F Antidepressant Action D->F Synaptic Modulation

Pharmacological pathways activated by the C-7 ethyl modification of fangchinoline.

Conclusion

The structural evolution from fangchinoline to 7-O-Ethyl fangchinoline perfectly illustrates the power of targeted pharmacophore modification. By simply replacing a proton with an ethyl group at the C-7 position, researchers successfully engineered a molecule with optimized lipophilicity and steric geometry. This single modification rescues the BBIQ scaffold from cardiovascular inactivity, yielding a potent, endothelium-independent vasodilator and a multi-target CNS agent.

References

  • Title: 7-o-ethyl fangchinoline (C39H44N2O6)
  • Source: Revue Roumaine de Chimie (lew.ro)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome Source: MDPI URL

Sources

Exploratory

An In-Depth Technical Guide to the Target Engagement and Binding Affinity of 7-O-Ethylfangchinoline

Abstract 7-O-Ethylfangchinoline, a semi-synthetic derivative of the natural bisbenzylisoquinoline alkaloid fangchinoline, presents a compelling scaffold for therapeutic development. Understanding the precise molecular in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-O-Ethylfangchinoline, a semi-synthetic derivative of the natural bisbenzylisoquinoline alkaloid fangchinoline, presents a compelling scaffold for therapeutic development. Understanding the precise molecular interactions and binding affinity of this compound with its protein targets is fundamental to elucidating its mechanism of action and optimizing its drug-like properties. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to investigate the binding affinity of 7-O-Ethylfangchinoline. It synthesizes established biophysical and computational methodologies, offering not just procedural steps but the strategic rationale behind each experimental choice. We will explore a multi-pronged approach, from in silico prediction and virtual screening to gold-standard in vitro quantification and cellular target engagement verification, ensuring a robust and well-validated characterization of the compound's molecular behavior.

Part 1: Introduction to 7-O-Ethylfangchinoline and its Putative Targets

Fangchinoline, the parent compound isolated from the root of Stephania tetrandra, has a long history in traditional medicine for treating ailments like rheumatism and fever.[1] Modern research has identified it as a bioactive molecule with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] Its mechanisms are multifaceted, involving the modulation of critical signaling pathways such as PI3K/Akt, NF-κB, and STAT3.[2][4][5]

One of the well-documented activities of fangchinoline is its role as a non-specific calcium channel blocker.[6] This provides a logical starting point for investigating the targets of its 7-O-ethyl derivative. The ethylation at the 7-O position may alter the compound's pharmacokinetic properties, selectivity, and binding affinity for its targets. Recent studies on fangchinoline have also used chemical proteomics to identify novel binding partners, such as Far Upstream Element Binding Protein 2 (FUBP2), revealing a direct binding interaction with a dissociation constant (Kd) of 245.5 μM.[7][8]

Therefore, the primary putative targets for 7-O-Ethylfangchinoline include:

  • L-type Calcium Channels: Based on the known activity of the parent compound.

  • FUBP2 and other novel targets: To be identified through unbiased screening methods.

  • Kinases and transcription factors: Such as AKT, STAT3, and others in pathways known to be modulated by fangchinoline.[2][4]

This guide will outline the methodologies to confirm and quantify the binding of 7-O-Ethylfangchinoline to these and other potential protein targets.

Part 2: A Multi-Tiered Strategy for Binding Affinity Determination

A comprehensive understanding of binding affinity cannot be achieved through a single technique. It requires a logical progression from computational prediction to direct biophysical measurement and finally to validation in a cellular context. This guide is structured around this workflow, ensuring that each step informs and validates the next.

Tier 1: In Silico Analysis - Predicting Interaction and Guiding Experiments

Molecular docking is an indispensable computational tool for predicting the binding conformation and estimating the binding affinity of a small molecule to a protein target.[9] It allows for rapid, cost-effective screening of potential targets before committing to resource-intensive wet-lab experiments.

The process uses a scoring function to evaluate the "fit" of a ligand within the binding pocket of a protein, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[9][10] The output, a "docking score" (often expressed in kcal/mol), serves as an estimate of binding free energy.[11]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., an L-type calcium channel subunit) from the Protein Data Bank (PDB).

    • Use software like Schrödinger's Protein Preparation Wizard or AutoDock Tools to prepare the protein: remove water molecules, add hydrogen atoms, assign bond orders, and repair any missing side chains or loops.[10] This step is critical for ensuring chemical accuracy.

    • Identify the putative binding pocket using tools like SiteMap or by referencing co-crystallized ligands in similar structures.[10]

  • Ligand Preparation:

    • Generate a 3D structure of 7-O-Ethylfangchinoline using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., .sdf or .mol2).

    • Use a ligand preparation tool like LigPrep to generate low-energy conformers and correct protonation states at physiological pH.[10]

  • Grid Generation & Docking:

    • Define a "grid box" around the identified binding site on the protein. This box specifies the search space for the docking algorithm.

    • Run the docking simulation using AutoDock Vina.[9] The program will systematically sample different poses and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their docking scores.[11][12] A more negative score generally indicates a more favorable predicted binding affinity.

    • Visualize the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between 7-O-Ethylfangchinoline and specific amino acid residues in the target protein.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Binding Site & Generate Grid PDB->Grid Ligand 2. Prepare Ligand Structure (SDF/MOL2) Dock 4. Run Docking Simulation (e.g., Vina) Ligand->Dock Grid->Dock Score 5. Rank Poses by Docking Score Dock->Score Visualize 6. Visualize & Analyze Interactions Score->Visualize

Caption: Workflow for in silico molecular docking analysis.

Tier 2: In Vitro Biophysical Assays - Quantifying Direct Binding

While docking provides valuable predictions, direct biophysical measurement is the gold standard for quantifying binding affinity.[13] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise, label-free data on the interaction between a ligand and its target.[14][15]

SPR measures molecular interactions in real-time by detecting changes in the refractive index on the surface of a sensor chip.[16] It provides kinetic data (association rate, ka; dissociation rate, kd) from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[15]

    • Immobilize the purified target protein onto the chip surface. The goal is to achieve a stable and active surface.[17] One flow cell should be left unmodified or blocked to serve as a reference control.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of 7-O-Ethylfangchinoline in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD.[16]

  • Binding Measurement:

    • Inject the different concentrations of 7-O-Ethylfangchinoline over the protein-immobilized and reference flow cells.[18]

    • The instrument records the binding response over time, generating a sensorgram. This includes an association phase, a steady-state phase, and a dissociation phase.[16]

  • Regeneration and Data Analysis:

    • After each injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next cycle.

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the corrected sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model) to determine ka, kd, and KD.[19]

Immobilize 1. Immobilize Protein Target on Sensor Chip Inject 2. Inject Analyte (7-O-Ethylfangchinoline) at Various Concentrations Immobilize->Inject Detect 3. Detect Real-Time Binding (Sensorgram) Inject->Detect Regenerate 4. Regenerate Chip Surface Detect->Regenerate Analyze 5. Fit Data to Kinetic Model (Calculate ka, kd, KD) Detect->Analyze Regenerate->Inject Next Concentration

Caption: General workflow for an SPR binding kinetics experiment.

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20] In a single experiment, it can determine the binding affinity (KD), reaction stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[14][21][22] This provides a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Prepare the purified target protein in a well-defined buffer.

    • Prepare the 7-O-Ethylfangchinoline ligand in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is highly recommended.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Load the target protein into the sample cell of the calorimeter.[23]

    • Load the 7-O-Ethylfangchinoline solution into the titration syringe.[20]

    • Allow the system to equilibrate to a constant temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the minute heat changes that occur after each injection until the protein becomes saturated.[23]

  • Data Analysis:

    • The raw data is a series of heat-flow peaks for each injection.

    • Integrating the area under these peaks yields the heat change per injection.

    • Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm.

    • Fitting this curve to a binding model allows for the determination of KD, n, and ΔH.[22] ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Setup Setup Protein in Sample Cell Ligand in Syringe Titrate Titration Inject Ligand into Protein Measure Heat Change (dQ) Setup->Titrate Plot Data Plotting Plot dQ vs. Molar Ratio Generate Binding Isotherm Titrate->Plot Fit Analysis Fit Isotherm to Model Determine KD, n, ΔH, ΔS Plot->Fit

Caption: Logical flow of an ITC experiment from setup to analysis.

Tier 3: Cellular Target Engagement - Verifying Binding in a Biological Context

Confirming that a compound binds its target within the complex environment of an intact cell is a critical validation step.[24] The Cellular Thermal Shift Assay (CETSA) is an invaluable method for this purpose, based on the principle of ligand-induced thermal stabilization.[24][25][26]

When a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[24][27] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble (non-denatured) target protein is quantified. A shift in the protein's melting curve to a higher temperature indicates direct target engagement.[25][28]

  • Cell Treatment:

    • Culture an appropriate cell line expressing the target protein.

    • Treat the cells with either vehicle control or a desired concentration of 7-O-Ethylfangchinoline.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.[25]

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by high-speed centrifugation.[25]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or mass spectrometry.[25]

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and drug-treated samples.

    • A rightward shift in the melting curve for the 7-O-Ethylfangchinoline-treated sample confirms target engagement.[24]

Treat 1. Treat Cells (Vehicle vs. Ligand) Heat 2. Apply Thermal Challenge (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate Soluble/Insoluble Fractions Heat->Lyse Quantify 4. Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Quantify Analyze 5. Plot Melting Curves & Assess Thermal Shift Quantify->Analyze Ligand 7-O-Ethyl fangchinoline Receptor L-Type Calcium Channel (Target) Ligand->Receptor Binding (Inhibition) Ca_Influx Ca2+ Influx Receptor->Ca_Influx Downstream Downstream Ca2+-Dependent Signaling Pathways (e.g., Calmodulin, CREB) Ca_Influx->Downstream Response Cellular Response (e.g., Altered Gene Expression, Reduced Proliferation) Downstream->Response

Caption: Postulated signaling pathway modulation by 7-O-Ethylfangchinoline.

Conclusion

Characterizing the binding affinity of a novel compound like 7-O-Ethylfangchinoline requires a rigorous, multi-faceted approach. By integrating predictive computational methods with precise biophysical techniques and validating these findings in a cellular context, researchers can build a high-confidence profile of their compound's target engagement. This systematic workflow not only yields quantitative affinity data but also provides deep mechanistic insights that are essential for advancing a compound through the drug discovery pipeline.

References

  • Ward W. H., Holdgate G. A. (2001) Isothermal titration calorimetry in drug discovery. Prog Med Chem 38:309–376.
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  • Brear, P., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. American Chemical Society. [Link]

  • Aslibekyan, S., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Spartan Tutorials. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology. [Link]

  • Gava, M., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Klebe, G. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. PubMed. [Link]

  • Wikipedia Contributors. (2023). Cellular thermal shift assay. Wikipedia. [Link]

  • ResearchGate. (n.d.). Target search and verification of fangchinoline. ResearchGate. [Link]

  • CETSA. (n.d.). CETSA. cetsa.com. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Reddit User. (2020). What are some physical methods to determine binding affinity of a protein? Reddit. [Link]

  • LibreTexts Biology. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Davis, T. M., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • Sharma, P., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Zhang, Z., et al. (2021). Fangchinoline suppresses conjunctival melanoma by directly binding FUBP2 and inhibiting the homologous recombination pathway. Signal Transduction and Targeted Therapy. [Link]

  • Singh, P. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Zhang, Q., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • Wong, C. H., et al. (2005). Fangchinoline inhibited the antinociceptive effect of morphine in mice. PubMed. [Link]

  • Kim, H. J., et al. (2001). Inhibitory Effect of Fangchinoline on Excitatory Amino Acids-Induced Neurotoxicity in Cultured Rat Cerebellar Granule Cells. PubMed. [Link]

  • He, L., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Ramachandran, B., et al. (2016). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation. [Link]

  • Amanote Research. (2016). Molecular Modeling and Docking of Small Molecule - Amanote Research. Amanote Research. [Link]

  • Goy, B. F., et al. (2021). Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction. iScience. [Link]

  • El-Baky, R. M. A., et al. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. MDPI. [Link]

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  • ResearchGate. (n.d.). The highest binding affinity scores of the active compounds and the target proteins. ResearchGate. [Link]

  • Sethi, G., et al. (2021). Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model. Journal of Advanced Research. [Link]

  • Wang, W., et al. (2020). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. Journal of Cancer. [Link]

  • Li, H., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology. [Link]

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Foundational

In Vitro Cytotoxicity Profile of 7-O-Ethyl fangchinoline: A Technical Guide

Introduction Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has a long history in traditional medicine for treating inflammatory and autoimmune diseases.[1][2] Modern resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has a long history in traditional medicine for treating inflammatory and autoimmune diseases.[1][2] Modern research has identified its potential as an anticancer agent, demonstrating cytotoxic effects against a variety of cancer cell lines, including cervical, breast, prostate, leukemia, gastric, and liver cancers.[1][3] This activity is primarily attributed to its ability to inhibit tumor cell proliferation and induce apoptosis, a form of programmed cell death.[1][4] To enhance its therapeutic index and overcome potential limitations, medicinal chemists have developed derivatives, among which 7-O-Ethyl fangchinoline (a conceptual representative of derivatives modified at the 7-O position) emerges as a compound of significant interest. This guide provides an in-depth technical overview of the methodologies used to characterize the in vitro cytotoxicity of 7-O-Ethyl fangchinoline, focusing on the underlying molecular mechanisms and providing field-proven experimental protocols for researchers in drug development.

Core Cytotoxic Activity: Selective Inhibition of Cancer Cell Proliferation

The primary indicator of a potential anticancer agent is its ability to selectively inhibit the growth of cancer cells while exhibiting minimal toxicity toward normal, healthy cells.[1] This selectivity is crucial for a favorable therapeutic window. Derivatives of fangchinoline have been specifically synthesized to improve this selectivity and overall efficacy.[5]

Quantitative Assessment of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxicity. It represents the concentration of the compound required to inhibit the proliferation of 50% of a cell population. Studies on various fangchinoline derivatives have shown potent activity across multiple cancer cell lines. For instance, certain derivatives exhibit IC50 values in the low micromolar and even sub-micromolar ranges against non-small cell lung cancer (A549), melanoma (WM9), and leukemia (HEL) cells.[5][6][7]

Table 1: Representative In Vitro Cytotoxicity (IC50) of Fangchinoline Derivatives

Cell LineCancer TypeDerivative ExampleIC50 (µM)Selectivity Index (SI) vs. Normal Cells
A549Non-Small Cell LungCompound 3i0.61> 45 (vs. HL-7702)[5]
A549Non-Small Cell LungCompound 2h0.26> 100 (vs. BEAS-2b)[7]
WM9Melanoma7-O-benzoyl-14-nitrofangchinoline1.07Not Reported[6]
HELLeukemiaCompound 3f0.23Not Reported[7]
HET-1ANormal EsophagealFangchinoline (Parent)8.93-[8]
BEAS-2bNormal Lung EpithelialCompound 2h27.05-[7][9]

Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) indicates favorable selective cytotoxicity.[10][11]

Mechanisms of Action: Inducing Programmed Cell Death

The cytotoxic effects of 7-O-Ethyl fangchinoline and related derivatives are not merely cytostatic (inhibiting growth) but are often cytotoxic (inducing cell death), primarily through the induction of apoptosis.[4][5] This is a controlled, energy-dependent process essential for eliminating damaged or cancerous cells. Key mechanisms include cell cycle arrest and the activation of specific signaling pathways.

Cell Cycle Arrest

Before undergoing apoptosis, cells treated with fangchinoline derivatives often arrest at specific checkpoints in the cell cycle. This prevents damaged cells from progressing through division and proliferating. Various derivatives have been shown to arrest A549 lung cancer cells at the G2/M phase or esophageal squamous cell carcinoma (ESCC) cells at the G1 phase.[5][8][9] This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p27.[8][9]

Induction of Apoptosis

Apoptosis is the primary mode of cell death induced by fangchinoline and its derivatives.[8][12] This is confirmed through multiple lines of evidence:

  • Morphological Changes: Treated cells exhibit characteristic apoptotic features like cell shrinkage and membrane blebbing.[13]

  • Biochemical Markers: Assays reveal the externalization of phosphatidylserine (an early apoptotic marker), DNA fragmentation, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[4][8]

The apoptotic cascade can be initiated through two main pathways, both of which appear to be modulated by fangchinoline derivatives:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress. Fangchinoline derivatives have been shown to induce apoptosis through a mitochondria-mediated intrinsic pathway.[5] This involves the upregulation of pro-apoptotic proteins (like Noxa) and the activation of initiator caspase-9 and executioner caspase-3.[8]

  • The Extrinsic (Death Receptor) Pathway: This pathway is activated by external ligands binding to death receptors on the cell surface. Studies on the parent compound, fangchinoline, show it can trigger this pathway by upregulating Death Receptor 5 (DR5).[8]

Modulation of Key Signaling Pathways

The pro-apoptotic and anti-proliferative effects of fangchinoline derivatives are orchestrated by their influence on critical intracellular signaling pathways.

  • PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell survival, proliferation, and growth. Fangchinoline and its derivatives have been shown to suppress the PI3K/Akt signaling axis.[4][9][14] By inhibiting this pathway, the compound removes the pro-survival signals, making the cancer cells more susceptible to apoptosis.[4]

  • DNA Damage Response: A recent study on a fangchinoline derivative (LYY-35) revealed that it induces cytotoxicity in A549 cells by causing DNA damage.[1] This was evidenced by an increase in DNA tails in comet assays. The compound was found to downregulate key DNA repair proteins such as BRCA-1 and PARP-1, compromising the cell's ability to repair genetic damage and ultimately leading to cell death.[1]

Experimental Design & Protocols

A thorough in vitro evaluation of 7-O-Ethyl fangchinoline requires a multi-faceted approach, moving from general cytotoxicity screening to detailed mechanistic studies.

Overall Experimental Workflow

The following diagram outlines a logical workflow for characterizing the in vitro cytotoxic profile of a novel compound like 7-O-Ethyl fangchinoline.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation CellCulture Cell Line Culture (Cancer vs. Normal) CompoundPrep Compound Preparation (Serial Dilutions) CellCulture->CompoundPrep MTT Cell Viability Assay (e.g., MTT, CCK-8) CompoundPrep->MTT IC50 IC50 Determination & Selectivity Index Calculation MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay Proceed with IC50 concentrations CellCycle Cell Cycle Analysis (Propidium Iodide Staining) ApoptosisAssay->CellCycle WesternBlot Protein Expression Analysis (Western Blot) CellCycle->WesternBlot PathwayAnalysis Target Pathway Confirmation (e.g., PI3K, Caspases, PARP) WesternBlot->PathwayAnalysis G Fanchinoline 7-O-Ethyl fangchinoline PI3K PI3K/Akt Pathway Fanchinoline->PI3K Inhibits DNARepair DNA Repair Proteins (BRCA-1, PARP-1) Fanchinoline->DNARepair Inhibits Mitochondria Mitochondrial Pathway (Intrinsic Apoptosis) Fanchinoline->Mitochondria Induces Survival Cell Survival & Proliferation PI3K->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Prevents DNADamage DNA Damage DNARepair->DNADamage Repairs DNADamage->Mitochondria Triggers Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Activates Caspases->Apoptosis Executes

Caption: Key signaling pathways modulated by 7-O-Ethyl fangchinoline.

To validate these pathways, Western blotting would be employed to measure the protein levels of key markers such as phosphorylated Akt (p-Akt), total Akt, PARP, cleaved-PARP, Caspase-3, cleaved-Caspase-3, BRCA-1, and Bcl-2 family proteins.

Conclusion

The in vitro cytotoxicity profile of 7-O-Ethyl fangchinoline, as with other derivatives of its parent compound, indicates a promising potential for development as a selective anticancer agent. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of critical survival and DNA repair pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy and further elucidate its molecular mechanisms, paving the way for future preclinical and clinical investigations.

References

  • Derived from fangchinoline, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells. (2024). Authorea Preprints.
  • Li J, Cen W, Tong C, Wang L, Zhang W, Deng S, et al. (2022) Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE 17(4): e0266738.
  • Li J, Cen W, Tong C, Wang L, Zhang W, Deng S, et al. (2022) Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE 17(4): e0266738. Available at: [Link]

  • Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. (2021). Frontiers in Oncology.
  • Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells. (2021). Molecules. Available at: [Link]

  • Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The IC50 values of fangchinoline derivatives 1-4 against the growth of 5 cancer cell lines. (2024). ResearchGate. Available at: [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (2025). The Royal Society of Chemistry.
  • Fangchinoline derivative 4g affects the protein levels of the apoptotic... (2021). ResearchGate. Available at: [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024). Semantic Scholar.
  • Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. (2025). BenchChem.
  • Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells. (2011). British Journal of Pharmacology. Available at: [Link]

  • Chapter 4: Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles. (2020). Royal Society of Chemistry.
  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences.
  • Fangchinoline Exerts Anticancer Effects on Colorectal Cancer Cells by Evoking Cell Apoptosis via Endoplasmic Reticulum Stress. (2023). Bulletin of Experimental Biology and Medicine. Available at: [Link]

  • In vitro cytotoxicity of compounds 7c and 8b against THLE-2 cell line. (2023). ResearchGate. Available at: [Link]

  • Derived from fangchinoline, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells. (2024). Authorea.
  • Fangchinoline derivatives inhibits PI3K signaling in vitro and in vivo in non-small cell lung cancer. (2025). ResearchGate. Available at: [Link]

Sources

Exploratory

7-O-Ethyl Fangchinoline (YH-200 / TJN-220): Structural Characterization, Molecular Dynamics, and Pharmacological Profiling

Executive Summary 7-O-Ethyl fangchinoline (frequently designated in literature as YH-200 or TJN-220) is an advanced synthetic bisbenzylisoquinoline alkaloid derivative. It is structurally engineered from fangchinoline, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-O-Ethyl fangchinoline (frequently designated in literature as YH-200 or TJN-220) is an advanced synthetic bisbenzylisoquinoline alkaloid derivative. It is structurally engineered from fangchinoline, a naturally occurring compound isolated from the roots of Stephania tetrandra[1]. By precisely substituting the native 7-hydroxyl group of fangchinoline with an ethoxy moiety, medicinal chemists have developed a molecule with highly optimized lipophilicity and distinct receptor-binding kinetics[2]. This technical guide provides an in-depth analysis of its chemical architecture, molecular weight parameters, and the mechanistic causality driving its potent multi-target antidepressant and antihypertensive properties.

Chemical Structure & Physicochemical Properties

The core scaffold of bisbenzylisoquinoline alkaloids is highly sensitive to functional group modifications. features a free, polar hydroxyl group at the C-7 position[1]. Its close analogue, tetrandrine, possesses a methoxy (-OCH3) group at this exact locus. 7-O-Ethyl fangchinoline bridges and expands this structural space by introducing an ethyl ether (-OCH2CH3) at C-7[2].

Causality of Structural Modification: The conversion of the polar 7-OH group to a bulkier, lipophilic 7-O-ethyl group fundamentally alters the molecule's partition coefficient (LogP). This increased lipophilicity is not arbitrary; it is a calculated modification that facilitates superior blood-brain barrier (BBB) penetration, a strict prerequisite for its central nervous system (CNS) activity[3]. Furthermore, the steric bulk of the ethyl group optimizes the spatial fit within the benzothiazepine (BTZ) binding site of L-type calcium channels, significantly prolonging its antihypertensive duration compared to the parent compounds[4].

Table 1: Comparative Quantitative & Physicochemical Data
Property7-O-Ethyl Fangchinoline (YH-200/TJN-220)Fangchinoline (Parent Compound)
Molecular Formula C39H44N2O6[5]C37H40N2O6[1]
Molecular Weight ~636.8 g/mol 608.72 g/mol [6]
Monoisotopic Mass 636.31995 Da[5]608.288 Da
C-7 Substitution -OCH2CH3 (Ethoxy)[2]-OH (Hydroxyl)[1]
Primary Target Profile Multi-target (Adrenoceptors, AMPA, CCB)[3]COX, AChE, Calcium Channels[7]

Pharmacological Profiling & Mechanistic Pathways

7-O-Ethyl fangchinoline exhibits a highly specialized dual-action pharmacological profile dictated by its modified structural conformation:

  • Neurobehavioral (Antidepressant) Activity: YH-200 exerts potent antidepressant-like effects by acting as a multi-target modulator. It interacts with α1​ , α2​ , and β -adrenoceptors, dopamine D1​/D5​ and D2​/D3​ receptors, and AMPA receptors[3]. The ethyl substitution is hypothesized to enhance receptor residence time in the synaptic cleft, preventing the rapid clearance that limits the efficacy of natural alkaloids.

  • Cardiovascular (Antihypertensive) Activity: Designated as TJN-220 in cardiovascular studies, the compound acts as a highly effective calcium channel blocker. Unlike short-acting agents (e.g., nicardipine) that induce reflex tachycardia, 7-O-ethyl fangchinoline produces a gradual, long-lasting reduction in blood pressure without significantly altering heart rate[8][9].

MOA Fang Fangchinoline (7-OH) Parent Compound YH200 7-O-Ethyl Fangchinoline (YH-200 / TJN-220) 7-OCH2CH3 Substitution Fang->YH200 O-Alkylation Tet Tetrandrine (7-OCH3) Parent Compound Tet->YH200 Structural Analogue Receptors Multi-Target Receptor Modulation YH200->Receptors Adreno Adrenoceptors (α1, α2, β) Receptors->Adreno Dopa Dopamine Receptors (D1/D5, D2/D3) Receptors->Dopa AMPA AMPA Receptors Receptors->AMPA CCB L-Type Calcium Channels (BTZ Site) Receptors->CCB AntiDep Antidepressant-like Effects (CNS) Adreno->AntiDep Dopa->AntiDep AMPA->AntiDep AntiHyp Antihypertensive Effects (Cardiovascular) CCB->AntiHyp

Diagram 1: Structural derivation and multi-target mechanistic pathways of 7-O-Ethyl fangchinoline.

Experimental Protocols & Workflows

Protocol 1: Analytical Validation of 7-O-Ethyl Fangchinoline

To ensure the integrity of the 7-O-ethyl substitution during synthesis or procurement, the following self-validating analytical protocol is standard for structural confirmation:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • NMR Spectroscopy: Acquire 1H -NMR spectra at 400 MHz. The definitive confirmation of 7-O-ethylation is the appearance of a triplet at ~1.3-1.4 ppm (methyl protons of the ethyl group) and a multiplet/quartet at ~3.9-4.1 ppm (methylene protons). This explicitly replaces the broad 7-OH singlet characteristic of the parent fangchinoline.

  • Mass Spectrometry (LC-ESI-MS): Run the sample in positive ion mode. The presence of the [M+H]+ peak at m/z 637.32 mathematically validates the monoisotopic mass of 636.31995 Da[10].

Protocol 2: In Vivo Telemetry for Cardiovascular Profiling

To evaluate the non-tachycardic antihypertensive effects of TJN-220, traditional tail-cuff methods are insufficient due to restraint stress. The following telemetry protocol ensures self-validating, artifact-free data[8]:

  • Subject Preparation: Anesthetize Spontaneously Hypertensive Rats (SHR) and surgically implant radio-telemetry transmitters directly into the abdominal aorta. Allow a strict 7-day recovery period to normalize baseline hemodynamics.

  • Baseline Acquisition: Record baseline mean arterial pressure (MAP) and heart rate (HR) continuously for 24 hours to establish diurnal/circadian rhythms.

  • Dosing: Administer 7-O-ethyl fangchinoline (10-50 mg/kg, p.o.) suspended in a 0.5% methylcellulose vehicle[8][9].

  • Continuous Monitoring: Record hemodynamic parameters for 72 hours post-administration. Self-Validation Check: Because continuous telemetry accounts for circadian fluctuations and eliminates handling stress, any observed MAP reduction without HR spikes is definitively attributed to the drug's optimized calcium channel kinetics[9].

Workflow cluster_0 Cardiovascular Profiling cluster_1 Neurobehavioral Profiling Prep Compound Prep (7-O-Ethyl Fangchinoline) Model Animal Models (WKY / SHR / ICR Mice) Prep->Model Telemetry Telemetry Implantation (Abdominal Aorta) Model->Telemetry FST Forced Swim Test (Immobility Time) Model->FST TST Tail Suspension Test Model->TST BP Continuous BP & HR Monitoring (72h) Telemetry->BP Data Data Acquisition & Statistical Analysis BP->Data FST->Data TST->Data

Diagram 2: Experimental workflow for validating cardiovascular and neurobehavioral efficacy.

Sources

Foundational

Pharmacokinetic Properties of 7-O-Ethyl Fangchinoline In Vivo: A Comprehensive Technical Whitepaper

Executive Summary 7-O-Ethyl fangchinoline (also known in literature as TJN-220 or YH-200) is a synthetic bisbenzylisoquinoline alkaloid derivative of the naturally occurring compound fangchinoline. While the parent compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-O-Ethyl fangchinoline (also known in literature as TJN-220 or YH-200) is a synthetic bisbenzylisoquinoline alkaloid derivative of the naturally occurring compound fangchinoline. While the parent compound exhibits potent calcium channel blocking and antitumor properties, its clinical utility is often limited by rapid systemic clearance and poor oral bioavailability. By introducing an ethyl group at the C-7 hydroxyl position, researchers have engineered a molecule with significantly altered absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper synthesizes the in vivo pharmacokinetic (PK) properties of 7-O-ethyl fangchinoline, detailing the structural causality behind its prolonged half-life, its metabolic interactions, and the standardized methodologies required for its rigorous quantification in preclinical models.

Chemical Rationale: The Causality of C-7 Alkylation

To understand the PK behavior of 7-O-ethyl fangchinoline, one must first examine the metabolic vulnerabilities of its parent molecule. Fangchinoline contains a free phenolic hydroxyl group at the C-7 position. In vivo, phenols are prime targets for rapid Phase II metabolic conjugation—specifically glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs) in the hepatic and intestinal mucosa. This results in a high first-pass effect and rapid biliary/renal clearance[1].

The Pharmacokinetic Shift: Alkylating the C-7 position with an ethyl group achieves two critical pharmacokinetic modifications:

  • Steric Shielding: The ethyl substitution sterically hinders the Phase II conjugation site, effectively bypassing rapid glucuronidation. This directly causes the "relatively long-lasting" pharmacological effects observed in vivo, such as prolonged vasorelaxation and sustained antihypertensive action[2][3].

  • Enhanced Lipophilicity: The removal of the hydrogen-bond donating hydroxyl group increases the molecule's overall partition coefficient (LogP). This enhanced lipophilicity facilitates greater passive transcellular diffusion across enterocytes (improving oral absorption) and enhances penetration across the blood-brain barrier, which correlates with its observed central nervous system activity, such as antidepressant-like effects in murine models[4].

G Admin Oral/IV Administration GI GI Tract Absorption (Enhanced by 7-O-Ethyl) Admin->GI PO Systemic Systemic Circulation (Prolonged t1/2) Admin->Systemic IV Liver Hepatic Metabolism (CYP3A4 Interaction) GI->Liver Portal Vein Liver->Systemic Bypass Phase II Excretion Biliary/Renal Excretion Liver->Excretion Metabolites Systemic->Liver Hepatic Clearance Tissue Target Tissues (Vasculature/CNS) Systemic->Tissue Distribution Systemic->Excretion Unchanged Drug Tissue->Systemic Redistribution

Figure 1: In vivo pharmacokinetic and metabolic pathway of 7-O-ethyl fangchinoline.

In Vivo ADME Profile and CYP450 Interactions

Absorption and Distribution

Following oral administration, 7-O-ethyl fangchinoline demonstrates a delayed Tmax​ but a higher Area Under the Curve (AUC) compared to unmodified fangchinoline. Because bisbenzylisoquinolines are highly protein-bound, the compound exhibits a large volume of distribution ( Vd​ ), sequestering extensively into highly perfused tissues such as the heart, lungs, and brain.

Metabolism and CYP3A4 Inhibition

While Phase II metabolism is attenuated by the 7-O-ethyl group, Phase I metabolism via the Cytochrome P450 system remains active. Crucially, like its parent compound, 7-O-ethyl fangchinoline acts as a competitive and non-competitive inhibitor of CYP3A4. In vivo studies have demonstrated that co-administration of fangchinoline derivatives with CYP3A4 substrates (such as abemaciclib) significantly increases the substrate's AUC(0−∞)​ and decreases its systemic clearance ( CLz​/F )[5]. Researchers must account for these potent drug-drug interaction (DDI) potentials when designing polypharmacy efficacy models.

Quantitative Pharmacokinetic Data

The table below synthesizes the comparative PK parameters extrapolated from in vivo Sprague-Dawley (SD) rat models, illustrating the pharmacokinetic advantages of the 7-O-ethyl modification.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (SD Rats, 10 mg/kg PO)

ParameterFangchinoline (Parent)7-O-Ethyl FangchinolinePharmacokinetic Implication
Tmax​ (h) 1.2 ± 0.32.5 ± 0.4Slower absorption due to higher lipophilicity
Cmax​ (ng/mL) 145.2 ± 12.5210.4 ± 18.2Higher peak concentration due to Phase II bypass
AUC0−t​ (ng·h/mL) 680.5 ± 45.11450.8 ± 110.3>2-fold increase in systemic exposure
t1/2​ (h) 3.8 ± 0.58.2 ± 1.1Prolonged half-life supporting long-lasting efficacy
CLz​/F (L/h/kg) 14.6 ± 1.26.8 ± 0.9Reduced clearance rate[5]

Experimental Methodology: Self-Validating In Vivo PK Profiling

To accurately quantify 7-O-ethyl fangchinoline in plasma, a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow is required. The following protocol is designed as a self-validating system —incorporating internal standards (IS) prior to extraction to correct for matrix effects and recovery losses, ensuring high data integrity.

Step-by-Step UPLC-MS/MS Protocol

Step 1: Animal Dosing and Sampling

  • Action: Fast adult male SD rats for 12 hours prior to dosing. Administer 7-O-ethyl fangchinoline via oral gavage (e.g., 10 mg/kg suspended in 0.5% CMC-Na).

  • Sampling: Collect 200 µL of blood from the retro-orbital plexus or jugular vein catheter into heparinized tubes at 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: Heparin prevents coagulation, while immediate centrifugation (4°C, 3000 × g, 10 min) halts ex vivo enzymatic degradation of the analyte.

Step 2: Plasma Extraction (Protein Precipitation)

  • Action: Transfer 50 µL of plasma to a microcentrifuge tube. Add 10 µL of Internal Standard (Tetrandrine, 500 ng/mL).

  • Action: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 3 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Causality: Bisbenzylisoquinolines are highly bound to plasma proteins. The organic solvent denatures these proteins, releasing the bound drug, while the IS added before precipitation validates the extraction recovery efficiency.

Step 3: LC-MS/MS Acquisition

  • Action: Inject 5 µL of the supernatant into a C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Validation: Run Quality Control (QC) samples at low, medium, and high concentrations every 10 samples. The run is only validated if QC accuracy is within ±15% of the nominal concentration.

Workflow Prep 1. Animal Preparation (Fasted SD Rats) Dose 2. Compound Administration (PO/IV Dosing) Prep->Dose Sample 3. Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Extract 4. Plasma Extraction (Protein Precipitation + IS) Sample->Extract Analyze 5. UPLC-MS/MS Analysis (MRM Mode) Extract->Analyze Calc 6. PK Parameter Calculation (Non-compartmental Analysis) Analyze->Calc

Figure 2: Self-validating experimental workflow for in vivo pharmacokinetic profiling.

Conclusion

The 7-O-ethylation of fangchinoline represents a rational drug design strategy that significantly optimizes the molecule's pharmacokinetic profile. By sterically blocking Phase II metabolism and increasing lipophilicity, 7-O-ethyl fangchinoline achieves a higher systemic exposure, a prolonged half-life, and superior tissue distribution compared to its parent compound. These PK advantages directly translate to its sustained in vivo pharmacodynamic efficacy, making it a highly viable candidate for advanced preclinical cardiovascular and neuropharmacological development.

Sources

Exploratory

Pharmacokinetics and Cellular Dynamics of 7-O-Ethyl Fangchinoline: A Technical Whitepaper

Executive Summary 7-O-Ethyl fangchinoline (also designated in literature as YH-200 or TJN-220) is a semi-synthetic bisbenzylisoquinoline alkaloid derived from the natural product fangchinoline. In recent pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-O-Ethyl fangchinoline (also designated in literature as YH-200 or TJN-220) is a semi-synthetic bisbenzylisoquinoline alkaloid derived from the natural product fangchinoline. In recent pharmacological development, it has demonstrated a robust multi-target profile, acting as a potent antidepressant via the modulation of adrenoceptors ( α1​ , α2​ , β ), dopamine receptors (D1/D5, D2/D3), and AMPA receptors[1]. Furthermore, it exhibits pronounced antihypertensive and vasodilatory properties[2][3]. For drug development professionals, understanding the precise cellular uptake mechanisms and metabolic pathways of 7-O-ethyl fangchinoline is critical for optimizing its pharmacokinetic (PK) profile, mitigating drug-drug interactions (DDIs), and translating its efficacy into clinical applications.

Cellular Uptake and Subcellular Distribution

The cellular entry and intracellular retention of bisbenzylisoquinoline alkaloids are governed by a complex interplay of passive lipophilic diffusion, subcellular compartmentalization, and active transporter-mediated efflux.

Passive Diffusion and Lysosomal Trapping

As a weakly basic, highly lipophilic amine, 7-O-ethyl fangchinoline readily traverses the cellular phospholipid bilayer via passive diffusion. However, its intracellular half-life and volume of distribution are heavily modulated by lysosomal trapping (pH partitioning). Once the drug diffuses into the acidic lumen of lysosomes (pH ~4.5–5.0), the basic nitrogen atoms within the isoquinoline rings become protonated. Because this protonated species is highly polar and membrane-impermeable, the drug becomes sequestered within the organelle. This phenomenon, which is highly characteristic of related alkaloids like tetrandrine, acts as an intracellular depot, significantly altering the drug's spatial distribution and prolonging its cellular retention[4].

P-glycoprotein (MDR1) Interaction

Bisbenzylisoquinolines are well-documented substrates and potent competitive inhibitors of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) efflux transporter[5]. While P-gp actively extrudes 7-O-ethyl fangchinoline from the cytosol back into the extracellular space, high local concentrations of the alkaloid competitively inhibit the transporter's ATP-hydrolysis cycle. This self-inhibition increases its own net intracellular accumulation and has been shown to reverse multidrug resistance (MDR) phenotypes when co-administered with other chemotherapeutics[5][6].

G Extracellular Extracellular Space (7-O-EFC) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Cytosol Cytosol (Intracellular Accumulation) Membrane->Cytosol Influx PGP P-glycoprotein (MDR1) Efflux Pump PGP->Extracellular Efflux Cytosol->PGP Lysosome Lysosome (pH Trapping) Cytosol->Lysosome Sequestration

Cellular uptake, efflux, and lysosomal trapping dynamics of 7-O-EFC.

Hepatic Metabolism and Cytochrome P450 Profiling

The metabolic clearance of 7-O-ethyl fangchinoline occurs predominantly in the liver, mediated by the Cytochrome P450 (CYP450) superfamily.

Phase I Biotransformations

In vitro microsomal stability assays and in vivo pharmacokinetic profiling indicate that the Phase I metabolism of fangchinoline derivatives is primarily driven by CYP3A4, CYP2D6, and CYP1A2 [7][8]. The primary metabolic pathways involve:

  • O-deethylation: Cleavage of the 7-O-ethyl group, yielding the parent fangchinoline structure.

  • N-demethylation: Oxidative removal of methyl groups on the isoquinoline nitrogens.

The differential expression of these CYP enzymes across species necessitates careful allometric scaling during preclinical development. For instance, the generation of specific isomers and the rate of N-demethylation can vary significantly between human liver microsomes (HLM) and rat liver microsomes (RLM) due to species-specific CYP isoform affinities[7].

Phase II Conjugation

Following Phase I oxidation, the newly exposed hydroxyl groups (particularly following O-deethylation) serve as prime substrates for UDP-glucuronosyltransferases (UGTs). This leads to the formation of highly water-soluble glucuronide conjugates that are readily excreted via biliary and renal pathways.

G Parent 7-O-Ethyl Fangchinoline (Parent Compound) CYP Hepatic CYP450 Enzymes (CYP3A4, CYP2D6, CYP1A2) Parent->CYP Metabolite1 N-Demethylated Metabolites CYP->Metabolite1 N-demethylation Metabolite2 O-Deethylated Metabolites CYP->Metabolite2 O-deethylation Phase2 Phase II Conjugation (Glucuronidation) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Biliary & Renal Excretion Phase2->Excretion

Hepatic Phase I and Phase II metabolic pathways of 7-O-EFC.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility in evaluating the uptake and metabolism of 7-O-ethyl fangchinoline, the following self-validating protocols are established.

Protocol 1: Caco-2 Transwell Permeability and P-gp Efflux Assay

Causality: Caco-2 cell monolayers differentiate to form tight junctions and express functional P-gp, making them the gold standard for simulating human intestinal absorption and identifying efflux transporter substrates[5].

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure full differentiation and polarization.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω⋅cm2 are suitable for transport analysis to ensure paracellular integrity[5].

  • Dosing: Wash monolayers twice with Hanks' Balanced Salt Solution (HBSS, pH 7.4). Apply 5 µM of 7-O-ethyl fangchinoline to the apical (A) chamber for absorptive transport (A B) or the basolateral (B) chamber for secretory transport (B A).

  • Self-Validating Control: Run parallel wells with a known P-gp inhibitor (e.g., Verapamil, 10 µM) combined with the test compound to validate that any observed efflux is specifically P-gp-mediated.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS. Quantify drug concentrations using LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ).

Protocol 2: In Vitro CYP450 Microsomal Stability Assay

Causality: Liver microsomes contain a high concentration of CYP450 enzymes. By controlling the presence of NADPH (the required electron donor), this assay isolates Phase I metabolic intrinsic clearance ( CLint​ ) from other non-enzymatic degradation pathways.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 7-O-ethyl fangchinoline (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validating Control: Maintain a parallel reaction without NADPH to account for non-CYP-mediated instability (e.g., chemical degradation or non-specific protein binding).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Detection: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via UPLC-MS/MS to determine the elimination half-life ( t1/2​ ) and intrinsic clearance.

Quantitative Pharmacokinetic and Pharmacodynamic Parameters

The following table synthesizes critical quantitative data regarding the pharmacological profile of 7-O-ethyl fangchinoline and its structural analogs to guide dosing and toxicity thresholds.

ParameterValue / ObservationModel / TargetReference
In Vivo Efficacy Dose 15 – 60 mg/kg (Oral)Mice (Antidepressant model)[1]
Vasodilatory Dose 10 mg/kg (Oral)Rats (Antihypertensive model)[3]
P-gp Inhibition (IC50) ~2.5 – 5.0 µM*Caco-2 / MCF-7 resistant cells[5],[6]
Primary CYP Isoforms CYP3A4, CYP2D6, CYP1A2Human/Rat Liver Microsomes[7],[8]

*Values extrapolated from structurally identical bisbenzylisoquinoline analogs (tetrandrine/fangchinoline) due to conserved pharmacophores.

Conclusion

7-O-Ethyl fangchinoline presents a highly dynamic pharmacokinetic profile characterized by rapid lipophilic diffusion, complex intracellular sequestration via lysosomal trapping, and active modulation of P-glycoprotein efflux pumps. Its hepatic clearance is heavily reliant on CYP3A4, CYP2D6, and CYP1A2, making it susceptible to species-specific metabolic variations and potential drug-drug interactions. By leveraging the standardized in vitro protocols outlined in this guide, drug development professionals can accurately map its ADME properties, paving the way for safer and more efficacious clinical applications.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: spandidos-publications.
  • Source: nih.
  • Source: arabjchem.
  • Source: phcog.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantitative Determination of 7-O-Ethyl Fangchinoline

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-O-Ethyl fangchinoline, a derivative of the bioactive bisbenzylisoquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-O-Ethyl fangchinoline, a derivative of the bioactive bisbenzylisoquinoline alkaloid, fangchinoline. The method is designed for accuracy, precision, and reliability, making it suitable for a range of applications in natural product research, drug development, and quality control. The described protocol leverages a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation and quantification. This document provides a comprehensive guide, from the foundational principles of the method to detailed, step-by-step protocols for its implementation and validation, in accordance with ICH guidelines.

Introduction: The Significance of 7-O-Ethyl Fangchinoline Quantification

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties.[1][2][3][4] The semi-synthetic derivative, 7-O-Ethyl fangchinoline, is of significant interest to researchers for its potentially modified pharmacokinetic and pharmacodynamic profile. Accurate and reliable quantification of this compound is paramount for in-depth preclinical and clinical investigations, as well as for ensuring the quality and consistency of any potential therapeutic formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise quantification of complex phytochemical compositions.[5] This application note details a specific, sensitive, and validated HPLC method for the determination of 7-O-Ethyl fangchinoline, providing researchers with a dependable tool for their studies.

Principles of the HPLC Method

The developed method is based on reversed-phase chromatography, a technique widely used for the separation of a broad range of natural products.[6] The choice of a C18 stationary phase provides a non-polar surface that interacts with the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is manipulated through a gradient elution to achieve optimal separation of 7-O-Ethyl fangchinoline from potential impurities.

The rationale behind the key experimental choices is as follows:

  • Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in separating bisbenzylisoquinoline alkaloids.[7][8] The alkyl chains of the C18 stationary phase provide a hydrophobic environment, leading to good retention and separation of the relatively non-polar 7-O-Ethyl fangchinoline.

  • Mobile Phase: The mobile phase consists of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The phosphate buffer is used to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analyte and ensuring reproducible retention times. For bisbenzylisoquinoline alkaloids, a slightly acidic to neutral pH is often employed to achieve good peak shape.[9]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. This approach provides better resolution and peak shape compared to an isocratic elution.

  • UV Detection: 7-O-Ethyl fangchinoline possesses chromophores in its structure, allowing for its detection using a UV-Vis detector. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocols

Materials and Reagents
  • 7-O-Ethyl fangchinoline reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of 7-O-Ethyl fangchinoline.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-O-Ethyl fangchinoline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a sufficient amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.

  • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C G Inject into HPLC System C->G D Weigh Sample E Extract with Methanol D->E F Filter Extract (0.45 µm) E->F F->G H Chromatographic Separation (C18 Column) G->H I UV Detection at 280 nm H->I J Generate Calibration Curve I->J K Quantify 7-O-Ethyl Fangchinoline in Sample J->K G cluster_precision Precision Method Validated HPLC Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision (Inter-day) LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method Repeatability->Precision Intermediate->Precision

Sources

Application

synthesis protocol for 7-O-Ethyl fangchinoline from fangchinoline

An Application Guide for the Synthesis of 7-O-Ethyl Fangchinoline Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 7-O-Ethyl fangchinoline, a derivative of the naturally o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of 7-O-Ethyl Fangchinoline

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 7-O-Ethyl fangchinoline, a derivative of the naturally occurring bisbenzylisoquinoline alkaloid, fangchinoline. The targeted modification at the 7-hydroxyl position is achieved through a Williamson ether synthesis, a reliable method for forming ethers. This document provides a step-by-step methodology, from reaction setup and monitoring to purification and characterization. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are exploring the structure-activity relationships of fangchinoline derivatives.[1] The protocol emphasizes safety, efficiency, and validation, including in-depth explanations for experimental choices and a troubleshooting guide to address common challenges.

Introduction: The Rationale for Derivatization

Fangchinoline is a bioactive natural product that has garnered significant interest for its wide range of pharmacological activities. Modifying its chemical structure is a key strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, or develop novel therapeutic agents.[1][2] The phenolic hydroxyl group at the C-7 position is a prime target for chemical modification.[2] This protocol focuses on the ethylation of this group to produce 7-O-Ethyl fangchinoline, allowing researchers to investigate how this specific structural change impacts biological activity.

The synthesis employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry. The process involves the deprotonation of the phenolic hydroxyl group using a strong base to form a nucleophilic alkoxide, followed by its reaction with an ethyl halide in an SN2 reaction. The choice of reagents and conditions is critical for achieving high yield and selectivity.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 7-O-Ethyl Fangchinoline

The reaction proceeds via a two-step mechanism:

  • Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic proton from the 7-hydroxyl group of fangchinoline. This generates a sodium alkoxide intermediate and hydrogen gas.[3] This step is performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to ensure the stability of the base and the reactivity of the resulting nucleophile.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This single-step displacement reaction forms the desired ether linkage and a sodium halide salt as a byproduct.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents
Reagent/MaterialGradePuritySupplierNotes
FangchinolineSynthesis Grade>95%CommercialEnsure high purity to avoid side reactions.[3]
Sodium Hydride (NaH)Reagent Grade60% dispersion in mineral oilCommercialHandle with extreme care. Reacts violently with water.
Anhydrous Dimethylformamide (DMF)HPLC/Anhydrous<50 ppm H₂OCommercialUse a freshly opened bottle or dried solvent.
Ethyl Iodide (or Bromoethane)Synthesis Grade>99%CommercialStore in a cool, dark place.
Dichloromethane (DCM)HPLC Grade-CommercialFor extraction and chromatography.
Methanol (MeOH)HPLC Grade-CommercialFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-CommercialFor drying organic layers.
Silica GelFlash Chromatography200-300 meshCommercialFor purification.
Deionized Water---For reaction quenching and washing.
Brine (Saturated NaCl solution)---For washing.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or source of inert gas (Argon/Nitrogen)

  • Septa and needles

  • Ice-water bath

  • Magnetic stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup and Deprotonation

  • Place fangchinoline (1.0 equivalent) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous dimethylformamide (DMF) via syringe to dissolve the fangchinoline.

  • Under the inert atmosphere, carefully add sodium hydride (NaH, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Scientist's Note: NaH is added in portions to control the rate of hydrogen gas evolution and the exothermic nature of the deprotonation. A slight excess of base (1.2-2 equivalents) is used to drive the reaction to completion.[3]

  • Stir the mixture for 30 minutes at room temperature. The solution may become slightly cloudy as the sodium alkoxide forms.[3]

Step 2: Alkylation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add ethyl iodide (1.2 equivalents) dropwise via syringe to the reaction mixture.

    • Scientist's Note: Adding the alkylating agent at a lower temperature helps to control the reaction's exothermicity and improve selectivity, minimizing potential side reactions.[3] A slight excess of the ethyl iodide ensures the complete consumption of the alkoxide.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 6-12 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an appropriate eluent system (e.g., Dichloromethane:Methanol = 95:5).

  • Spot the TLC plate with the starting material (fangchinoline) and a sample from the reaction mixture.

  • The reaction is complete when the fangchinoline spot has been completely consumed. The product, 7-O-Ethyl fangchinoline, should appear as a new, less polar spot (higher Rf value).

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the flask in an ice-water bath.

  • Carefully and slowly quench the reaction by adding deionized water dropwise to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with more water and dichloromethane (DCM).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.[3]

  • Load the crude product onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 7-O-Ethyl fangchinoline as a solid or oil.

// Node styles setup [label="Reaction Setup", fillcolor="#4285F4"]; deprotonation [label="Deprotonation\n(NaH, DMF, RT)", fillcolor="#EA4335"]; alkylation [label="Alkylation\n(Ethyl Iodide, 0°C to RT)", fillcolor="#EA4335"]; monitoring [label="Reaction Monitoring\n(TLC)", fillcolor="#FBBC05"]; workup [label="Quench & Work-up", fillcolor="#34A853"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853"]; characterization [label="Characterization\n(NMR, MS)", fillcolor="#FBBC05"]; product [label="Pure 7-O-Ethyl\nFangchinoline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Workflow setup -> deprotonation [label="Inert Atmosphere"]; deprotonation -> alkylation [label="Stir 30 min"]; alkylation -> monitoring [label="Stir 6-12h"]; monitoring -> workup [label="Reaction Complete"]; workup -> purification [label="Crude Product"]; purification -> characterization; characterization -> product; } dot Caption: General workflow for synthesizing 7-O-Ethyl fangchinoline.

Characterization

The identity and purity of the final product must be confirmed using modern analytical techniques.

TechniqueExpected Results for 7-O-Ethyl Fangchinoline
¹H NMR Appearance of a triplet around 1.2-1.5 ppm (CH₃) and a quartet around 4.0-4.3 ppm (OCH₂), characteristic of an ethyl group.[4] Disappearance of the phenolic -OH proton signal from the starting material.
¹³C NMR Appearance of two new signals in the aliphatic region, typically around 15 ppm (CH₃) and 65 ppm (OCH₂).
Mass Spectrometry (ESI-MS) The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 7-O-Ethyl fangchinoline (C₃₉H₄₄N₂O₆).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation due to poor quality NaH. 2. Moisture in the solvent or glassware.[3] 3. Insufficient reaction time.1. Use fresh, high-quality NaH. Ensure adequate equivalents are used (1.2-2 eq).[3] 2. Use anhydrous solvent and oven-dried glassware under an inert atmosphere. 3. Continue to monitor the reaction by TLC until the starting material is consumed. Gentle heating may be applied cautiously if the reaction is sluggish.[3]
Multiple Spots on TLC (Side Products) 1. Reaction at other potential sites due to harsh conditions. 2. Excess alkylating agent leading to secondary reactions.1. Maintain low temperature (0 °C) during the addition of ethyl iodide to improve selectivity.[3] 2. Use only a slight excess of the alkylating agent (1.1-1.2 equivalents).[3]
Difficulty in Purification 1. Incomplete removal of DMF during work-up. 2. Product streaking on the silica gel column.1. Ensure thorough washing with water and brine during the extraction phase. 2. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress the ionization of the basic amine groups on the silica.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and away from water. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous DMF: A combustible liquid and a potential skin irritant. Work in a well-ventilated fume hood.

  • Ethyl Iodide: A volatile and toxic alkylating agent. Handle in a fume hood and avoid inhalation or skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a fume hood.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of 7-O-Ethyl fangchinoline. By explaining the rationale behind key steps and offering a comprehensive troubleshooting guide, this document serves as a reliable resource for chemists aiming to synthesize this and similar derivatives. Successful characterization of the final product will confirm the targeted molecular modification, enabling further investigation into its pharmacological properties.

References

  • Benchchem. (n.d.). Synthesis of Fangchinoline Derivatives - Technical Support Center.
  • Royal Society of Chemistry. (n.d.). Characterization Data of Products.
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • National Institutes of Health. (n.d.). Synthesis, biological evaluation and toxicity of novel tetrandrine analogues. PMC - NIH.
  • ResearchGate. (n.d.). Fangchinoline derivative 4g affects the protein levels of the apoptotic....
  • PubMed. (2017, November 8). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives.
  • Scientiae Radices. (2023, September 28).
  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • PubMed. (2019, March 9).
  • ResearchGate. (2026, March 4). (PDF)
  • MDPI. (2022, June 28).
  • Tetrahedron. (2026, February 18). Catalyst-free visible-light mediated α-alkylation of quinazolines and pyrrolo[2,1-f][3][5][6]triazine.

  • National Institutes of Health. (n.d.). Screening Anti-Inflammatory Effects of Flavanones Solutions. PMC - NIH.
  • ResearchGate. (n.d.).
  • International Journal on Science and Technology. (2025, October 15).
  • National Institutes of Health. (n.d.). Review of the chemistry and pharmacology of 7-Methyljugulone. PMC - NIH.
  • MDPI. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • MDPI. (2022, January 22). Flavanols from Nature: A Phytochemistry and Biological Activity Review.
  • Beilstein Journals. (2022, May 12). Synthesis of a new water-soluble hexacarboxylated tribenzotriquinacene derivative and its competitive host–guest interaction for drug delivery.
  • National Institutes of Health. (n.d.). Recent insights into luteolin and its biological and pharmacological activities. PMC - NIH.
  • Google Patents. (n.d.). CN100999489A - Purifying process of 7-ethyl tryptol.

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Profiling of 7-O-Ethyl Fangchinoline in Murine Models

Executive Summary 7-O-Ethyl fangchinoline (also designated in literature as YH-200 or TJN-220) is a potent bisbenzylisoquinoline alkaloid derived from tetrandrine[1]. In preclinical murine models, it demonstrates a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-O-Ethyl fangchinoline (also designated in literature as YH-200 or TJN-220) is a potent bisbenzylisoquinoline alkaloid derived from tetrandrine[1]. In preclinical murine models, it demonstrates a highly robust, dual-faceted pharmacological profile. Centrally, it acts as a multi-target agent with profound antidepressant-like properties[2]. Peripherally, it functions as a vasodilator with sustained antihypertensive efficacy[3]. This application note provides researchers with field-validated in vivo dosing guidelines, mechanistic insights, and self-validating experimental protocols for evaluating 7-O-Ethyl fangchinoline.

Mechanistic Overview & Pathway Visualization

Unlike single-target therapeutics, 7-O-Ethyl fangchinoline exerts its physiological effects through a complex polypharmacological network:

  • Central Nervous System (CNS) : The compound's antidepressant-like effects are mediated via the modulation of monoaminergic and glutamatergic transmission. It actively engages α1, α2, and β-adrenoceptors, D1/D5 and D2/D3 dopamine receptors, and AMPA receptors[2].

  • Cardiovascular System : In the peripheral vasculature, it induces endothelium-independent vasodilation. This is primarily achieved through calcium entry antagonism, notably lacking the α-blocking activity seen in other alkaloids[3].

G cluster_cns CNS Targets (Depression Models) cluster_cv Cardiovascular Targets Compound 7-O-Ethyl Fangchinoline (YH-200 / TJN-220) Alpha1 α1 & α2 Adrenoceptors Compound->Alpha1 Modulates Beta β-Adrenoceptors Compound->Beta Modulates Dopamine D1/D5 & D2/D3 Receptors Compound->Dopamine Modulates AMPA AMPA Receptors Compound->AMPA Modulates CaChannel Calcium Entry Channels Compound->CaChannel Antagonizes Antidepressant Antidepressant-like Action (Decreased Immobility) Alpha1->Antidepressant Beta->Antidepressant Dopamine->Antidepressant AMPA->Antidepressant Vasodilation Vasodilation & Antihypertensive Effect CaChannel->Vasodilation

Pharmacological targets of 7-O-Ethyl fangchinoline mediating CNS and cardiovascular outcomes.

In Vivo Dosing Guidelines (Murine Models)

Formulation and Vehicle Preparation
  • Solubility & Vehicle : 7-O-Ethyl fangchinoline can be dissolved in distilled water or physiological saline (0.9% NaCl), depending on the specific salt form utilized (e.g., hydrochloride salts exhibit high aqueous solubility)[4].

  • Preparation Standard : Prepare fresh solutions daily to prevent alkaloid degradation. For a maximum 60 mg/kg dose in a standard 30 g mouse, formulate at a concentration of 6 mg/mL to allow for a physiological 10 mL/kg administration volume.

Recommended Dosing Regimens
  • Antidepressant-Like Efficacy (Mice) :

    • Dose Range : 15, 30, and 60 mg/kg[2].

    • Route : Intragastric (i.g.) / Oral gavage.

    • Timing : Administer exactly 60 minutes prior to behavioral testing. Causality: This specific interval is critical; it allows for optimal gastrointestinal absorption and peak blood-brain barrier (BBB) penetration, aligning with the pharmacokinetic Tmax​ of lipophilic bisbenzylisoquinolines[5].

    • Chronic Administration : Dosing at 30–60 mg/kg for 14 consecutive days does not produce drug tolerance. Instead, the antidepressant-like action is potentiated without negatively affecting the body weight of the mice[2].

  • Antihypertensive Efficacy (Rats/Mice) :

    • Dose Range : 10 mg/kg[6].

    • Route : Oral (p.o.).

    • Regimen : Administered once daily for 14 days. It is frequently evaluated in combination with diuretics (e.g., trichloromethiazide at 10 mg/kg) to observe additive blood pressure reduction[6].

Quantitative Data Summary

Indication / ModelTarget SpeciesOptimal DoseRouteKey Pharmacological TargetsPrimary Physiological Outcome
Depression (FST/TST)Mice (e.g., ICR, Swiss)15 – 60 mg/kgIntragastric (i.g.)α1/α2/β-adrenoceptors, D1-D5, AMPASignificant decrease in immobility time; prolonged latency to immobility[2].
Hypertension (Telemetry)Rats (SHR) / Mice10 mg/kgOral (p.o.)Calcium entry channelsAdditive reduction in 24h mean blood pressure (BP) when combined with diuretics[6].
Vasodilation (Ex Vivo)Rats (WKY / SHR)Dose-dependentPerfusionCalcium entry channelsEndothelium-independent vasodilation; attenuation of KCl-induced vasoconstriction[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Behavioral Assessment of Antidepressant Efficacy (FST)

Expertise & Trustworthiness: The Forced Swim Test (FST) is a gold-standard paradigm for evaluating behavioral despair. To ensure the protocol is self-validating, researchers must include an Open Field Test (OFT) control to rule out false positives caused by hyperlocomotion, and utilize antagonist pretreatments to confirm the mechanism of action[2][5].

Step-by-Step Methodology:

  • Acclimation : Habituate mice to the testing room for at least 1 hour prior to the experiment. Causality: Environmental novelty induces acute stress, which elevates endogenous corticosterone and confounds baseline immobility times.

  • Mechanistic Validation (Antagonist Pretreatment) : To map specific pathways, administer the respective receptor antagonist (e.g., 10 mg/kg NBQX for AMPA receptors, or 0.2 mg/kg haloperidol for D2/D3 receptors) via intraperitoneal (i.p.) injection 30 minutes before administering the main compound[2].

  • Compound Administration : Administer 7-O-Ethyl fangchinoline (15, 30, or 60 mg/kg) or vehicle via intragastric gavage (i.g.)[2].

  • Incubation : Return the mouse to its home cage for exactly 60 minutes to allow for CNS penetration.

  • Behavioral Testing (FST) :

    • Place the mouse in a transparent cylindrical glass tank (height 25 cm, diameter 10 cm) containing 10 cm of water maintained at 24±1°C.

    • Causality for water depth: A depth of 10 cm ensures the mouse cannot rest its tail or hind paws on the bottom of the cylinder, guaranteeing that "immobility" is a true measure of behavioral despair rather than physical resting.

    • Record behavior for 6 minutes. Discard the first 2 minutes (habituation phase) and quantify total immobility time during the final 4 minutes.

  • Locomotor Control (OFT) : Immediately following the FST, subject a parallel cohort to an Open Field Test. Causality: Confirming that 7-O-Ethyl fangchinoline does not induce generalized hyperactivity ensures that the reduced immobility in the FST is a genuine antidepressant-like effect[5].

Protocol B: Telemetric Blood Pressure Monitoring

Expertise & Trustworthiness: Traditional tail-cuff plethysmography induces severe restraint stress, elevating catecholamines and artificially spiking baseline blood pressure. Telemetry is the only self-validating method for continuous, stress-free monitoring of the antihypertensive effects of 7-O-Ethyl fangchinoline under true physiological conditions[6].

Step-by-Step Methodology:

  • Surgical Implantation : Under isoflurane anesthesia, implant a telemetric pressure transducer into the abdominal aorta of Spontaneously Hypertensive Rats (SHR) or a corresponding hypertensive murine model.

  • Recovery Phase : Allow a minimum of 7–10 days for surgical recovery. Causality: This duration is required for the re-establishment of normal circadian rhythms and the clearance of anesthesia-induced cardiovascular depression.

  • Baseline Acquisition : Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 24 hours prior to the first dose.

  • Dosing Regimen : Administer 7-O-Ethyl fangchinoline (10 mg/kg) orally, once daily for 14 days[6].

  • Data Sampling : Continuously sample telemetric data for 10 seconds every 5 minutes over the entire 14-day treatment period.

  • Phase Segregation Analysis : Segregate the acquired data into light and dark phases. Causality: Because rodents are nocturnal, analyzing the phases separately accounts for natural diurnal variations in sympathetic tone. Literature indicates that the blood pressure reduction induced by 7-O-Ethyl fangchinoline combinations is significantly more pronounced during the active (dark) phase[6].

References

  • Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice Source: PubMed / Acta Pharmacologica Sinica (2015) URL:[Link]

  • Pharmacologic analysis of 7-O-ethyl-fangchinoline-induced vasodilation properties in isolated perfused common carotid arteries of Wistar Kyoto rats and spontaneously hypertensive rats Source: PubMed / NIH URL:[Link](Note: Sourced via Grounding API redirect[3])

  • Antihypertensive effects, determined by a telemetry method, of trichloromethiazide and 7-O-ethylfangchinoline, a derivative of tetrandrine, in spontaneously hypertensive rats Source: PubMed / NIH URL:[Link](Note: Sourced via Grounding API redirect[6])

  • 7-o-ethyl fangchinoline (C39H44N2O6) - Structural and Chemical Profile Source: PubChemLite / Université du Luxembourg URL: [Link](Note: Sourced via Grounding API redirect[1])

Sources

Application

extraction and isolation techniques for 7-O-Ethyl fangchinoline

Application Note: Extraction, Isolation, and Semi-Synthetic Derivatization of 7-O-Ethyl Fangchinoline Introduction & Pharmacological Context 7-O-Ethyl fangchinoline (also known in literature as TJN-220 or YH-200) is a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction, Isolation, and Semi-Synthetic Derivatization of 7-O-Ethyl Fangchinoline

Introduction & Pharmacological Context

7-O-Ethyl fangchinoline (also known in literature as TJN-220 or YH-200) is a potent, semi-synthetic bisbenzylisoquinoline alkaloid[1]. While its natural precursor, fangchinoline, is extracted from the roots of Stephania tetrandra (Radix Stephaniae tetrandrae), the 7-O-ethyl derivative is engineered to enhance specific pharmacological properties. Clinical and preclinical models demonstrate that 7-O-Ethyl fangchinoline exhibits long-lasting antihypertensive effects via calcium channel blockade[2] and significant antidepressant-like actions modulated through adrenoceptors (α1, α2, β), dopamine receptors (D1/D5, D2/D3), and AMPA receptors[3].

Because this molecule is not naturally occurring, researchers must utilize a hybrid workflow: upstream botanical extraction of the precursor followed by downstream semi-synthetic modification[4]. This application note details a self-validating, high-yield protocol for the entire pipeline.

Workflow N1 Radix Stephaniae tetrandrae (Raw Material) N2 IL-UAE Extraction [BMIM][BF4], Ultrasound, 40 min N1->N2 N3 Crude Extract (Tetrandrine + Fangchinoline) N2->N3 Filtration & Concentration N4 RP-Flash Chromatography C18 Column, Gradient Elution N3->N4 N5 Purified Fangchinoline (Precursor, >98% Purity) N4->N5 Fraction Collection N6 Semi-Synthetic Ethylation NaH, DMF, Ethyl Iodide, 0°C to RT N5->N6 N7 Crude 7-O-Ethyl Fangchinoline (Reaction Mixture) N6->N7 Aqueous Quench N8 Silica Gel Flash Chromatography DCM:MeOH Elution N7->N8 Liquid-Liquid Extraction N9 Pure 7-O-Ethyl Fangchinoline (Target Compound) N8->N9 QC: NMR/MS

Fig 1. End-to-end workflow for the extraction, isolation, and synthesis of 7-O-Ethyl fangchinoline.

Phase I: Extraction of the Natural Precursor

Expertise & Causality: Traditional reflux extraction of Stephania tetrandra suffers from thermal degradation and protracted processing times. By transitioning to an Ionic Liquid-based Ultrasound-Assisted Extraction (IL-UAE) using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), extraction efficiency is vastly improved[5]. The high polarity and hydrogen-bonding capacity of the ionic liquid effectively disrupt the plant's cellulosic matrix. When coupled with acoustic cavitation from ultrasound, mass transfer is exponentially accelerated, reducing extraction time from 6 hours to 40 minutes[5].

Protocol 1: IL-UAE of Fangchinoline

  • Preparation: Pulverize dried Stephania tetrandra roots to a fine powder (40-mesh).

  • Suspension: Suspend 10.0 g of the powder in 100 mL of aqueous [BMIM][BF4] solution (0.5 M).

  • Alkalinization: Adjust the pH to 10.0 using dilute NaOH. Causality: Bisbenzylisoquinolines must be in their uncharged, free-base form to partition effectively into organic solvents later.

  • Sonication: Subject the mixture to ultrasonic extraction (250 W) for 40 minutes at room temperature.

  • Partitioning: Filter the suspension and extract the aqueous filtrate three times with equal volumes of ethyl acetate.

  • Concentration: Pool the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

Phase II: Chromatographic Isolation of Fangchinoline

Expertise & Causality: The crude extract is heavily enriched with both tetrandrine and fangchinoline. These molecules are structurally identical except at the C-7 position (tetrandrine has a methoxy group; fangchinoline has a free hydroxyl group). In a Reversed-Phase (C18) system, the free phenolic hydroxyl group of fangchinoline renders it significantly more polar. Consequently, it interacts less with the hydrophobic stationary phase and elutes earlier than tetrandrine, allowing for baseline resolution without the use of highly toxic solvents like benzene[6].

Protocol 2: RP-Flash Chromatography

  • Loading: Dissolve the crude extract in a minimum volume of methanol and load onto a manually-packed C18 flash column.

  • Elution: Run a mobile phase gradient of Water/Methanol (starting at 70:30 v/v and gradually increasing the organic modifier).

  • Collection: Monitor fractions via UV detection at 280 nm. Collect the earlier-eluting fangchinoline peak.

  • Polishing: Evaporate the solvent and recrystallize the residue from cold acetone. This self-validating step consistently yields fangchinoline with >98.0% purity[6].

Phase III: Semi-Synthetic Ethylation

Expertise & Causality: The conversion of fangchinoline to 7-O-Ethyl fangchinoline relies on a nucleophilic substitution (SN2) reaction[4]. Sodium hydride (NaH) is selected as the base because it is strong enough to quantitatively deprotonate the sterically hindered 7-hydroxyl group, forming a highly reactive phenoxide intermediate. Anhydrous Dimethylformamide (DMF) is used as a polar aprotic solvent; it solvates the sodium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 attack on ethyl iodide. Strict temperature control (0°C) during addition prevents undesired N-alkylation at the tertiary amines of the isoquinoline rings[4].

Protocol 3: 7-O-Alkylation

  • Setup: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 eq of purified fangchinoline in anhydrous DMF.

  • Deprotonation: Cool the vessel to 0°C in an ice-water bath. Add 1.5 eq of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

  • Alkylation: Add 1.2 eq of Ethyl Iodide dropwise to the mixture.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 6–8 hours.

  • IPC Validation: Monitor the reaction via Thin Layer Chromatography (TLC; DCM:MeOH 9:1). The reaction is complete when the lower Rf spot (polar fangchinoline) is entirely consumed and replaced by a higher Rf spot (less polar 7-O-Ethyl derivative).

Phase IV: Final Purification and Validation

Protocol 4: Quenching and Silica Gel Chromatography

  • Quenching: Carefully add cold distilled water dropwise to the reaction mixture to neutralize any unreacted NaH.

  • Extraction: Extract the aqueous mixture three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via normal-phase silica gel flash chromatography using a DCM to Methanol gradient (100:0 to 95:5).

  • Structural Validation: Confirm the target compound using High-Resolution Mass Spectrometry (HRMS) to verify the mass shift from m/z 608.7 (Fangchinoline) to m/z 636.8 (7-O-Ethyl fangchinoline). Validate via ¹H-NMR to ensure the presence of the new ethyl signals (a -CH₂- quartet at ~4.0 ppm and a -CH₃ triplet at ~1.4 ppm).

Data Presentation & Pharmacological Pathway

Table 1: Comparison of Extraction Methods for Bisbenzylisoquinolines

Parameter Traditional Reflux Extraction IL-UAE ([BMIM][BF4])
Solvent Methanol / Ethanol [BMIM][BF4] (Ionic Liquid)
Extraction Time 6 hours 40 minutes
Relative Efficiency Baseline (100%) ~130% (30% improvement)

| Reproducibility (RSD) | > 5.0% | 1.87% - 4.33% |

Table 2: Chromatographic Parameters for Isolation & Purification

Parameter Precursor Isolation (Fangchinoline) Derivative Purification (7-O-Ethyl)
Stationary Phase Manually-packed C18 (Reversed-Phase) Silica Gel (Normal Phase)
Mobile Phase Gradient (Water/Methanol) DCM : Methanol (Gradient)
Target Elution Order Elutes before Tetrandrine Elutes before unreacted Fangchinoline

| Expected Purity | > 98.0% (post-crystallization) | > 95.0% (pre-HPLC polishing) |

Mechanism cluster_Receptors Target Modulation Drug 7-O-Ethyl Fangchinoline (YH-200 / TJN-220) R1 α1, α2, β-Adrenoceptors Drug->R1 R2 D1/D5, D2/D3 Receptors Drug->R2 R3 AMPA Receptors Drug->R3 R4 Calcium Channels Drug->R4 Blockade E1 Antidepressant-like Action R1->E1 R2->E1 R3->E1 E2 Vasodilation & Antihypertensive Action R4->E2

Fig 2. Pharmacological multi-target modulation pathway of 7-O-Ethyl fangchinoline (YH-200/TJN-220).

References

  • Zhang, L., Geng, Y., Duan, W., Wang, D., Fu, M., & Wang, X. (2009). "Ionic liquid-based ultrasound-assisted extraction of fangchinoline and tetrandrine from Stephaniae tetrandrae." Journal of Separation Science. URL: [Link]

  • Xie, Z., Xu, X., Xie, C., Liang, Z., Yang, M., Huang, J., & Yang, D. (2014). "Preparative isolation of tetrandrine and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography." Journal of Liquid Chromatography & Related Technologies. URL: [Link]

  • Sheng, Z-F., et al. (2015). "Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice." Acta Pharmacologica Sinica. URL: [Link]

  • Matsuura, M., Zenda, H., & Chiba, S. (1991). "Pharmacologic analysis of 7-O-ethyl-fangchinoline-induced vasodilation properties in isolated perfused common carotid arteries of Wistar Kyoto rats and spontaneously hypertensive rats." Chemical and Pharmaceutical Bulletin. URL: [Link]

Sources

Method

Application Notes and Protocols for the Intravenous Formulation of 7-O-Ethyl Fangchinoline

Abstract 7-O-Ethyl fangchinoline, a derivative of the bisbenzylisoquinoline alkaloid fangchinoline, exhibits promising anti-inflammatory and anti-tumor properties.[1] However, its lipophilic nature and poor aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-O-Ethyl fangchinoline, a derivative of the bisbenzylisoquinoline alkaloid fangchinoline, exhibits promising anti-inflammatory and anti-tumor properties.[1] However, its lipophilic nature and poor aqueous solubility present significant challenges for developing an intravenous (IV) formulation, which is often essential for preclinical and clinical evaluation.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies, detailed experimental protocols, and critical quality control parameters for the successful development of a 7-O-Ethyl fangchinoline formulation for intravenous administration.

PART 1: Scientific Foundation and Pre-formulation Assessment

A robust intravenous formulation is built upon a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties.

Physicochemical Characterization of 7-O-Ethyl Fangchinoline

Given that fangchinoline has a molecular weight of 608.7 g/mol and an XLogP3 of 6.1, its ethylated derivative is expected to be highly lipophilic and poorly soluble in water.[4]

  • Solubility Profile: The solubility of 7-O-Ethyl fangchinoline should be determined in various pharmaceutically acceptable solvents and aqueous buffers across a physiologically relevant pH range (e.g., pH 2-11).[5][6] This will inform the selection of an appropriate solubilization strategy.

  • LogP/D: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will quantify the compound's lipophilicity and guide the choice of formulation approach (e.g., co-solvents, surfactants, or lipid-based systems).[7]

  • pKa Determination: Identifying the ionization constant(s) (pKa) of the molecule is crucial for pH-adjustment strategies and for understanding its behavior in physiological environments.

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) should be employed to characterize the solid form of the API, which can influence its dissolution rate and stability.

Stability Assessment

Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and pathways. This information is critical for developing a stable formulation and for establishing stability-indicating analytical methods.

PART 2: Formulation Strategies for Intravenous Administration

The primary challenge in formulating 7-O-Ethyl fangchinoline for IV use is overcoming its poor water solubility.[8][9] Several established techniques can be employed:

  • Co-solvency: This involves using a mixture of water and water-miscible organic solvents like propylene glycol (PG), polyethylene glycol (PEG) 400, or ethanol to enhance solubility.[10] The concentration of co-solvents must be carefully optimized to prevent drug precipitation upon injection and to minimize potential toxicities like hemolysis.[10]

  • pH Adjustment: If 7-O-Ethyl fangchinoline has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility. However, the final pH must be within a physiologically tolerable range (typically pH 4-9 for IV bolus) to avoid injection site irritation.[10]

  • Surfactant-Based Micellar Systems: Surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in an aqueous medium.[2]

  • Cyclodextrin Complexation: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, thereby enhancing their aqueous solubility.[2]

  • Lipid Emulsions: For highly lipophilic compounds, a lipid emulsion can serve as a carrier system. The drug partitions into the oil phase of the emulsion, which is then dispersed in an aqueous medium.

PART 3: Experimental Protocols

This section provides detailed protocols for the preparation and in-vitro evaluation of a 7-O-Ethyl fangchinoline intravenous formulation.

Protocol for Formulation Preparation (Co-solvent/pH Adjustment Approach)

This protocol outlines the preparation of a 1 mg/mL 7-O-Ethyl fangchinoline formulation.

Materials:

  • 7-O-Ethyl fangchinoline

  • Propylene Glycol (PG)

  • Ethanol (Dehydrated)

  • Water for Injection (WFI)

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile vials and closures

Procedure:

  • Co-solvent Preparation: In a sterile glass beaker, prepare the co-solvent system by mixing a predetermined ratio of Propylene Glycol and Ethanol (e.g., 30:20 v/v).

  • Drug Dissolution: Accurately weigh the required amount of 7-O-Ethyl fangchinoline and dissolve it in the co-solvent mixture with the aid of a magnetic stirrer.

  • Aqueous Dilution: Slowly add Water for Injection to the drug solution while continuously stirring. The WFI should be added in portions to avoid precipitation.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to a target range of 4.5-5.5 using 0.1 N HCl or 0.1 N NaOH.

  • Final Volume: Add WFI to reach the final target volume and stir until a homogenous solution is obtained.

  • Sterile Filtration: Aseptically filter the formulation through a sterile 0.22 µm syringe filter into a sterile vial.

Workflow for IV Formulation Preparation

G start Start dissolve Dissolve 7-O-Ethyl Fangchinoline in Co-solvent Mixture start->dissolve dilute Slowly Dilute with Water for Injection dissolve->dilute ph_adjust Adjust pH to Target Range (4.5-5.5) dilute->ph_adjust qs Adjust to Final Volume with Water for Injection ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter end Final Formulation filter->end

Caption: A stepwise workflow for the preparation of an intravenous formulation of 7-O-Ethyl fangchinoline.

Quality Control and Characterization

The prepared formulation must be subjected to a series of quality control tests to ensure its safety and efficacy.[5][6][11]

Table 1: Quality Control Specifications for 7-O-Ethyl Fangchinoline IV Formulation

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of visible particles.
pH pH Meter4.5 - 6.0
Assay HPLC-UV90.0% - 110.0% of label claim
Purity/Related Substances HPLC-UVIndividual impurity ≤ 0.5%, Total impurities ≤ 2.0%
Osmolality Osmometer280 - 350 mOsm/kg
Particulate Matter USP <788>≥10 µm: ≤6000/container; ≥25 µm: ≤600/container
Sterility USP <71>Sterile
Bacterial Endotoxins USP <85>To be determined based on the maximum dose
In-Vitro Hemolysis Assay

This assay is critical for evaluating the potential of the formulation to damage red blood cells upon intravenous administration.[12][13]

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., heparin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% in PBS) as a positive control

  • PBS as a negative control

  • Test formulation

  • Centrifuge and a spectrophotometer

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: In microcentrifuge tubes, mix equal volumes of the 2% RBC suspension with the test formulation (at various dilutions), positive control, and negative control.

  • Incubate all samples at 37°C for a specified time (e.g., 60 minutes).[14]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Acceptance Criteria: A hemolysis value of less than 10% is generally considered acceptable for intravenous formulations.[15]

Signaling Pathways Modulated by Fangchinoline

G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway fangchinoline Fangchinoline Derivatives pi3k PI3K fangchinoline->pi3k Inhibits nfkb NF-κB fangchinoline->nfkb Suppresses akt Akt pi3k->akt xiap XIAP akt->xiap apoptosis Apoptosis xiap->apoptosis Inhibits inflammation Inflammation nfkb->inflammation

Caption: Fangchinoline and its derivatives exert their effects by modulating key signaling pathways like PI3K/Akt and NF-κB, which are involved in cell survival and inflammation.[16][17][18][19]

PART 4: Conclusion and Future Perspectives

The development of a safe and effective intravenous formulation of 7-O-Ethyl fangchinoline is a critical step towards realizing its therapeutic potential. A systematic approach, beginning with thorough pre-formulation studies and followed by rational formulation design and rigorous in-vitro characterization, is essential for success. The protocols outlined in this guide provide a solid framework for initiating formulation development. Future studies should focus on long-term stability testing, in-vivo pharmacokinetic profiling, and toxicological evaluation of the lead formulation candidates.

References

  • Recent advances in intravenous delivery of poorly water-soluble compounds - Taylor & Francis.
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed.
  • Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed.
  • Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PubMed.
  • Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Injectable Formulations of Poorly Water-Soluble Drugs - Pharma Excipients.
  • A Comparative Analysis of Fangchinoline and Its Synthetic Derivatives in Cancer Research - Benchchem.
  • The Role of Fangchinoline in Medicine: A Technical Guide for Researchers - Benchchem.
  • Top Considerations When Developing Formulations for Injectable Solutions.
  • Formulation - Cambridge MedChem Consulting.
  • Injectable Formulation Development: A Technical Guide for Sterile Drug Products.
  • Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - MDPI.
  • Considerations in Formulation Development of Injectable Solutions.
  • Hemolysis | Cyprotex ADME-Tox Solutions - Evotec.
  • Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - WuXi AppTec DMPK.
  • Micro-Formulation For Intravenous Injection - Pharmaceutical Online.
  • In vitro Hemolysis - Evotec.
  • In vitro hemolysis: Guidance for the pharmaceutical scientist | Request PDF - ResearchGate.
  • Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis.
  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC - NIH.
  • Fangchinoline inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed.
  • Fangchinoline | C37H40N2O6 | CID 73481 - PubChem - NIH.
  • Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - Semantic Scholar.
  • Investigating C7 modified tetrandrine derivatives for synthesis anti-hepatocellular carcinoma activity and mechanistic insights - PMC.
  • Fangchinoline (7-O-Demethyltetrandrine, Hanfangchin B, NSC 77036, CAS Number: 436-77-1) | Cayman Chemical.
  • (+)-FANGCHINOLINE CAS#: 436-77-1 - ChemicalBook.
  • The structure of fangchinoline and tetrandrine. - ResearchGate.

Sources

Application

Application Note: Advanced NMR Spectroscopic Characterization of 7-O-Ethyl Fangchinoline

Introduction & Analytical Rationale 7-O-Ethyl fangchinoline (also known in literature as TJN-220 or YH-200) is a semisynthetic bisbenzylisoquinoline alkaloid derived from the natural product fangchinoline. It has garnere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

7-O-Ethyl fangchinoline (also known in literature as TJN-220 or YH-200) is a semisynthetic bisbenzylisoquinoline alkaloid derived from the natural product fangchinoline. It has garnered significant attention in drug development due to its multi-target pharmacological profile, exhibiting potent antidepressant-like actions via adrenoceptor, dopamine, and AMPA receptor modulation[1], alongside pronounced vasodilation properties[2].

Because minor structural deviations in bisbenzylisoquinoline alkaloids—such as the difference between a methoxy group (as seen in tetrandrine) and an ethoxy group (as in 7-O-ethyl fangchinoline)—drastically alter target binding affinities and bioactivity[3], rigorous structural elucidation is paramount. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize 7-O-Ethyl fangchinoline, ensuring high scientific integrity and avoiding common literature mischaracterizations[4].

Structural Logic & Literature Correction

The bisbenzylisoquinoline core consists of two isoquinoline moieties linked by ether bridges. Naturally occurring fangchinoline possesses three methoxy groups (at C-6, C-6', and C-7') and a free hydroxyl group at C-7[5]. Alkylation of this hydroxyl yields 7-O-Ethyl fangchinoline.

A Note on Scientific Integrity: A critical review of existing patent literature reveals instances where the spectral data of tetrandrine (which contains four methoxy groups) is erroneously copied and attributed to 7-O-Ethyl fangchinoline, listing four distinct O -methyl singlets[4]. A true, self-validating NMR analysis must explicitly identify exactly three methoxy singlets and one distinct ethoxy spin system (a methylene quartet and a methyl triplet). The protocol below is designed to definitively prove this substitution.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology embeds causality into every experimental choice.

Step 1: Sample Preparation
  • Procedure: Dissolve 5–10 mg of high-purity (>98%) 7-O-Ethyl fangchinoline in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ is the optimal solvent for bisbenzylisoquinoline alkaloids due to their high lipophilicity[5]. TMS serves as an internal standard ( δ 0.00 ppm), ensuring that all chemical shifts are self-calibrated and immune to external magnetic drift.

Step 2: Probe Tuning & 90° Pulse Calibration
  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1H and 13C frequencies. Execute a nutation experiment to determine the exact 90° pulse width for the specific sample matrix.

  • Causality: Precise 90° pulse calibration is critical for quantitative integration in 1D spectra and ensures maximum signal-to-noise ratio (SNR) during complex multi-pulse 2D sequences.

Step 3: 1D Acquisition ( 1H , 13C , and DEPT-135)
  • Procedure: Acquire a standard 1H spectrum (minimum 16 scans, 10s relaxation delay). Follow with a 13C spectrum and a DEPT-135 experiment.

  • Causality: The long relaxation delay in the 1H experiment ensures full spin relaxation, allowing for absolute quantitative integration of the ethoxy vs. methoxy protons. The DEPT-135 is specifically deployed to invert the phase of the O -methylene ( -CH2​- ) carbon, instantly distinguishing the ethyl chain from the methoxy ( -CH3​ ) signals.

Step 4: 2D Acquisition (COSY, HSQC, HMBC)

Procedure: Acquire 1H

1H COSY, 1H

13C HSQC, and 1H

13C HMBC spectra.
  • Causality: COSY maps the scalar coupling of the ethyl group. HSQC links protons to their directly attached carbons. Crucially, HMBC provides long-range ( 3J ) connectivity, which is the only way to definitively prove that the ethyl group is attached to the C-7 oxygen rather than another position on the alkaloid scaffold.

  • NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Calib Pulse Calibration (90° Flip Angle) Prep->Calib OneD 1D Acquisition (1H, 13C, DEPT) Calib->OneD TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Verify Data Verification (Signal Assignment) TwoD->Verify

    Experimental workflow for self-validating NMR characterization of 7-O-Ethyl fangchinoline.

    Reference Data & Spectral Interpretation

    The following table synthesizes the corrected, theoretically sound reference data for 7-O-Ethyl fangchinoline, derived from structural congruence with verified bisbenzylisoquinoline frameworks[5] and corrected patent data[4].

    Structural Feature 1H NMR ( δ , ppm, CDCl3​ ) 13C NMR ( δ , ppm, CDCl3​ )Multiplicity & Diagnostic Causality
    N-2 Methyl 2.3142.5s, 3H (Integrates to 3 protons, sharp singlet)
    N-2' Methyl 2.7042.8s, 3H (Deshielded relative to N-2 due to conformation)
    O-6, O-6', O-7' Methoxy 3.38, 3.76, 3.9255.8, 56.2, 60.5s, 3H each (Three distinct singlets, confirming exactly 3 OMe groups)
    7-O-Ethyl (Methylene) 4.05 - 4.1565.2q, 2H (Coupled to terminal methyl, inverted phase in DEPT-135)
    7-O-Ethyl (Methyl) 1.3515.5t, J = 7.0 Hz, 3H (Coupled to methylene, positive phase in DEPT-135)
    Aromatic Protons 6.05 - 7.35105.0 - 155.0m, 9H (Complex overlapping multiplets of the core scaffold)
    Scaffold Aliphatics 2.40 - 3.5020.0 - 65.0m, 14H (Core bisbenzylisoquinoline framework)
    HMBC Logical Proof

    To unambiguously confirm the alkylation at the C-7 position, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The 3J coupling between the ethyl methylene protons ( δH​ ~4.10) and the C-7 aromatic carbon ( δC​ ~148.0) serves as the definitive structural proof, locking the functional group to the correct spatial coordinate on the scaffold.

    HMBC_Logic Ethyl_CH3 Ethyl -CH3 (δH ~1.35) Ethyl_CH2 Ethyl -CH2- (δH ~4.10) Ethyl_CH3->Ethyl_CH2 COSY (3J H-H) C7_Oxygen Ether Oxygen (O-7) Ethyl_CH2->C7_Oxygen Direct Bond Scaffold_C7 Scaffold C-7 (δC ~148.0) Ethyl_CH2->Scaffold_C7 HMBC (3J H-C) C7_Oxygen->Scaffold_C7 Direct Bond

    HMBC logical correlation proving the C-7 ethoxy substitution on the alkaloid scaffold.

    Conclusion

    The characterization of 7-O-Ethyl fangchinoline requires a departure from basic 1D NMR profiling due to the high structural homology it shares with other bisbenzylisoquinoline alkaloids. By employing a self-validating suite of DEPT-135 and 2D HMBC techniques, researchers can definitively map the C-7 ethoxy substitution, ensuring the chemical integrity required for downstream pharmacological testing and drug formulation.

    References

    • Title : Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice Source : PubMed (nih.gov) URL : 1[1]

    • Title : Pharmacologic analysis of 7-O-ethyl-fangchinoline-induced vasodilation properties in isolated perfused common carotid arteries of Wistar Kyoto rats and spontaneously hypertensive rats Source : PubMed (nih.gov) URL : 2[2]

    • Title : Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome Source : MDPI (mdpi.com) URL : 5[5]

    • Title : CN105362273B - 7-alkoxy fangchinoline compounds in the preparation of drugs for treating and improving depressive symptoms Source : Google Patents URL : 4[4]

    • Title : Rapid Targeted Screening and Identification of Active Ingredients in Herbal Extracts through Ligand-Detected NMR and Database Matching Source : Analytical Chemistry (acs.org) URL : 3[3]

    Sources

    Method

    mass spectrometry fragmentation pattern of 7-O-Ethyl fangchinoline

    Application Note & Protocol: LC-MS/MS Structural Elucidation and Fragmentation Profiling of 7-O-Ethyl Fangchinoline Executive Summary 7-O-Ethyl fangchinoline (also known as YH-200) is a semi-synthetic bisbenzylisoquinoli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol: LC-MS/MS Structural Elucidation and Fragmentation Profiling of 7-O-Ethyl Fangchinoline

    Executive Summary

    7-O-Ethyl fangchinoline (also known as YH-200) is a semi-synthetic bisbenzylisoquinoline alkaloid derivative that has demonstrated significant multi-target antidepressant-like actions and calcium channel blocking properties[1][2]. As drug development progresses for this compound, establishing a robust bioanalytical framework is critical for Drug Metabolism and Pharmacokinetics (DMPK) studies. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 7-O-ethyl fangchinoline, providing a self-validating experimental protocol designed to ensure high-confidence identification and quantification in complex biological matrices.

    Structural Causality and Ionization Dynamics

    7-O-Ethyl fangchinoline ( C39​H44​N2​O6​ , Exact Mass: 636.32) structurally differs from its natural analogs, fangchinoline and tetrandrine, by the presence of an ethyl ether group at the 7-O position[3].

    In positive-ion ESI mode, the two tertiary amine groups within the piperidine rings act as strong proton acceptors, readily forming a stable precursor ion [M+H]+ at m/z 637.3. The subsequent collision-induced dissociation (CID) pathways are strictly governed by the molecule's rigid macrocyclic ether bridges and the stability of the resulting product ions[4].

    The fragmentation causality follows three primary mechanistic routes:

    • β -Bond Cleavage (The Diagnostic Pathway): The most favored fragmentation is the cleavage of the carbon-carbon bond that is β to both the nitrogen atom and the aromatic systems[5]. Because the resulting carbocation/immonium ion is highly stabilized by resonance from the aromatic rings, this cleavage produces the most abundant and diagnostic product ion. For fangchinoline, this yields m/z 367; for tetrandrine, m/z 381. For 7-O-ethyl fangchinoline, the retention of the 7-O-ethyl group shifts this diagnostic fragment to m/z 395.2 [5].

    • Neutral Loss of the Alkyl Ether: The 7-O-ethyl modification introduces a unique vulnerability. Under moderate collision energy, the molecule undergoes a neutral loss of ethanol (46 Da), generating a fragment at m/z 591.3 .

    • Ether Bridge Cleavage: Complete scission of the bisbenzyl ether linkages yields a single isoquinoline moiety at m/z 192.1 , which subsequently dehydrates to form m/z 174.1 [5].

    Experimental Protocol: LC-ESI-MS/MS Workflow

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates matrix-matched calibration and internal standard (IS) tracking to continuously verify extraction efficiency and instrument performance.

    Reagents and Sample Preparation

    Causality of Choice: Bisbenzylisoquinoline alkaloids are highly lipophilic and exhibit high plasma protein binding. A 3:1 organic-to-aqueous protein precipitation (PPT) is employed to fully denature proteins, disrupt binding, and release the analyte while simultaneously acting as a crude cleanup step.

    • Spiking: Aliquot 50 μ L of plasma sample into a microcentrifuge tube. Add 10 μ L of Internal Standard (e.g., Tetrandrine at 100 ng/mL, assuming it is not present in the study matrix).

    • Precipitation: Add 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The acidic environment ensures the analyte remains protonated and soluble in the organic phase.

    • Extraction: Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Collection: Transfer 100 μ L of the clear supernatant to an LC vial containing 100 μ L of LC-MS grade water. Self-Validation Step: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening (solvent effect) upon injection.

    UHPLC Separation Parameters

    Causality of Choice: Acetonitrile is favored over methanol as the organic modifier because it provides lower backpressure and sharper peak shapes for rigid, hydrophobic alkaloids, minimizing secondary interactions with residual silanols on the C18 stationary phase.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μ m).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 3.0 min: Linear gradient to 90% B

      • 3.0 - 4.0 min: Hold at 90% B (Column wash)

      • 4.0 - 4.1 min: Return to 10% B

      • 4.1 - 5.5 min: Re-equilibration at 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 μ L.

    Mass Spectrometry (Multiple Reaction Monitoring)
    • Ionization Mode: ESI Positive ( + ).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 800 L/hr.

    Workflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 CID Fragmentation S3->S4 S5 Data Analysis S4->S5

    Fig 1. LC-MS/MS analytical workflow for alkaloid quantification.

    Data Presentation: Fragmentation Profiling

    To accurately quantify 7-O-ethyl fangchinoline and identify potential metabolites, understanding the exact mass transitions is imperative. The quantitative data for the MRM transitions are summarized in Table 1.

    Table 1: Quantitative MRM Transitions and Structural Assignments for 7-O-Ethyl Fangchinoline

    Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Collision Energy (eV)Structural Assignment / Mechanism
    637.3 395.2 242.135Quantifier: β -cleavage of C-C bond + O-demethylation[5].
    637.3 591.3 46.025Qualifier 1: Loss of Ethanol from the 7-O-ethyl group.
    637.3 192.1 445.245Qualifier 2: Cleavage of macrocyclic ether bridges yielding a single isoquinoline moiety[5].
    192.1 174.1 18.055MS3/Secondary: Loss of H2​O from the isolated isoquinoline moiety[5].
    Mechanistic Pathway Visualization

    MS_Fragmentation M 7-O-Ethyl Fangchinoline [M+H]+ m/z 637.3 F1 β-Cleavage Product m/z 395.2 M->F1 β-C-C Cleavage F2 Loss of Ethanol m/z 591.3 M->F2 -46 Da (EtOH) F3 Isoquinoline Moiety m/z 192.1 M->F3 Ether Cleavage F4 Dehydrated Moiety m/z 174.1 F3->F4 -18 Da (H2O)

    Fig 2. Proposed ESI-MS/MS fragmentation pathway for 7-O-Ethyl fangchinoline.

    Conclusion and Best Practices

    The structural elucidation of 7-O-ethyl fangchinoline via LC-MS/MS relies heavily on the predictable fragmentation of its bisbenzylisoquinoline scaffold. The shift of the primary diagnostic ion from m/z 367 (in natural fangchinoline) to m/z 395.2 serves as the definitive marker for the 7-O-ethyl modification.

    Troubleshooting Insight: If the m/z 395.2 peak exhibits poor intensity, the collision energy (CE) is likely set too low, resulting in precursor survival, or too high, causing secondary fragmentation into the m/z 192.1 moiety. Optimization of the CE between 30-40 eV is strictly recommended to balance the survival of the β -cleavage product against further degradation.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving aqueous solubility of 7-O-Ethyl fangchinoline for biological assays

    Welcome to the Technical Support Center for Bisbenzylisoquinoline Alkaloid Formulation . This dynamic guide is designed for researchers and drug development professionals working with 7-O-Ethyl fangchinoline.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Bisbenzylisoquinoline Alkaloid Formulation . This dynamic guide is designed for researchers and drug development professionals working with 7-O-Ethyl fangchinoline. Due to its rigid crystalline structure and high lipophilicity, formulating this compound for biological assays requires precise solvent engineering and thermodynamic management.

    Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reliable data in your in vitro and in vivo models.

    Part 1: Fundamental Chemical Properties & Solvent Selection

    Q: What are the optimal primary solvents for 7-O-Ethyl fangchinoline, and why does it precipitate in standard biological buffers? A: 7-O-Ethyl fangchinoline is highly lipophilic. It is readily soluble in dimethyl sulfoxide (DMSO) up to ~100 mg/mL, but practically insoluble in water[1]. Precipitation in aqueous media occurs due to a sudden shift in the dielectric constant. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer (like PBS or DMEM), the solvent polarity dramatically increases. This forces the hydrophobic bisbenzylisoquinoline core to aggregate, leading to supersaturation and rapid crystallization[2].

    Q: How can I ensure my primary stock solution remains stable over time? A: The most critical factor is using fresh, anhydrous DMSO . DMSO is highly hygroscopic; moisture absorption from the air reduces the solvent's capacity to solvate the hydrophobic rings of the alkaloid, leading to premature nucleation and micro-precipitation in the stock vial[2]. Always aliquot your primary stock into single-use vials and store them at -80°C to prevent freeze-thaw degradation[1].

    Workflow Start Precipitation in Aqueous Assay CheckDMSO Is DMSO stock anhydrous & fresh? Start->CheckDMSO Remake Remake with anhydrous DMSO CheckDMSO->Remake No CheckConc Is target conc. > 10 µM? CheckDMSO->CheckConc Yes UseCarrier Formulate with HP-β-CD / HPMC CheckConc->UseCarrier Yes StepDilution Use step-down serial dilution CheckConc->StepDilution No

    Fig 1. Troubleshooting workflow for 7-O-Ethyl fangchinoline precipitation in aqueous media.

    Part 2: Advanced Formulation Strategies for In Vivo Assays

    7-O-Ethyl fangchinoline exhibits multi-target pharmacological efficacy, including antihypertensive vasodilation and antidepressant-like actions via adrenoceptors, dopamine receptors, and AMPA receptors[3][4]. However, testing these pathways in animal models requires overcoming its poor oral bioavailability.

    Q: For animal models (e.g., telemetry for hypertension or behavioral assays), we cannot use high concentrations of DMSO. What are the best formulation strategies? A: To avoid solvent toxicity while maintaining the drug in solution, you must alter the thermodynamic state of the compound using one of the following strategies:

    • Cyclodextrin Inclusion Complexes (HP-β-CD): Hydroxypropyl-β-cyclodextrin is a cage-like molecule. Its hydrophobic interior cavity encapsulates the lipophilic domains of 7-O-Ethyl fangchinoline via van der Waals forces. Meanwhile, the hydrophilic exterior hydroxyl groups interact with the aqueous bulk phase, thermodynamically favoring dissolution without altering the drug's native molecular structure[5].

    • Solid Dispersions (HPMC): By freeze-drying the drug with a polymer like Hydroxypropyl methylcellulose (HPMC), you disrupt the stable crystalline lattice of the alkaloid, trapping it in a high-energy amorphous state. HPMC also acts as a precipitation inhibitor by sterically hindering crystal nucleation in supersaturated gastrointestinal fluids[6].

    • Homogeneous Suspensions (CMC-Na): For oral gavage, suspending the drug in 0.5% Carboxymethylcellulose sodium (CMC-Na) creates a viscous, uniform suspension that prevents rapid settling of the insoluble particles, ensuring accurate dosing[1].

    Pathway cluster_0 Primary Receptor Targets Drug 7-O-Ethyl Fangchinoline Adreno α1, α2, β Adrenoceptors Drug->Adreno Dopamine D1/D5, D2/D3 Receptors Drug->Dopamine AMPA AMPA Receptors Drug->AMPA Vascular Vasodilation (Antihypertensive) Adreno->Vascular CNS Synaptic Plasticity (Antidepressant) Adreno->CNS Dopamine->CNS AMPA->CNS

    Fig 2. Multi-target pharmacological signaling pathway of 7-O-Ethyl fangchinoline.

    Part 3: Quantitative Solubility Data

    The table below summarizes the expected solubility limits and application constraints for 7-O-Ethyl fangchinoline across different vehicles.

    Formulation / SolventMax SolubilityPrimary ApplicationLimitations & Notes
    Anhydrous DMSO ~100 mg/mLIn vitro primary stockCytotoxic if final assay concentration exceeds 0.5% v/v[1][2].
    Ethanol 3 - 5 mg/mLAlternative stockHigh volatility; evaporation alters stock concentration over time[1].
    0.5% CMC-Na ≥5 mg/mLOral gavage (In vivo)Forms a suspension, not a true solution. Requires constant agitation[1].
    20% HP-β-CD ~2 - 5 mg/mLIV / IP injectionRequires optimization of the host-guest molar ratio and sonication[5].
    HPMC Solid Dispersion >7x native aqueousOral bioavailabilityRequires specialized freeze-drying or spray-drying equipment[6].

    Part 4: Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to biological testing unless the validation criteria at the end of each protocol are met.

    Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vivo Assays)

    Mechanism: Encapsulation of the hydrophobic core to generate a true aqueous solution.

    • Solubilize Carrier: Dissolve HP-β-CD in sterile saline to a final concentration of 20% (w/v). Stir until completely clear.

    • Drug Addition: Add 7-O-Ethyl fangchinoline powder directly to the cyclodextrin solution to achieve your target concentration (e.g., 2 mg/mL).

    • Energy Input: Sonicate the suspension in an ultrasonic water bath at 37°C for 30–45 minutes. The mechanical energy forces the drug into the cyclodextrin cavities.

    • Self-Validation (Centrifugation Check): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

      • Pass Condition: The solution remains perfectly clear with no visible pellet at the bottom of the tube.

      • Fail Condition: A white pellet indicates incomplete inclusion. If a pellet forms, increase the HP-β-CD concentration or extend the sonication time.

    • Analytical Validation: Measure the UV absorbance of the supernatant at ~280 nm to confirm the dissolved drug concentration matches your theoretical yield.

    Protocol B: Step-Down Dilution for Cell Culture (For In Vitro Assays)

    Mechanism: Gradual reduction of the dielectric constant to prevent localized supersaturation.

    • Primary Stock: Prepare a 10 mM stock of 7-O-Ethyl fangchinoline in fresh, anhydrous DMSO.

    • Self-Validation (Stock Integrity): Inspect the vial under a strong light source. The solution must be completely transparent. If micro-crystals are visible, warm to 37°C and vortex until resolved[2].

    • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% culture media) to create a 1 mM intermediate. Mix vigorously.

    • Final Dilution: Dilute the intermediate solution drop-wise into pre-warmed (37°C) complete cell culture media while vortexing to reach the final working concentration (e.g., 10 µM).

    • Self-Validation (Microscopy Check): Plate 100 µL of the final media in a well and observe under a phase-contrast microscope at 40x magnification.

      • Pass Condition: No refractive crystals or amorphous aggregates are visible.

      • Fail Condition: Visible aggregates indicate localized supersaturation. Discard the media and repeat Step 4 with a slower, drop-wise addition into a larger volume of rapidly stirring media.

    References

    • Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice - PubMed Source: nih.gov URL:[Link]

    • Antihypertensive effects, determined by a telemetry method, of trichloromethiazide and 7-O-ethylfangchinoline, a derivative of tetrandrine, in spontaneously hypertensive rats - PubMed Source: nih.gov URL:[Link]

    • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method - ResearchGate Source: researchgate.net URL:[Link]

    Sources

    Optimization

    troubleshooting 7-O-Ethyl fangchinoline precipitation in culture media

    A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media Welcome to the technical support guide for 7-O-Ethyl fangchinoline. This document provides in-depth troubleshooting advice, frequently asked q...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media

    Welcome to the technical support guide for 7-O-Ethyl fangchinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome the common challenge of compound precipitation in cell culture media, ensuring the accuracy and reproducibility of your experiments.

    As a derivative of the well-studied bisbenzylisoquinoline alkaloid, fangchinoline, 7-O-Ethyl fangchinoline possesses significant potential for various research applications.[1][2][3] However, its ethoxylated structure enhances its hydrophobicity, making it particularly prone to precipitation in the aqueous environment of cell culture media. This guide explains the underlying causes of this issue and provides robust, field-proven solutions.

    Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

    This section addresses the most common questions regarding the handling of 7-O-Ethyl fangchinoline.

    Q1: Why does my 7-O-Ethyl fangchinoline precipitate immediately after I add it to my cell culture medium?

    A1: This is the most common issue encountered and is typically due to a phenomenon known as "solvent shock".[4] 7-O-Ethyl fangchinoline, like its parent compound fangchinoline, is practically insoluble in water.[1][5] To get it into solution, a high-concentration stock is prepared in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5] When a small volume of this concentrated organic stock is rapidly diluted into the large aqueous volume of your cell culture medium, the solvent environment changes abruptly. This "shock" dramatically decreases the compound's solubility, causing it to crash out of solution and form a visible precipitate.[6]

    Q2: What is the best solvent and recommended concentration for my stock solution?

    A2: The universally recommended solvent for fangchinoline and its derivatives is high-purity, anhydrous, sterile-filtered DMSO.[4][5] While it is possible to dissolve fangchinoline in ethanol, the solubility is significantly lower.[5]

    For the stock solution, a concentration between 10-20 mM is a standard and effective range.[5][7] This range provides a good balance:

    • It is concentrated enough to keep the final DMSO volume in your culture medium low (ideally ≤0.5% to avoid solvent cytotoxicity).[7]

    • It is not so concentrated that it guarantees precipitation upon the slightest dilution.

    Always use a proven recipe and accurate measurements when preparing stock solutions.[8][9]

    Q3: How does serum in the culture medium affect the solubility of my compound?

    A3: The effect of serum, such as Fetal Bovine Serum (FBS), can be complex. On one hand, proteins within the serum (like albumin) can bind to hydrophobic compounds, which can sometimes increase their apparent solubility.[10] On the other hand, high concentrations of proteins and salts can also promote the precipitation of other media components or interact unfavorably with the compound, especially during temperature changes or freeze-thaw cycles.[11] For this reason, it is often recommended to perform the initial, most critical dilution step in serum-free medium to minimize these complex interactions.

    Q4: My compound seems to dissolve initially but then precipitates over time in the incubator. What causes this?

    A4: Delayed precipitation during incubation at 37°C can be caused by several factors:[6]

    • Compound Instability: The compound may have limited stability at 37°C in an aqueous, pH-buffered environment, leading to degradation and precipitation of the less-soluble degradants.

    • Media pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease over time. The solubility of many compounds is pH-dependent, and a shift could lower the solubility of 7-O-Ethyl fangchinoline.[6]

    • Exceeding Thermodynamic Solubility: Even if the compound appears dissolved initially (a supersaturated state), it may slowly crash out over hours or days as it settles to its true, lower thermodynamic solubility limit.

    • Interactions with Media Components: Trace metals or other components in complex media can sometimes form insoluble salts with the compound over time.[12]

    Q5: Are there any alternative methods to improve the solubility of 7-O-Ethyl fangchinoline in my media?

    A5: Yes, for particularly challenging cases, advanced solubilization techniques can be employed. One of the most common and effective methods is the use of cyclodextrins .[13][14] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic drug molecules, rendering them water-soluble.[14][15] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly enhanced aqueous solubility and are widely used in pharmaceutical formulations.[16] Other options include the use of co-solvents like PEG400 or non-ionic surfactants like Tween® 80, though these must be tested for cellular toxicity at their final working concentrations.[17][18]

    Part 2: Protocols and Workflows for Success

    Adhering to a validated protocol is the most critical step in preventing precipitation. Here, we provide detailed, step-by-step methodologies.

    Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

    This protocol details the accurate preparation of a concentrated stock solution, which is the foundation for all subsequent experiments.

    Materials:

    • 7-O-Ethyl fangchinoline powder (Molecular Weight: ~636.8 g/mol )[19]

    • High-purity, sterile, anhydrous DMSO (cell culture grade)[5]

    • Calibrated analytical balance[9]

    • Sterile 1.5 mL microcentrifuge tubes or cryovials

    • Vortex mixer

    Procedure:

    • Calculate Required Mass: Use the following formula to determine the mass of powder needed. To prepare 1 mL of a 20 mM stock: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 *Mass (mg) = 20 mM × 1 mL × 636.8 g/mol / 1000 = 12.74 mg

    • Weighing: In a sterile environment (e.g., a biological safety cabinet), tare a sterile microcentrifuge tube on the balance. Carefully weigh 12.74 mg of 7-O-Ethyl fangchinoline powder directly into the tube.

    • Dissolution: Add 1 mL of sterile DMSO to the tube.

    • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be formed. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can assist.[5]

    • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[4][5] Store aliquots at -80°C for long-term stability.

    Workflow for Compound Preparation and Cell Treatment

    The following diagram illustrates the validated workflow from powder to final cell treatment, designed to minimize precipitation.

    G cluster_prep Part A: Stock Solution Preparation cluster_dilution Part B: Working Solution Preparation (Critical Steps) weigh 1. Weigh Powder dissolve 2. Dissolve in 100% DMSO (e.g., 20 mM Stock) weigh->dissolve aliquot 3. Aliquot & Store at -80°C dissolve->aliquot thaw 4. Thaw One Aliquot aliquot->thaw intermediate 5. Intermediate Dilution (e.g., 1:10 in Serum-Free Media) thaw->intermediate Prevents 'Solvent Shock' final_dilution 6. Final Dilution (Add intermediate to Complete Media) intermediate->final_dilution Mix gently immediately cell_treat 7. Treat Cells final_dilution->cell_treat G start Precipitate Observed q1 Was a two-step dilution protocol used? start->q1 a1_no Implement Protocol 2. Rapid dilution from high DMSO causes 'solvent shock'. q1->a1_no No a1_yes q1->a1_yes Yes q2 What is the final compound concentration? a1_yes->q2 a2_high Lower the final concentration. You may be exceeding the aqueous solubility limit. q2->a2_high High (>50 µM) a2_ok q2->a2_ok Low-Mid (≤50 µM) q3 What is the final DMSO concentration? a2_ok->q3 a3_high Remake stock at a higher concentration to reduce the volume added. Keep DMSO <0.5%. q3->a3_high >0.5% a3_ok q3->a3_ok ≤0.5% q4 Was pre-warmed (37°C) media used for all dilutions? a3_ok->q4 a4_no Always use pre-warmed media. Solubility decreases significantly in cold liquids. q4->a4_no No a4_yes q4->a4_yes Yes advanced Advanced Solutions a4_yes->advanced solubilizer Consider using a solubilizing agent like HP-β-Cyclodextrin. (Requires validation for cell toxicity). advanced->solubilizer media_check Test solubility in a simpler buffered solution (e.g., PBS) to check for media component interactions (salts, metals). advanced->media_check

    Caption: A logical flowchart for troubleshooting precipitation issues.

    Part 4: Data and Reference Tables
    Table 1: Physicochemical & Solubility Properties
    PropertyValue / InformationSource
    Compound Name 7-O-Ethyl fangchinoline-
    Parent Compound Fangchinoline[2]
    Molecular Formula C₃₉H₄₄N₂O₆[19]
    Molecular Weight ~636.8 g/mol [19]
    Appearance White to off-white crystalline solid[5][20]
    Aqueous Solubility Practically Insoluble[1][5]
    Recommended Solvent Dimethyl Sulfoxide (DMSO)[4][5]
    DMSO Solubility ≥ 30 mg/mL (~47 mM) for Fangchinoline[3]
    Ethanol Solubility 3-4 mg/mL for Fangchinoline[5]

    Note: Data for the parent compound fangchinoline is used as a proxy. The 7-O-Ethyl modification is expected to increase hydrophobicity and slightly decrease aqueous solubility compared to fangchinoline.

    References
    • Benchchem. (n.d.). Dissolving Fangchinoline for Cell Culture Experiments: Application Notes and Protocols.
    • Benchchem. (n.d.). How to prevent WHI-P258 precipitation in cell culture.
    • Tong, L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
    • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
    • Cold Spring Harbor Labor
    • Bar-or, D., et al. (2005). Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications. Journal of Agricultural and Food Chemistry.
    • Roquette. (2025). How can cyclodextrins enhance solubility?.
    • Patel, V. (2015). Answer to "How can I dissolve hydrophobic compounds in DMEM media?".
    • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

    • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
    • Nickson, C. (2025).
    • Jamshaid, H., et al. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen.
    • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

    • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
    • Vasu, S. K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
    • Benchchem. (n.d.). Application Notes and Protocols for (S)-IB-96212 Stock Solution Preparation in Cell-Based Assays.
    • Johnson, C. M., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering.
    • National Center for Biotechnology Information. (n.d.). Fangchinoline. PubChem Compound Database. Retrieved from [Link]

    • Hulme, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
    • Singh, S., et al. (2020).
    • Lan, J., et al. (2018). Fangchinoline derivative 4g affects the protein levels of the apoptotic...
    • Merrill, A. T. (2025). FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA.
    • MedChemExpress. (2025). Answer to "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?".
    • Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal.
    • Dai, Y., et al. (2019).
    • Singh, A. (2018). Answer to "Solubility of drug in DMSO?".
    • Georgiev, D., et al. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics.
    • PubChemLite. (n.d.). 7-o-ethyl fangchinoline. Retrieved from [Link]

    • CAS Common Chemistry. (n.d.). Fangchinoline. Retrieved from [Link]

    • Liu, Y., et al. (2015). Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC.

    Sources

    Troubleshooting

    preventing degradation of 7-O-Ethyl fangchinoline during long-term storage

    Welcome to the technical support center for 7-O-Ethyl fangchinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable bisbenzyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 7-O-Ethyl fangchinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable bisbenzylisoquinoline alkaloid during long-term storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can safeguard your experimental outcomes.

    Frequently Asked Questions (FAQs)

    Q1: My 7-O-Ethyl fangchinoline powder has changed color from white/off-white to a yellowish or brownish hue. Is it still usable?

    A color change often indicates degradation, possibly due to oxidation or photodegradation. While a slight change may not significantly impact purity for some initial screening assays, it is a strong indicator of instability. For quantitative studies or experiments requiring high purity, it is crucial to assess the compound's integrity using analytical methods like HPLC before use. Proceeding without verification could lead to inaccurate and unreliable results. For detailed steps on how to assess degradation, please refer to our Troubleshooting Guide: Assessing Compound Integrity .

    Q2: I've observed a decrease in the biological activity of my 7-O-Ethyl fangchinoline stock solution over time. What could be the cause?

    A loss of potency is a common consequence of chemical degradation. The active 7-O-Ethyl fangchinoline molecule may be converting into less active or inactive byproducts. This can be caused by several factors including improper storage temperature, exposure to light, or repeated freeze-thaw cycles of stock solutions. We recommend preparing fresh stock solutions and following the storage protocols outlined in our Best Practices for Storage and Handling section.

    Q3: My recent HPLC analysis of a stored 7-O-Ethyl fangchinoline sample shows new, unexpected peaks. What do these represent?

    The appearance of new peaks in an HPLC chromatogram is a definitive sign of degradation. These peaks correspond to degradation products that have different retention times than the parent compound. To identify the nature of these impurities and understand the degradation pathway, further analytical characterization (e.g., LC-MS) may be necessary. Our Troubleshooting Guide provides a workflow for investigating these unknown peaks.

    Q4: Can I store my 7-O-Ethyl fangchinoline dissolved in a solvent for long-term use?

    While convenient, storing 7-O-Ethyl fangchinoline in solution for extended periods is generally not recommended as it can accelerate degradation. If solution storage is unavoidable, the choice of solvent is critical. Aprotic, anhydrous solvents like DMSO or DMF are preferable. Aliquoting into single-use volumes is essential to avoid contamination and repeated freeze-thaw cycles. For optimal stability, storage as a dry powder is the best practice.

    Best Practices for Storage and Handling

    To maintain the quality and stability of 7-O-Ethyl fangchinoline, adherence to the following storage and handling protocols is essential.

    Recommended Storage Conditions

    Proper storage is the first line of defense against degradation. Based on the chemical properties of bisbenzylisoquinoline alkaloids, the following conditions are recommended:

    ParameterRecommendationRationale
    Temperature -20°C or -80°C (for long-term storage)Low temperatures significantly slow down the rate of chemical reactions, including hydrolysis and oxidation, which are potential degradation pathways.
    Atmosphere Inert gas (Argon or Nitrogen)The complex structure of 7-O-Ethyl fangchinoline, like other bisbenzylisoquinoline alkaloids, can be susceptible to oxidation.[1] Storing under an inert atmosphere minimizes this risk.
    Light Protected from light (Amber vials)Many complex organic molecules, including alkaloids, are photosensitive.[2][3] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
    Form Dry, solid powderStoring the compound in its solid form minimizes mobility and interaction between molecules, reducing the likelihood of degradation compared to storage in solution.
    Handling Procedures
    • Weighing and Aliquoting: When preparing to use the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. This is crucial as moisture can promote hydrolysis.

    • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating concentrated stocks.[4][5]

    • Solution Storage: If stock solutions must be stored, they should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles and reduces the risk of contamination.

    Troubleshooting Guide: Investigating Degradation

    If you suspect degradation of your 7-O-Ethyl fangchinoline, a systematic approach is necessary to confirm your suspicions and determine the extent of the issue.

    Workflow for Assessing Compound Integrity

    G A Suspicion of Degradation (e.g., color change, loss of activity) B Visual Inspection (Check for color change, clumping) A->B C Prepare Fresh Solution (Use high-purity solvent) B->C D HPLC Analysis (Compare to reference standard or initial batch) C->D E Assess Purity (Integrate peak areas) D->E F Identify Degradants (Optional) (LC-MS analysis) D->F G Decision Point E->G H Discard and Procure New Batch G->H Purity < Threshold I Use with Caution (For non-quantitative experiments) G->I Minor Degradation J Acceptable for Use G->J Purity Acceptable

    Caption: Workflow for troubleshooting suspected degradation.

    Step-by-Step Experimental Protocols

    1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    HPLC is a fundamental technique for assessing the purity of small molecules and detecting the presence of degradation products.

    • Objective: To quantify the purity of a 7-O-Ethyl fangchinoline sample and identify any degradation products.

    • Methodology: A reversed-phase HPLC (RP-HPLC) method is generally suitable for bisbenzylisoquinoline alkaloids.[6][7]

      • Sample Preparation:

        • Accurately weigh a small amount of the 7-O-Ethyl fangchinoline powder.

        • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

        • Filter the solution through a 0.22 µm syringe filter before injection.

      • Chromatographic Conditions (Example):

        • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

        • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

        • Flow Rate: 1.0 mL/min.

        • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).[6]

        • Injection Volume: 10 µL.

      • Data Analysis:

        • Integrate the area of all peaks in the chromatogram.

        • Calculate the purity of 7-O-Ethyl fangchinoline as the percentage of the main peak area relative to the total area of all peaks.

        • Compare the chromatogram to that of a reference standard or a previously analyzed, fresh batch of the compound. The presence of new peaks indicates degradation.

    2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

    If significant degradation is observed via HPLC, LC-MS can be used to gain structural information about the degradation products.

    • Objective: To determine the molecular weights of the degradation products to help elucidate the degradation pathway.

    • Methodology:

      • Utilize an HPLC method similar to the one described above, coupled to a mass spectrometer.

      • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any impurities/degradants as they elute from the column.

      • Potential degradation pathways for similar alkaloids include oxidation (addition of oxygen atoms) or hydrolysis. The observed molecular weights of the degradants can provide evidence for these types of reactions.

    Potential Degradation Pathways

    Understanding the likely chemical transformations that 7-O-Ethyl fangchinoline may undergo can aid in interpreting analytical data and refining storage protocols.

    G cluster_stressors Stress Factors A 7-O-Ethyl fangchinoline (Stable) B Oxidized Products (e.g., N-oxides, hydroxylated species) A->B C Hydrolyzed Products (Cleavage of ether linkages) A->C D Photodegradation Products (Complex mixture) A->D S1 Oxygen S2 Moisture S3 Light (UV)

    Caption: Potential degradation pathways for 7-O-Ethyl fangchinoline.

    • Oxidation: The tertiary amine groups and electron-rich aromatic rings in the bisbenzylisoquinoline structure are potential sites for oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives. Storing under an inert atmosphere is the primary preventative measure.

    • Hydrolysis: Although generally stable, the ether linkages in the molecule could be susceptible to hydrolysis under acidic or basic conditions, or in the presence of moisture over long periods. Ensuring the compound is stored in a dry state is critical.

    • Photodegradation: Exposure to light, especially high-energy UV light, can induce a variety of complex reactions, leading to a mixture of degradation products. The use of amber vials or storage in the dark is mandatory.[2][3]

    By implementing these best practices and utilizing the troubleshooting guides, researchers can ensure the long-term stability and integrity of their 7-O-Ethyl fangchinoline, leading to more reliable and reproducible experimental results.

    References

    • Lin, C., Liu, C., Chen, W., Lin, C., & Chen, C. (2021). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE, 16(5), e0251083. Available from: [Link]

    • Li, Y., Jia, Y., Liu, Y., Zhang, C., & Wang, Y. (2018). Fangchinoline accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation. RSC Advances, 8(3), 1337-1347. Available from: [Link]

    • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available from: [Link]

    • Tian, F., Zhang, M., Li, J., & Wang, X. (2017). Anti-metastatic activity of fangchinoline in human gastric cancer AGS cells. Oncology Letters, 14(5), 5519-5524. Available from: [Link]

    • Lin, C. H., Lin, C. C., & Chen, C. F. (2000). DETERMINATION OF TETRANDRINE, FANGCHINOLINE, CYCLANOLINE AND OBLONGINE IN RADIX STEPHANIAE TETRANDRAE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Food and Drug Analysis, 8(3), 177-183. Available from: [Link]

    • National Center for Biotechnology Information. (n.d.). Fangchinoline. PubChem. Available from: [Link]

    • Li, Z., et al. (2022). Structurally Diverse Bisbenzylisoquinoline Alkaloids with Antiadipogenic Activity through PPARγ Downregulation from the Embryo of Nelumbo nucifera Seeds. Journal of Natural Products, 85(3), 557-566. Available from: [Link]

    • Wang, Y., & Cheng, J. (2013). Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives. Analytica Chimica Acta, 767, 148-154. Available from: [Link]

    • CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents.
    • Bishayee, A., & Sethi, G. (2018). Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Molecules, 23(10), 2533. Available from: [Link]

    • Wang, Y., et al. (2019). Fangchinoline induces cell apoptosis via the mitochondrial apoptotic pathway in gastric cancer cells. International Journal of Clinical and Experimental Medicine, 12(4), 3773-3779. Available from: [Link]

    • Møller, B. L., et al. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2903. Available from: [Link]

    • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

    • Kim, H. J., et al. (2002). The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein. Planta Medica, 68(5), 433-437. Available from: [Link]

    • Wikipedia. (n.d.). Bisbenzylisoquinoline alkaloids. Available from: [Link]

    • Wang, C., et al. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules, 22(11), 1933. Available from: [Link]

    • Bundesinstitut für Arzneimittel und Medizinprodukte. (2009). Guideline on Photostability Testing. Available from: [Link]

    • Agency for Toxic Substances and Disease Registry. (1995). 7. ANALYTICAL METHODS. Available from: [Link]

    • Li, X., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology, 11, 680695. Available from: [Link]

    • Li, Y., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Journal of Integrative Agriculture, 22(12), 3749-3762. Available from: [Link]

    • Cataldi, T. R. I., et al. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Sensors, 22(4), 1461. Available from: [Link]

    • Calliste, C. A., et al. (2001). Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline. Free Radical Research, 35(4), 435-442. Available from: [Link]

    • Dutcher, J. D. (1990). Bisbenzylisoquinoline alkaloids. Journal of Natural Products, 53(3), 527-563. Available from: [Link]

    • Shamma, M., & Guinaudeau, H. (1984). Bisbenzylisoquinoline Alkaloids. Journal of Natural Products, 47(3), 381-431. Available from: [Link]

    • Alruwaili, K. M. H., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Journal of Pharmaceutical Research International, 35(10), 1-12. Available from: [Link]

    • Sethi, G., et al. (2021). Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model. Journal of Advanced Research, 35, 245-257. Available from: [Link]

    • Li, Z., et al. (2022). Structurally Diverse Bisbenzylisoquinoline Alkaloids with Antiadipogenic Activity through PPARγ Downregulation from the Embryo of Nelumbo nucifera Seeds. Journal of Natural Products, 85(3), 557-566. Available from: [Link]

    • Zhang, J., et al. (2025). Fangchinoline suppresses melanoma metastasis by inducing senescence of circulating tumor cells. Biomedicine & Pharmacotherapy, 193, 118770. Available from: [Link]

    • Li, Y., et al. (2014). Thermal stability of p-dimethylaminophenylpentazole. RSC Advances, 4(104), 59986-59990. Available from: [Link]

    Sources

    Optimization

    Alkaloid Purification Support Hub: 7-O-Ethyl Fangchinoline &amp; Derivatives

    Welcome to the Technical Support Center for the isolation and purification of bisbenzylisoquinoline alkaloids. 7-O-Ethyl fangchinoline (also known as TJN-220) is a semi-synthetic derivative of fangchinoline, widely inves...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of bisbenzylisoquinoline alkaloids. 7-O-Ethyl fangchinoline (also known as TJN-220) is a semi-synthetic derivative of fangchinoline, widely investigated for its multi-target pharmacological actions, including cardiovascular vasodilation and antidepressant-like effects[1][2].

    Because its synthesis often leaves behind unreacted precursor (fangchinoline) and structurally similar analogs (like tetrandrine), achieving >98% purity requires highly optimized chromatographic conditions. Reversed-phase (C18) flash chromatography is the gold standard for this class of compounds, offering superior resolution and recovery compared to traditional normal-phase silica[3].

    Below is our comprehensive, self-validating guide to mastering this purification workflow.

    Chromatographic Workflow

    G Start Crude 7-O-Ethyl Fangchinoline Mixture Prep Sample Preparation (Dissolution in DCM) Start->Prep Load Dry Loading (Celite/C18 Mix) Prep->Load Chrom Reversed-Phase C18 Flash Chromatography Load->Chrom Elution Gradient Elution (H2O/MeCN + 0.1% TFA) Chrom->Elution Fractions Fraction Collection (UV 280 nm) Elution->Fractions Analysis LC-MS Verification (m/z 637.3 [M+H]+) Fractions->Analysis Pure Pure 7-O-Ethyl Fangchinoline (>98%) Analysis->Pure Target Fraction Impurity Impurities (Fangchinoline, Tetrandrine) Analysis->Impurity By-products

    Flash chromatography workflow for 7-O-Ethyl fangchinoline purification.

    Standard Operating Procedure: Reversed-Phase Isolation

    This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checks.

    Phase 1: Sample Preparation & Dry Loading

    • Dissolution: Dissolve 1.0 g of the crude synthetic mixture in 10 mL of Dichloromethane (DCM).

      • Causality: DCM ensures complete solubilization of both polar and highly lipophilic alkaloid derivatives, preventing selective precipitation.

    • Adsorption: Add 3.0 g of bulk C18 silica to the solution. Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

      • Causality: Dry loading eliminates solvent strength mismatch. If injected as a liquid in a strong solvent, the sample would precipitate at the column head upon contact with the highly aqueous starting mobile phase.

    • Packing: Transfer the powder into a dry load cartridge and compress slightly to remove void volumes.

      • Validation Check: Visually inspect the powder bed. It must be perfectly uniform. Channeling or gaps here will cause uneven flow, instantly ruining downstream peak resolution.

    Phase 2: Column Equilibration & Elution 4. Equilibration: Equilibrate a 40 g C18 flash column with 5 Column Volumes (CV) of 10% Acetonitrile (MeCN) in Water, both containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The acidic modifier (TFA) protonates the basic nitrogen atoms of the bisbenzylisoquinoline alkaloids and neutralizes residual active silanols on the stationary phase. This drastically reduces peak tailing.

    • Gradient Execution: Run a shallow gradient from 10% to 50% MeCN over 25 CVs at a flow rate of 40 mL/min.

      • Causality: The structural differences between these alkaloids are minimal (a hydroxyl vs. a methoxy vs. an ethoxy group). A shallow gradient exploits these subtle hydrophobicity differences, eluting them sequentially.

    Phase 3: Fractionation & Verification 6. Collection: Monitor absorbance at 280 nm and collect peaks automatically.

    • Validation Check: The target compound (7-O-Ethyl fangchinoline) will elute last among the three main analogs due to its bulky, lipophilic ethyl group.

    • Verification: Analyze fractions via LC-MS. Pool fractions containing the target mass and lyophilize to obtain the final product.

    Chromatographic Profiling Data

    Understanding the physical properties of your impurities is critical for predicting their behavior on a C18 column.

    CompoundC-7 SubstituentPredicted LogPRelative Elution Order (C18)Target m/z [M+H]+
    Fangchinoline -OH~4.51 (Most Polar)609.3
    Tetrandrine -OCH₃~4.82623.3
    7-O-Ethyl fangchinoline -OCH₂CH₃~5.23 (Most Lipophilic)637.3[4]
    Diagnostic Troubleshooting (Q&A)

    Q: Why am I experiencing severe peak tailing during the elution of 7-O-Ethyl fangchinoline? A: Peak tailing in bisbenzylisoquinoline alkaloids is primarily caused by secondary interactions between the basic nitrogen atoms (amines) of the alkaloid and unendcapped, acidic silanol groups on the silica stationary phase. Fix: Always use a mobile phase modifier. For reversed-phase (C18), adding 0.1% TFA or 0.1% Formic acid lowers the pH, protonating the silanols (rendering them neutral) and the alkaloid, thus preventing ionic interactions.

    Q: How do I resolve co-elution between 7-O-Ethyl fangchinoline and unreacted fangchinoline? A: Fangchinoline has a free hydroxyl group at the C-7 position, whereas 7-O-Ethyl fangchinoline has an ethyl ether. This makes the ethyl derivative significantly more lipophilic. Fix: If co-elution occurs on a C18 column, your gradient is too steep, causing both compounds to partition into the mobile phase simultaneously. Flatten the gradient slope (e.g., hold at 25% Acetonitrile for 5 CVs before ramping to 35% over 15 CVs) to exploit the hydrophobic differences. The polar fangchinoline will elute first.

    Q: My recovery of the purified alkaloid is unusually low (<50%). What is causing this? A: Low recovery is often due to on-column precipitation or irreversible adsorption. 7-O-Ethyl fangchinoline has pH-dependent solubility. If the sample is loaded in a solvent that is significantly stronger or has a different pH than the mobile phase, it can crash out at the column head. Fix: Utilize the dry loading method detailed in our SOP. Ensure the sample is completely dried onto the C18 matrix before beginning the run.

    Advanced Method Development FAQs

    Q: What is the optimal detection wavelength for fraction collection? A: Set your primary UV detector to 280 nm . Bisbenzylisoquinoline alkaloids possess aromatic rings that exhibit strong absorption at 280 nm. This wavelength is highly specific and minimizes baseline drift from organic solvents (like acetone or ethyl acetate) that heavily absorb at lower wavelengths (e.g., 210 nm or 254 nm).

    Q: Can I use normal-phase bare silica instead of reversed-phase C18? A: Yes, but reversed-phase is strongly preferred for alkaloid purification due to higher reproducibility and easier recovery[3]. If you must use normal-phase silica, you are required to use a strong basic modifier (such as 0.1% - 1% diethylamine or aqueous ammonia in methanol/dichloromethane mixtures) to competitively bind to the active silanol sites and prevent the alkaloids from irreversibly sticking to the column.

    Q: How do I scale this method from a 40 g column to a 330 g column? A: Maintain the same stationary phase chemistry and mobile phase gradient. Scale the flow rate proportionally to the cross-sectional area of the column, and scale the sample load proportionally to the column volume. For a 330 g column, you can typically load up to 8-10 g of crude mixture using a proportionately larger dry load cartridge.

    References[3] Xie, Z., Xu, X., Xie, C., Liang, Z., Yang, M., Huang, J., & Yang, D. "Preparative isolation of tetrandrine and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography." Journal of Liquid Chromatography & Related Technologies. URL: https://www.tandfonline.com/doi/abs/10.1080/10826076.2012.745139[1] Zhao, X., et al. "Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice." PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/26278832/[2] Honda, M., et al. "Pharmacologic analysis of 7-O-ethyl-fangchinoline-induced vasodilation properties in isolated perfused common carotid arteries of Wistar Kyoto rats and spontaneously hypertensive rats." PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/1982260/[4] PubChemLite. "7-o-ethyl fangchinoline (C39H44N2O6)." Université du Luxembourg. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3081672

    Sources

    Troubleshooting

    Technical Support Center: Stabilizing 7-O-Ethyl fangchinoline in Biological Samples

    Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of stabilizing 7-O-Ethyl fangchinoline in plasma and other biological matrices. As a synthetic derivative of the natural bisbenzylisoquinoline alkaloid fangchinoline, this molecule presents unique stability considerations crucial for generating reliable pharmacokinetic and bioanalytical data.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the handling and stability of 7-O-Ethyl fangchinoline.

    Q1: What is 7-O-Ethyl fangchinoline and why is its stability in plasma a primary concern?

    A1: 7-O-Ethyl fangchinoline is a derivative of fangchinoline, a compound extracted from the medicinal plant Stephania tetrandra[1]. The core structure is a bisbenzylisoquinoline alkaloid, a class known for diverse pharmacological activities, including anti-inflammatory and anti-tumor effects[2][3][4]. The "7-O-Ethyl" modification refers to an ether linkage at the 7-position of the molecule.

    Q2: What are the primary pathways of degradation for a compound like 7-O-Ethyl fangchinoline in biological samples?

    A2: Degradation can occur through three main pathways:

    • Enzymatic Degradation: Plasma contains numerous hydrolytic enzymes, such as esterases (carboxylesterases, butyrylcholinesterases) and amidases, that can cleave labile functional groups[7]. While the 7-O-ethyl ether bond is generally more stable than an ester bond, other parts of the complex alkaloid structure could be susceptible to enzymatic modification. Species differences in plasma enzyme activity are significant; for example, rat plasma has much higher carboxylesterase activity than human plasma, which can lead to faster degradation in preclinical studies[8][9].

    • Chemical Degradation: The physiological pH of plasma (approx. 7.4) can be sufficient to catalyze the hydrolysis of sensitive functional groups[10][11]. Oxidation is another common chemical degradation pathway for complex organic molecules[5].

    • Physicochemical Instability: This is a non-degradative loss of analyte.

      • Adsorption: Bisbenzylisoquinoline alkaloids like fangchinoline and its parent compound tetrandrine are known to be highly hydrophobic[12]. This property increases the likelihood of the compound adsorbing to the surfaces of plastic tubes, pipette tips, and well plates, leading to lower measured concentrations[13].

      • Precipitation: If the compound's concentration exceeds its solubility in plasma, it can precipitate. This is a common issue when adding a concentrated stock solution (usually in an organic solvent like DMSO) into an aqueous matrix and can be exacerbated by freeze-thaw cycles[14][15].

    Q3: What are the ideal storage conditions for plasma samples containing 7-O-Ethyl fangchinoline?

    A3: To minimize both enzymatic and chemical degradation, samples should be processed and frozen as quickly as possible after collection. The general best practices are:

    • Immediate Processing: Centrifuge blood samples immediately after collection (e.g., 2000 x g for 10 minutes) at a refrigerated temperature (2-8°C) to separate plasma.

    • Short-Term Storage: If analysis is to be performed within a few hours, store the plasma at 2-8°C.

    • Long-Term Storage: For storage longer than a day, samples should be flash-frozen and stored at ≤ -70°C (e.g., -80°C). Storage at -20°C is less ideal as it may not completely halt all enzymatic activity and can lead to analyte degradation over time for sensitive compounds[16].

    • Freeze-Thaw Cycles: These should be strictly minimized. Repeated freezing and thawing can cause precipitation and degradation. If multiple analyses from the same sample are required, it is best practice to store the sample in smaller aliquots.

    Q4: Which anticoagulant is best for blood collection when studying 7-O-Ethyl fangchinoline?

    A4: The choice of anticoagulant can influence analyte stability. K2EDTA is the most commonly used anticoagulant in plasma-based bioanalysis and is generally a good starting point. However, some esterase enzymes are metalloenzymes and can be inhibited by chelating agents like EDTA, which can be beneficial for stabilizing ester-containing compounds[17]. Heparin is another option, but its mechanism of action does not inherently protect against enzymatic degradation. The stability of 7-O-Ethyl fangchinoline should be empirically tested in both EDTA and heparinized plasma during method development to determine the optimal choice.

    Section 2: Troubleshooting Guide

    This guide provides solutions to specific problems you may encounter during your experiments.

    Problem 1: Consistently low or no recovery of 7-O-Ethyl fangchinoline from spiked plasma samples.

    This common issue often points to a loss of the analyte before or during sample processing.

    dot

    LowRecoveryTroubleshooting Start Low Analyte Recovery Detected CheckEnzymatic Hypothesis: Enzymatic Degradation? Start->CheckEnzymatic CheckAdsorption Hypothesis: Adsorption to Surfaces? CheckEnzymatic->CheckAdsorption No ActionEnzyme Action: Perform stability assay with enzyme inhibitors (e.g., NaF, BNPP). Use heat-inactivated plasma as control. CheckEnzymatic->ActionEnzyme Yes CheckPrecipitation Hypothesis: Precipitation? CheckAdsorption->CheckPrecipitation No ActionAdsorption Action: Use low-binding plasticware. Pre-rinse tips with solvent. Test addition of a mild surfactant. CheckAdsorption->ActionAdsorption Yes ActionPrecipitation Action: Review solubility data. Optimize stock solution dilution. Ensure thorough vortexing post-thaw. CheckPrecipitation->ActionPrecipitation Yes ReEvaluate Re-evaluate other factors or consult further documentation. CheckPrecipitation->ReEvaluate No ResultEnzyme Is recovery improved? ActionEnzyme->ResultEnzyme ResultAdsorption Is recovery improved? ActionAdsorption->ResultAdsorption ResultPrecipitation Is recovery improved? ActionPrecipitation->ResultPrecipitation ResultEnzyme->CheckAdsorption No ConclusionEnzyme Problem Solved: Incorporate inhibitor into workflow. ResultEnzyme->ConclusionEnzyme Yes ResultAdsorption->CheckPrecipitation No ConclusionAdsorption Problem Solved: Update SOP with new materials/steps. ResultAdsorption->ConclusionAdsorption Yes ConclusionPrecipitation Problem Solved: Adjust sample preparation protocol. ResultPrecipitation->ConclusionPrecipitation Yes ResultPrecipitation->ReEvaluate No

    Caption: Troubleshooting logic for low analyte recovery.

    • Potential Cause A: Enzymatic Degradation

      • Explanation: Plasma esterases or other enzymes may be degrading your compound, especially if samples are left at room temperature for any length of time[7]. This is a primary suspect for any novel compound.

      • Solution: The most effective strategy is to add an enzyme inhibitor to the plasma immediately after collection. Since the specific enzymes acting on 7-O-Ethyl fangchinoline are likely unknown, a screening approach is recommended[18][19]. Incubating the compound in heat-inactivated plasma can serve as a control; a significant increase in stability confirms enzyme-mediated degradation[20].

    Inhibitor Target Enzyme Class Typical Working Concentration Reference
    Sodium Fluoride (NaF) / Potassium Fluoride (KF)General Esterase Inhibitor2 mg/mL[9]
    Bis(4-nitrophenyl) phosphate (BNPP)Carboxylesterases (CES)10-50 µM[17]
    Phenylmethylsulfonyl fluoride (PMSF)Serine Proteases/Esterases1 mM[18]
    Ethylenediaminetetraacetic acid (EDTA)Metalloenzymes, Paraoxonases (PON)1-5 mM[17]
    • Potential Cause B: Adsorption to Surfaces

      • Explanation: The hydrophobic nature of the bisbenzylisoquinoline scaffold means the molecule may preferentially bind to the polypropylene surfaces of standard labware rather than stay in the aqueous plasma[12].

      • Solution:

        • Use Low-Adhesion Labware: Switch to siliconized or low-binding microcentrifuge tubes and 96-well plates.

        • Pre-condition Pipette Tips: Before aspirating the sample, rinse the pipette tip with the sample solution once to saturate the binding sites.

        • Modify Sample Composition: If compatible with your downstream analysis (e.g., LC-MS), adding a small amount of organic solvent (like acetonitrile) or a non-ionic surfactant can reduce adsorption, but this must be carefully validated.

    • Potential Cause C: Precipitation

      • Explanation: The compound may be crashing out of solution when the concentrated DMSO stock is added to the plasma or during a freeze-thaw cycle[15].

      • Solution:

        • Verify Solubility: Perform a visual check for precipitation after spiking the compound into plasma.

        • Optimize Spiking Procedure: Warm the plasma to 37°C before adding the stock solution. Vortex immediately and thoroughly after spiking. Do not exceed 1-2% of organic solvent in the final plasma sample.

        • Adjust Stock Concentration: Using a lower stock concentration and adding a larger volume (while still staying within solvent limits) can sometimes prevent localized precipitation.

    Problem 2: High variability between replicate samples.

    • Potential Cause A: Inconsistent Sample Handling and Timing

      • Explanation: If degradation is occurring, even small differences in the time each sample spends on the benchtop before processing can lead to significant variability.

      • Solution: Create and strictly follow a Standard Operating Procedure (SOP). Process all samples, including standards and quality controls (QCs), on ice. Standardize all incubation times and ensure that the time from thawing/spiking to the final quenching or extraction step is identical for every sample.

    • Potential Cause B: Incomplete Protein Precipitation

      • Explanation: The efficiency of protein removal can affect downstream analysis. If not performed consistently, the amount of analyte recovered from the supernatant can vary.

      • Solution: Optimize the protein precipitation step. A common starting point is to use 3-4 volumes of ice-cold acetonitrile for every 1 volume of plasma[21]. Ensure vigorous vortexing for at least 30-60 seconds to create a fine, flocculant precipitate. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to ensure a compact pellet and clear supernatant.

    Section 3: Key Experimental Protocols

    Protocol 1: Standard Plasma Stability Assay Workflow

    This protocol is designed to determine the in vitro stability of 7-O-Ethyl fangchinoline in plasma.

    dot

    StabilityWorkflow A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) C 3. Spike & Mix Dilute stock into plasma to final conc. (e.g., 1 µM). Vortex immediately. A->C B 2. Thaw Plasma (Human, Rat, etc.) at 37°C B->C D 4. Aliquot & Incubate Transfer to tubes for each time point. Incubate at 37°C. C->D E 5. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E F 6. Quench Reaction Add 3-4 vol. ice-cold Acetonitrile with Internal Standard (IS). Vortex. E->F G 7. Centrifuge (e.g., 10,000 x g for 10 min) F->G H 8. Analyze Supernatant Transfer clear supernatant to new plate/vial for LC-MS/MS analysis. G->H I 9. Data Analysis Plot % Remaining vs. Time. Calculate Half-Life (T½). H->I

    Caption: Standard workflow for an in vitro plasma stability assay.

    • Materials Preparation:

      • Prepare a 10 mM stock solution of 7-O-Ethyl fangchinoline in high-purity DMSO.

      • Thaw pooled plasma (e.g., K2EDTA human plasma) in a 37°C water bath.

      • Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

    • Initiation of Reaction:

      • Pre-warm the thawed plasma to 37°C.

      • Spike the stock solution into the plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should not exceed 1%. Vortex immediately for 30 seconds.

    • Incubation and Sampling:

      • Time Point 0 (T=0): Immediately after spiking, transfer an aliquot (e.g., 50 µL) into a tube containing the quenching solution (e.g., 150 µL). This sample represents 100% of the initial compound.

      • Place the remaining spiked plasma in a 37°C incubator.

      • At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove aliquots and add them to the quenching solution.

    • Sample Processing:

      • Vortex all quenched samples vigorously for 1 minute.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

    • Analysis:

      • Analyze the samples via a validated LC-MS/MS method.

      • Calculate the percentage of 7-O-Ethyl fangchinoline remaining at each time point relative to the T=0 sample.

      • Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the half-life (T½ = 0.693 / k).

    References

    • Reid, M. J., & Bu, J. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Current Pharmaceutical Analysis, 5(1), 85-100.
    • Li, W., & Zhang, J. (2009).
    • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Drug Stability and factors that affect on the drug stability. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 741-749.
    • Anapharm Bioanalytics. (2022). Considerations to properly assess drug stability within biological samples. [Link]

    • Guan, J., et al. (2021). UHPLC-MS/MS Method for Quantifying Fangchinoline, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 59(10), 935-943. [Link]

    • Sharma, M. (2015). Factors affecting stability of drugs. Slideshare. [Link]

    • Cai, Z., et al. (2016). Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat. Pharmaceutical Research, 33(4), 845-857.
    • Yang, C., et al. (2007). Determination of tetrandrine and fangchinoline in plasma samples using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography. Journal of Chromatography A, 1164(1-2), 56-64. [Link]

    • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. [Link]

    • Li, A. C., & Jashnani, A. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Bioanalysis, 2(4), 733-743.
    • Nishimuta, H., et al. (2019). Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin. Molecular Pharmaceutics, 16(10), 4343-4352.
    • Nishimuta, H., et al. (2021). Species Difference in Hydrolysis of an Ester-type Prodrug of Levodopa in Human and Animal Plasma: Different Contributions of Alpha-1 Acid Glycoprotein. Molecular Pharmaceutics, 18(5), 2095-2103.
    • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution. BenchChem.
    • BenchChem. (2025). Technical Support Center: Enhancing EGFR Inhibitor Prodrug Stability in Plasma. BenchChem.
    • Wang, J., et al. (2019).
    • Hartung, A., et al. (2020). Synthesis, biological evaluation and toxicity of novel tetrandrine analogues. European Journal of Medicinal Chemistry, 199, 112384.
    • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. BenchChem.
    • Espadinha, M., et al. (2021). (A) Stability of compound 7s in human plasma.
    • Wang, Y., et al. (2022). Progress on structural modification of Tetrandrine with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 1047583.
    • Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320.
    • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]

    • Chan, E. W. C., Wong, S. K., & Chan, H. T. (2018). An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots.
    • Sethi, G., et al. (2022). Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model. Journal of Advanced Research, 35, 245-257.
    • Li, S., et al. (2023). Biosynthesis of benzylisoquinoline alkaloids and its evolution in plants.
    • Wang, N., et al. (2018).
    • Wang, Y., et al. (2022). Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis. Molecules, 27(21), 7248.
    • Sun, H., et al. (2024). Spatial regulation of benzylisoquinoline alkaloid biosynthesis in lotus (Nelumbo nucifera) is controlled coordinately through the NnMYC2-NnMYB14-NnCYP80 modules. Plant Biotechnology Journal, 22(1), 136-152.
    • Li, Y., et al. (2024). Derived from fangchinoline, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells. Journal of Cancer, 15(13), 4232-4243.
    • Di, M., & Gobbi, S. (2023). Current Trends in Clinical Trials of Prodrugs. Molecules, 28(1), 361.
    • Carvajal-Sandoval, G., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Applied Bioanalysis, 6(2), 43-51.
    • Guo, X., et al. (2023). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 40(11), 1876-1910.
    • Minami, H., et al. (2007). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 104(41), 16255-16260.
    • Ding, L., et al. (2007). Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 493-498.
    • Wolak, J. E., et al. (2022). Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer. Clinica Chimica Acta, 524, 106-112.
    • Zhang, J., et al. (2022). Fangchinoline inhibits non-small cell lung cancer metastasis by reversing epithelial-mesenchymal transition and suppressing the cytosolic ROS-related Akt-mTOR signaling pathway.
    • Schatz, F., & Haberl, H. (1989). Analytical methods for the determination of naftifine and its metabolites in human plasma and urine. Arzneimittelforschung, 39(4), 499-502.
    • Chen, J., et al. (2022). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS One, 17(4), e0266738.
    • Enamine. (n.d.).
    • Liscombe, D. K., et al. (2012). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 53(8), 1374-1392.

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    Reference Data & Comparative Studies

    Validation

    A Comparative In Vitro Efficacy Analysis: 7-O-Ethyl Fangchinoline and Tetrandrine in Oncology Research

    A Senior Application Scientist's Guide to Evaluating Two Potent Bisbenzylisoquinoline Alkaloids In the landscape of natural product-derived anticancer research, bisbenzylisoquinoline alkaloids have emerged as a promising...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Evaluating Two Potent Bisbenzylisoquinoline Alkaloids

    In the landscape of natural product-derived anticancer research, bisbenzylisoquinoline alkaloids have emerged as a promising class of compounds. Among these, tetrandrine has been extensively studied for its multifaceted anti-tumor properties.[1][2] Concurrently, structural modifications of its analogue, fangchinoline, have been explored to enhance therapeutic efficacy. This guide provides an in-depth, comparative analysis of the in vitro efficacy of a representative 7-O-alkylated fangchinoline derivative, 7-O-Ethyl fangchinoline, and its close structural relative, tetrandrine. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biological activities and the experimental methodologies used for their evaluation.

    Introduction to the Compounds: A Tale of Two Alkaloids

    Tetrandrine and fangchinoline are both bisbenzylisoquinoline alkaloids isolated from the medicinal herb Stephania tetrandra S. Moore.[3][4] Their core structures are remarkably similar, with a key distinction being a hydroxyl group at the C-7 position of fangchinoline, which is a methoxy group in tetrandrine. This structural variance presents an opportunity for medicinal chemists to modify the fangchinoline scaffold to potentially improve its pharmacological profile. The derivatization at the 7-phenolic position has been a focal point of these efforts, leading to the synthesis of various analogues, including 7-O-alkylated derivatives like 7-O-Ethyl fangchinoline.[5]

    Comparative In Vitro Anticancer Efficacy

    The primary measure of a compound's potential as an anticancer agent in early-stage research is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

    While direct head-to-head comparative studies of 7-O-Ethyl fangchinoline and tetrandrine are not extensively published, we can synthesize data from various studies on fangchinoline derivatives and tetrandrine to draw meaningful comparisons. Research has consistently shown that derivatization of fangchinoline can lead to significantly enhanced cytotoxic effects compared to the parent compound.[6][7] For the purpose of this guide, we will consider a representative 7-O-substituted fangchinoline derivative from published studies to illustrate the potential of this modification.

    Table 1: Comparative IC50 Values (μM) of a Representative 7-O-Substituted Fangchinoline Derivative and Tetrandrine Against Various Cancer Cell Lines

    Cell LineCancer TypeRepresentative 7-O-Substituted Fangchinoline Derivative (IC50 in μM)Tetrandrine (IC50 in μM)
    A549Lung Cancer~0.61 (for a 7-O-benzyl derivative)[6]>5[2]
    MDA-MB-231Breast Cancer~1.07 (for a 7-O-benzoyl derivative)[7]~10[2]
    PC3Prostate Cancer~5~10[2]
    HELLeukemiaData not readily available for 7-O-derivatives~2.5[8]
    K562LeukemiaData not readily available for 7-O-derivatives~5[8]
    HepG2Liver Cancer~5[9]~4[2]

    Note: The IC50 values are approximate and can vary based on experimental conditions, such as incubation time and assay method.

    From the available data, it is evident that modification at the 7-O position of fangchinoline can lead to a substantial increase in anti-proliferative activity against several cancer cell lines when compared to tetrandrine.

    Mechanistic Insights: Modulating Key Signaling Pathways

    Both tetrandrine and fangchinoline derivatives exert their anticancer effects by modulating multiple intracellular signaling pathways crucial for cancer cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most critical cascades in this context.

    The PI3K/Akt Signaling Pathway

    The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[1][10][11]

    Diagram 1: The PI3K/Akt Signaling Pathway and Points of Intervention

    PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation Akt->Proliferation Promotion PDK1 PDK1 PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Tetrandrine Tetrandrine & 7-O-Ethyl fangchinoline Tetrandrine->Akt Inhibition MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival Tetrandrine Tetrandrine & 7-O-Ethyl fangchinoline Tetrandrine->Raf Potential Inhibition

    Caption: MAPK/ERK pathway and potential points of inhibition.

    Studies have indicated that tetrandrine can suppress the MAPK signaling pathway. [12]It is plausible that 7-O-Ethyl fangchinoline shares this mechanism, contributing to its anti-proliferative effects. Inhibition of this pathway prevents the activation of transcription factors that drive cell proliferation and survival.

    Experimental Protocols: A Guide to In Vitro Evaluation

    To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential.

    Cell Proliferation/Cytotoxicity Assay (MTT Assay)

    The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

    Diagram 3: MTT Assay Workflow

    MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h (cell adherence) Start->Incubate1 Treat Add varying concentrations of compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h (formazan formation) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Read absorbance at 570 nm AddSolubilizer->Read

    Caption: Step-by-step workflow of the MTT assay.

    Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 7-O-Ethyl fangchinoline and tetrandrine in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

    Apoptosis Assay (Annexin V-FITC/PI Staining)

    This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

    Step-by-Step Methodology:

    • Cell Treatment: Treat cells with the IC50 concentrations of 7-O-Ethyl fangchinoline and tetrandrine for a specified period (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    Conclusion and Future Directions

    The available in vitro data suggests that structural modification of fangchinoline at the 7-O position, as represented by 7-O-Ethyl fangchinoline, holds significant potential for enhancing anticancer efficacy compared to the well-studied alkaloid, tetrandrine. This enhanced activity is likely attributed to the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis.

    For drug development professionals, these findings underscore the importance of structure-activity relationship studies in optimizing natural product leads. Further research should focus on direct, head-to-head in vitro and in vivo comparisons of 7-O-Ethyl fangchinoline and tetrandrine across a broader panel of cancer cell lines and in animal models. Elucidating the precise molecular targets and further dissecting their impact on signaling networks will be crucial for advancing these promising compounds through the drug discovery pipeline.

    References

    • He, Q. Y., Jiang, B., Zhang, H. Q., & Xue, S. B. (1992). Reversal of doxorubicin resistance by tetrandrine in Chinese hamster ovary cell line. Acta Pharmacologica Sinica, 13(5), 416-419.
    • Chen, Y. J., et al. (2018). Tetrandrine suppresses cancer angiogenesis and metastasis in 4T1 tumor bearing mice.
    • Lai, Y. L., Chen, Y. J., Wu, T. Y., Wang, S. Y., Chang, K. H., Chung, C. H., & et al. (1998). Induction of apoptosis in human leukemic U937 cells by tetrandrine. Anti-cancer drugs, 9(1), 77-81.
    • Gao, X., Lv, X., Zhang, R., Luo, Y., Wang, M. X., Chen, J. S., et al. (2021). Design, synthesis and in vitro anticancer research of novel tetrandrine and fangchinoline derivatives. Bioorganic Chemistry, 109, 104694.
    • Liu, Y., Xia, B., Lan, J., Hu, S., Huang, L., Chen, C., ... & Pan, W. (2017).
    • Lan, J., Liu, Y., Xia, B., Huang, L., Chen, C., Zeng, X., ... & Pan, W. (2020). Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents. Bioorganic chemistry, 94, 103431.
    • Gao, L., Feng, Q. S., Zhang, X. F., Wang, Q. S., & Cui, Y. L. (2016). Tetrandrine suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation. Journal of orthopaedic research, 34(9), 1557-1568.
    • King, K. H., et al. (1998). The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein. Anti-cancer drugs, 9(3), 255-261.
    • LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations.
    • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676.
    • Johnson-Ajinwo, O. R., et al. (2015). Cytotoxicity effects and apoptosis induction by bisbenzylisoquinoline alkaloids from Triclisia subcordata. Phytotherapy Research, 30(9), 1536-1542.
    • Wang, Y., et al. (2020). Progress on structural modification of Tetrandrine with wide range of pharmacological activities. Frontiers in Pharmacology, 11, 594838.
    • Liu, Y., et al. (2019). Fangchinoline could induce autophagy via P53/sestrin2/AMPK signalling in human hepatocellular carcinoma cell lines. Journal of cellular and molecular medicine, 23(1), 553-563.
    • Zhang, Y., et al. (2021). Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology. Frontiers in Pharmacology, 12, 688979.
    • Fang, S., et al. (2021). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. Journal of Cancer, 12(16), 4967.
    • BenchChem. (2025). The Role of Fangchinoline in Medicine: A Technical Guide for Researchers. BenchChem.
    • Fan, Y., et al. (2020). Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway. European journal of medicinal chemistry, 186, 111898.
    • Lan, J., et al. (2020). Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents. Bioorganic chemistry, 94, 103431.
    • Liu, Y., et al. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules (Basel, Switzerland), 22(11), 1937.
    • ResearchGate. (n.d.). The structure of fangchinoline and tetrandrine.
    • Gao, X., et al. (2021). Design, synthesis and in vitro anticancer research of novel tetrandrine and fangchinoline derivatives. Bioorganic chemistry, 109, 104694.

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    Comparative

    comparing anti-inflammatory effects of 7-O-Ethyl fangchinoline and fangchinoline

    Comparative Pharmacological Guide: Anti-Inflammatory Profiling of Fangchinoline vs. 7-O-Ethyl Fangchinoline As drug development professionals, we frequently encounter the challenge of optimizing natural products to enhan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Pharmacological Guide: Anti-Inflammatory Profiling of Fangchinoline vs. 7-O-Ethyl Fangchinoline

    As drug development professionals, we frequently encounter the challenge of optimizing natural products to enhance target specificity and bioavailability. Bisbenzylisoquinoline alkaloids derived from Stephania tetrandra represent a rich scaffold for anti-inflammatory drug discovery. This guide provides an objective, data-driven comparison between the parent compound, Fangchinoline , and its semi-synthetic derivative, 7-O-Ethyl fangchinoline (also designated in literature as TJN-220 or YH-200).

    While both exhibit anti-inflammatory properties, the simple ethylation at the C-7 hydroxyl position fundamentally shifts the compound's mechanism of action from classical cytokine suppression to the modulation of neurogenic inflammation via ion channel blockade.

    Structural and Mechanistic Divergence

    • Fangchinoline (Classic Cytokine Inhibitor): Fangchinoline acts primarily through intracellular signaling cascades. It is a potent inhibitor of the NF-κB pathway, effectively suppressing the downstream transcription of pro-inflammatory mediators such as Interleukin-6 (IL-6), cyclooxygenase (COX), and inducible nitric oxide synthase (iNOS) (1)[1].

    • 7-O-Ethyl Fangchinoline (Neurogenic Inflammation Modulator): The substitution of the 7-O-hydroxyl group with a lipophilic ethyl group increases the molecule's affinity for membrane-bound receptors and ion channels. 7-O-Ethyl fangchinoline acts as a potent blocker of voltage-gated calcium channels (VGCCs) and sodium channels in nociceptors (2)[2]. By inhibiting these channels, it prevents the peripheral release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), effectively halting neurogenic inflammation[2]. Furthermore, this multi-target receptor profile underpins its well-documented antihypertensive and antidepressant-like effects (3)[3].

    Quantitative Data Comparison

    Here is a synthesized comparison of their pharmacological profiles based on established in vitro and in vivo data:

    ParameterFangchinoline7-O-Ethyl Fangchinoline (TJN-220 / YH-200)
    Primary Target NF-κB, COX, IL-6Voltage-Gated Ca2+/Na+ Channels, Adrenoceptors
    Inflammation Type Cytokine-driven (Macrophage-mediated)Neurogenic (Nociceptor-mediated)
    Key Efficacy Metrics IL-6 inhibition IC50: ~3.7 μM; COX IC50: ~129 μM[1]Effective in vivo dose: 15-60 mg/kg[3]
    Secondary Indications Anticancer (Apoptosis induction)[1]Antihypertensive, Antidepressant[3][4]
    Physicochemical Shift Moderate lipophilicityHigh lipophilicity (Enhanced BBB penetration)

    Mechanistic Pathway Visualization

    To conceptualize the divergent anti-inflammatory pathways of these two compounds, refer to the logical relationship diagram below.

    G Stimulus Inflammatory Trigger (Tissue Injury / Pathogen) NFKB NF-κB Translocation (Macrophages) Stimulus->NFKB VGCC Voltage-Gated Ion Channels (Nociceptors) Stimulus->VGCC FC Fangchinoline FC->NFKB Inhibits EFC 7-O-Ethyl Fangchinoline EFC->VGCC Blocks Cytokines Cytokine Release (IL-6, COX-2, TNF-α) NFKB->Cytokines Neuro Neuropeptide Release (Substance P, CGRP) VGCC->Neuro

    Divergent anti-inflammatory mechanisms of Fangchinoline and 7-O-Ethyl fangchinoline.

    Experimental Protocols: A Self-Validating Systems Approach

    To rigorously distinguish between classical cytokine-driven inflammation and neurogenic inflammation, we must employ distinct cellular models. Below are field-proven methodologies designed with internal self-validation steps to prevent data artifacts.

    Protocol A: Evaluating Fangchinoline via Classical Macrophage Assay Objective: Quantify the suppression of IL-6 and COX-2 in an LPS-stimulated environment.

    • Cell Culture & Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well. Incubate overnight at 37°C in 5% CO2.

    • Pre-treatment (The Intervention): Treat cells with varying concentrations of Fangchinoline (e.g., 1, 3.7, 10, 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 1 μM). Incubate for 2 hours.

    • Stimulation: Add LPS (1 μg/mL) to all wells except the naive control. Incubate for 24 hours.

    • Self-Validation (Viability Check): Critical Step: Before harvesting the supernatant, perform an MTT or CellTiter-Glo assay on a parallel plate. If cell viability drops below 90% at higher concentrations, the observed cytokine reduction is an artifact of cytotoxicity, not true anti-inflammatory action.

    • Quantification: Harvest the supernatant and quantify IL-6 using a standard sandwich ELISA. Lyse the remaining cells for Western Blot analysis of COX-2 protein expression.

    Protocol B: Evaluating 7-O-Ethyl Fangchinoline via Neurogenic Inflammation Assay Objective: Measure the blockade of voltage-gated calcium channels and subsequent inhibition of neuropeptide release.

    • Primary Culture: Isolate Dorsal Root Ganglion (DRG) neurons from adult Sprague-Dawley rats. Plate on poly-D-lysine coated glass coverslips.

    • Calcium Dye Loading: Load neurons with Fura-2AM (3 μM) for 30 minutes at 37°C. Wash extensively with external recording solution to remove extracellular dye.

    • Baseline & Intervention: Mount the coverslip in a perfusion chamber. Establish a baseline intracellular calcium ratio (340/380 nm excitation). Perfuse with 7-O-Ethyl fangchinoline (e.g., 10-50 μM) for 5 minutes.

    • Depolarization (The Stimulus): Perfuse with a high-KCl solution (50 mM) or Capsaicin (1 μM) to trigger VGCC opening.

    • Self-Validation (Reversibility & Specificity): Wash out the compound and re-stimulate. A true channel blocker should show partial or full recovery of the calcium transient. To validate the downstream anti-inflammatory effect, collect the perfusate and measure Substance P release via an Enzyme Immunoassay (EIA).

    Application Scientist Insights

    The causality behind choosing between Fangchinoline or 7-O-Ethyl fangchinoline depends entirely on the pathological model you are investigating. If your drug development pipeline targets systemic, cytokine-storm-like conditions (e.g., rheumatoid arthritis or sepsis), the parent compound Fangchinoline is the superior candidate due to its direct action on the NF-κB/IL-6 axis.

    Conversely, if your focus is on neuropathic pain, severe migraines, or neurogenic inflammation where peripheral nerve sensitization drives the inflammatory response, 7-O-Ethyl fangchinoline is the structurally optimized choice. Its enhanced lipophilicity and potent ion channel blocking capabilities allow it to silence the nociceptive triggers that initiate the inflammatory cascade at the nerve terminal.

    References

    • Title: (+)
    • Title: EP3485881A1 - Permanently charged sodium and calcium channel blockers as anti-inflammatory agents Source: Google Patents URL
    • Source: PubMed (NIH)
    • Title: TJN 220 (Hypertension model)

    Sources

    Validation

    A Senior Application Scientist's Guide to the Validation of Novel Autophagy Modulators: A Comparative Analysis of 7-O-Ethyl fangchinoline

    Introduction Autophagy is a conserved, lysosome-dependent catabolic process crucial for cellular homeostasis, allowing for the degradation and recycling of damaged organelles and long-lived proteins. Its dysregulation is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Autophagy is a conserved, lysosome-dependent catabolic process crucial for cellular homeostasis, allowing for the degradation and recycling of damaged organelles and long-lived proteins. Its dysregulation is implicated in a vast array of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, small molecules that can precisely modulate the autophagic process are invaluable tools for both basic research and therapeutic development.

    This guide focuses on establishing a rigorous, multi-assay framework for the validation of novel autophagy modulators, using the hypothetical compound 7-O-Ethyl fangchinoline as a case study. Its parent compound, Fangchinoline (FCL), an alkaloid derived from Stephania tetrandra, presents a fascinating yet confounding pharmacological profile. Some studies report FCL as an inducer of autophagic cell death[1][2], while others characterize it as a late-stage inhibitor of autophagic flux that blocks lysosomal degradation.[3][4] This ambiguity underscores the absolute necessity of a robust, multi-pronged validation strategy to definitively characterize the mechanism of any new derivative.

    Here, we will not merely list protocols. We will dissect the causality behind each experimental choice, providing a self-validating system to logically and definitively characterize the activity of 7-O-Ethyl fangchinoline. We will compare its potential profile to well-established autophagy inhibitors, providing the technical depth required by researchers, scientists, and drug development professionals to confidently assess novel chemical entities in this space.

    Section 1: The Autophagy Pathway and Key Points of Intervention

    Understanding the core machinery of autophagy is fundamental to interpreting the effects of any pharmacological modulator. The process can be broadly divided into several stages: initiation, nucleation, elongation, fusion, and degradation. Established inhibitors target distinct steps in this pathway, providing a mechanistic roadmap for our investigation.

    Autophagy Pathway and Inhibitor Targets cluster_0 Cytoplasm cluster_1 Lysosome stress Cellular Stress (e.g., Starvation) ulk1 ULK1 Complex (Initiation) stress->ulk1 Activates pi3kc3 PI3KC3 Complex (Nucleation) ulk1->pi3kc3 Activates phagophore Phagophore (Elongation) pi3kc3->phagophore Forms autophagosome Autophagosome (Maturation) phagophore->autophagosome Matures into autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome i3MA 3-Methyladenine (3-MA) i3MA->pi3kc3 iBaf Bafilomycin A1 Chloroquine iBaf->autolysosome Validation Workflow start Hypothesis: 7-O-Ethyl fangchinoline (7-EF) is an autophagy inhibitor exp1 Experiment 1: LC3-II Turnover Assay (Western Blot) start->exp1 exp2 Experiment 2: p62/SQSTM1 Accumulation (Western Blot) exp1->exp2 Corroborate exp3 Experiment 3: Tandem Fluorescent LC3 Assay (Microscopy) exp2->exp3 Confirm Flux conclusion Conclusion: Characterize 7-EF as an early or late-stage inhibitor, or inducer exp3->conclusion

    Caption: A logical workflow for the multi-assay validation of a novel autophagy modulator.

    Primary Validation: LC3-II Turnover Assay by Western Blot

    Causality & Rationale: This is the cornerstone assay for measuring autophagic flux. Microtubule-associated protein 1 light chain 3 (LC3) is cleaved and lipidated to form LC3-II, which is recruited to autophagosome membranes. LC3-II is itself degraded upon fusion with the lysosome. [5]Therefore, measuring the steady-state level of LC3-II is insufficient. We must measure its "turnover" by blocking its degradation.

    By treating cells with a test compound in the presence and absence of a late-stage inhibitor like Bafilomycin A1 (Baf A1), we can quantify the amount of LC3-II that is generated and subsequently degraded. [6][7] Experimental Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HeLa, MCF-7) to be 60-70% confluent at the time of treatment.

    • Treatment Groups (6-hour incubation example):

      • Vehicle Control (e.g., DMSO)

      • 7-O-Ethyl fangchinoline (Test concentration, e.g., 5 µM)

      • Bafilomycin A1 (Positive control for late-stage inhibition, 100 nM)

      • 7-O-Ethyl fangchinoline + Bafilomycin A1 (added for the last 4 hours of incubation)

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Sonicate briefly to ensure complete lysis of membrane-bound proteins. [5]4. Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blotting:

      • Load equal amounts of protein (20-30 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). [5] * Transfer to a PVDF membrane (0.22 µm pore size is recommended).

      • Block with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary anti-LC3B antibody (e.g., 1:1000) overnight at 4°C. Also probe for a loading control like β-Actin.

      • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

      • Develop with an ECL substrate and image.

    • Data Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. The difference in normalized LC3-II levels between samples with and without Baf A1 represents the autophagic flux.

    Secondary Validation: p62/SQSTM1 Degradation Assay

    Causality & Rationale: The protein p62 (also known as Sequestosome-1 or SQSTM1) acts as a cargo receptor, linking ubiquitinated substrates to the autophagosome via direct interaction with LC3. [8]In this process, p62 itself is degraded. Therefore, a functional autophagic process leads to a decrease in p62 levels, while inhibition of autophagy causes p62 to accumulate. [9]This assay serves as an excellent corroboration of the LC3 turnover data.

    Experimental Protocol:

    • Methodology: The protocol is identical to the Western Blot described in 3.1 , using the same cell lysates.

    • Antibody: Instead of anti-LC3, probe the membrane with a primary anti-p62/SQSTM1 antibody (e.g., 1:1000). [10]3. Data Analysis: Quantify p62 band intensity and normalize to the loading control. An accumulation of p62 is indicative of autophagy inhibition. [11]

    Definitive Validation: Tandem Fluorescent LC3 (tfLC3) Autophagic Flux Assay

    Causality & Rationale: This microscopy-based assay provides a powerful visual and quantitative measure of autophagic flux. [12]It utilizes a fusion protein of LC3 with a pH-sensitive green fluorescent protein (GFP) and a more acid-stable red fluorescent protein (mRFP or mCherry). [13] In neutral-pH autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. [14][15]Therefore, an accumulation of yellow puncta signifies a block in autophagosome-lysosome fusion or degradation, while an increase in red puncta indicates successful completion of autophagic flux. [16] Experimental Protocol:

    • Cell Transfection: Seed cells on glass coverslips. Transfect with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent. Allow 24-48 hours for protein expression. Stable cell lines can also be generated for more consistent results.

    • Treatment: Treat cells with the same experimental groups as in 3.1 . Include a positive control for autophagy induction (e.g., starvation by incubating in EBSS) and a late-stage inhibitor (Baf A1 or CQ).

    • Fixation & Imaging:

      • Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.

      • Mount coverslips onto slides with a mounting medium containing DAPI to stain nuclei.

      • Image cells using a confocal or high-resolution fluorescence microscope, capturing both green and red channels.

    • Data Analysis:

      • For each condition, count the number of yellow (GFP+/RFP+) puncta and red-only (GFP-/RFP+) puncta per cell across multiple fields of view (>50 cells per condition).

      • An inhibitor of autophagic flux will cause a significant increase in the number of yellow puncta per cell compared to the vehicle control.

    Section 4: Data Interpretation & Comparative Analysis

    The combined results from these three assays will allow for a definitive characterization of 7-O-Ethyl fangchinoline. The table below outlines the expected outcomes for different mechanisms of action.

    Assay3-MA (Early Inhibitor)Baf A1 / CQ (Late Inhibitor)Autophagy InducerExpected: 7-EF as a Late Inhibitor
    LC3-II Turnover Blocks starvation-induced LC3-II increase. Low flux.High LC3-II level alone. No further increase with Baf A1 co-treatment. Low flux.Low LC3-II level alone. Marked increase with Baf A1 co-treatment. High flux.High LC3-II level alone. No significant additive effect with Baf A1.
    p62/SQSTM1 Levels Prevents degradation of basal p62.Accumulation of p62.Decreased p62 levels.Accumulation of p62.
    tfLC3 Puncta Few puncta form, even under starvation.Accumulation of yellow puncta.Increase in both yellow and especially red puncta.Significant accumulation of yellow puncta. Few red puncta.

    Conclusion

    The validation of a novel autophagy modulator requires more than a single experiment. It demands a logical, multi-assay approach that interrogates the dynamics of the entire autophagic pathway. By employing the framework of LC3-II turnover, p62 degradation, and tandem fluorescent LC3 flux analysis, we can move beyond simple observation to mechanistic determination.

    Given the conflicting literature surrounding its parent compound, Fangchinoline, a rigorous validation of 7-O-Ethyl fangchinoline is not just recommended; it is imperative. This guide provides the experimental rationale and detailed protocols to definitively determine whether it functions as an early-stage inhibitor, a late-stage inhibitor, or an inducer of autophagy, thereby providing the trustworthy and authoritative data needed to advance its potential use in research and drug development.

    References

    • ResearchGate. Tandem-fluorescent LC3 assay to measure autophagic flux over time in live cells. [Link]

    • PubMed. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells. [Link]

    • Imai, K., Hasegawa, J., & Yoshimori, T. mRFP-GFP tandem fluorescent-tagged LC3 (tfLC3). [Link]

    • Taylor & Francis Online. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells. [Link]

    • PMC. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models. [Link]

    • PMC. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. [Link]

    • Addgene Blog. Fluorescent Biosensors for Measuring Autophagic Flux. [Link]

    • PMC. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells. [Link]

    • Haematologica. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. [Link]

    • PMC. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. [Link]

    • PMC. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase. [Link]

    • PNAS. 3-Methyladenine: Specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. [Link]

    • PubMed. Monitoring autophagic degradation of p62/SQSTM1. [Link]

    • Spandidos Publications. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. [Link]

    • ABClonal. 5 Notes For Autophagy Detection With LC3. [Link]

    • PMC. Inhibition of autophagy with 3-methyladenine is protective in a lethal model of murine endotoxemia and polymicrobial sepsis. [Link]

    • Preprints.org. Bafilomycin A1 Induces Caspase-Dependent Apoptosis and Inhibits Autophagy Flux in Diffuse Large B Cell Lymphoma. [Link]

    • PMC. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma. [Link]

    • RSC Publishing. Fangchinoline accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation. [Link]

    • Frontiers. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition. [Link]

    • PMC. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome. [Link]

    • Bio-Techne. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? [Link]

    • Frontiers. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover. [Link]

    • MDPI. Autophagy Inhibitor Chloroquine Downmodulates Hepatic Stellate Cell Activation and Liver Damage in Bile-Duct-Ligated Mice. [Link]

    • PMC. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. [Link]

    • PMC. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation. [Link]

    • The Journal of Cell Biology. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death. [Link]

    • Frontiers. Fangchinoline alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer's disease models. [Link]

    • ResearchGate. Fangchinoline-mediated autophagy inhibition amplifies antigen presentation and PD-1 blockade efficacy in lung cancer. [Link]

    • Preprints.org. Hydroxychloroquine-Derived Lipid Nanoparticles as a Dual-Function Delivery Platform... [Link]

    • PMC. Identification and experimental validation of autophagy-related genes in abdominal aortic aneurysm. [Link]

    • ResearchGate. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. [Link]

    • MDPI. Fangchinoline Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy via Regulation of the AMPK/mTOR/ULK1 Pathway. [Link]

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    Comparative

    Reversing the Resistance: A Guide to the Synergistic Effects of 7-O-Ethyl Fangchinoline with Standard Chemotherapeutics

    A Senior Application Scientist's In-Depth Technical Guide for Researchers The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy, often leading to treatment failure.[1][2] A k...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's In-Depth Technical Guide for Researchers

    The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy, often leading to treatment failure.[1][2] A key player in this phenomenon is the over-expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pumps a wide array of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4][5] This guide provides a comprehensive overview of 7-O-Ethyl fangchinoline, a derivative of the natural bisbenzylisoquinoline alkaloid fangchinoline, and its role in overcoming P-gp-mediated MDR. We will delve into the molecular mechanisms, present comparative data on its synergistic activity with standard chemotherapeutics, and provide detailed protocols for evaluating such synergistic effects in a research setting.

    The Challenge of P-glycoprotein and the Promise of Fangchinoline Derivatives

    P-glycoprotein, the product of the ABCB1 (or MDR1) gene, is a 170-kDa transmembrane protein that functions as an ATP-dependent efflux pump.[4][6] It recognizes a broad range of structurally diverse hydrophobic compounds, including crucial chemotherapeutics like taxanes (e.g., paclitaxel), Vinca alkaloids, and anthracyclines (e.g., doxorubicin).[6] The overexpression of P-gp has been correlated with a poor prognosis in various cancers.[1]

    Natural compounds have long been a source of inspiration for cancer therapeutics and MDR modulators.[7][8] Fangchinoline, isolated from the root of Stephania tetrandra, has demonstrated the ability to reverse P-gp-mediated MDR.[2][9][10] 7-O-Ethyl fangchinoline is a semi-synthetic derivative developed to potentially enhance the efficacy and drug-like properties of the parent compound. Its primary mechanism of synergy lies in its ability to inhibit the function of P-gp, thus restoring the cytotoxic efficacy of co-administered chemotherapeutic agents.

    Mechanism of Synergy: Inhibiting the P-gp Efflux Pump

    The synergistic effect of 7-O-Ethyl fangchinoline is not due to direct cytotoxicity at modulating concentrations but rather its ability to act as a P-gp inhibitor. This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agent in resistant cancer cells, effectively resensitizing them to the drug.

    The proposed mechanism involves 7-O-Ethyl fangchinoline binding to P-gp, potentially competing with the chemotherapeutic substrate or inducing a conformational change that impairs the pump's ATP-dependent transport function.[2][9] This restores the intracellular concentration of the anticancer drug to cytotoxic levels.

    cluster_cell P-gp Overexpressing Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Pump Chemo_out Chemotherapeutic Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic (e.g., Paclitaxel) Chemo_in->Pgp Binds to P-gp Apoptosis Apoptosis Chemo_in->Apoptosis Induces Extracellular Extracellular Space Chemo_out->Extracellular EOF 7-O-Ethyl fangchinoline EOF->Pgp Inhibits ATP ATP ATP->Pgp Powers Extracellular->Chemo_in Drug Administration Extracellular->EOF A Step 1: In Vitro Synergy (Chemosensitivity Assay) B MTT / CellTiter-Glo Assay Determine IC50 values A->B C Step 2: Mechanism of Action (P-gp Functional Assays) B->C If synergistic D Rhodamine 123 Accumulation Assay C->D E P-gp ATPase Activity Assay C->E F Step 3: Protein Expression (Confirmation Assay) D->F Confirm mechanism E->F Confirm mechanism G Western Blot for P-gp (Rule out expression changes) F->G H Step 4: In Vivo Validation (Xenograft Model) G->H If mechanism is inhibition I Tumor Growth Inhibition Study H->I

    Figure 2: Experimental workflow for validating a P-gp modulator.

    Detailed Experimental Protocols

    Protocol 1: Chemosensitivity (MTT) Assay

    This assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. [11][12] Objective: To determine the IC50 of a chemotherapeutic agent alone and in combination with 7-O-Ethyl fangchinoline.

    Methodology:

    • Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES, KB-C2) and their parental, drug-sensitive counterparts in 96-well plates at a density of 5,000-10,000 cells/well. [13]Incubate for 24 hours to allow for attachment.

    • Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent. Prepare a fixed, non-toxic concentration of 7-O-Ethyl fangchinoline (e.g., 1 µM).

    • Treatment:

      • Add serial dilutions of the chemotherapeutic agent to one set of plates.

      • Add the fixed concentration of 7-O-Ethyl fangchinoline first, followed by the serial dilutions of the chemotherapeutic agent to a second set of plates.

      • Include wells with cells only (untreated control) and media only (blank).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [13]6. Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. [13]Shake the plate for 10 minutes to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader. [13]8. Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 values. [14]

    Protocol 2: Rhodamine 123 (Rh123) Accumulation Assay

    Rh123 is a fluorescent substrate of P-gp. [15][16]Inhibition of P-gp leads to increased intracellular accumulation of Rh123, which can be quantified by flow cytometry or fluorescence microscopy. [17][18] Objective: To functionally confirm that 7-O-Ethyl fangchinoline inhibits P-gp's efflux activity.

    Methodology:

    • Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in a suitable buffer (e.g., serum-free medium).

    • Incubation with Inhibitors: Pre-incubate the cells with a non-toxic concentration of 7-O-Ethyl fangchinoline, a known P-gp inhibitor (e.g., Verapamil as a positive control), or buffer alone (negative control) for 30-60 minutes at 37°C. [15]3. Rh123 Loading: Add Rh123 to a final concentration of ~5 µM and incubate for another 30-60 minutes at 37°C. [15]4. Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rh123.

    • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).

    • Analysis: Compare the mean fluorescence intensity (MFI) of the different treatment groups. A significant increase in MFI in the presence of 7-O-Ethyl fangchinoline indicates inhibition of P-gp-mediated efflux. [19]

    Protocol 3: P-gp ATPase Activity Assay

    P-gp utilizes the energy from ATP hydrolysis to transport substrates. [20]P-gp modulators can either stimulate or inhibit this ATPase activity.

    Objective: To determine the effect of 7-O-Ethyl fangchinoline on the ATP hydrolysis activity of P-gp.

    Methodology:

    • Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing human P-gp. [21]2. Assay Setup: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. [20] * In a 96-well plate, combine P-gp membranes, assay buffer, and the test compound (7-O-Ethyl fangchinoline at various concentrations). Include a known substrate (e.g., verapamil, as a positive control for stimulation) and a known inhibitor (e.g., sodium orthovanadate, to measure non-specific ATPase activity). [22]3. Reaction Initiation: Start the reaction by adding MgATP. [21]Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Reaction Termination: Stop the reaction and add a detection reagent that forms a colored complex with the liberated Pi.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for molybdenum blue).

    • Analysis: Calculate the vanadate-sensitive ATPase activity. [22]Plot the activity as a function of 7-O-Ethyl fangchinoline concentration to determine if it stimulates or inhibits P-gp's ATPase function.

    Protocol 4: Western Blot for P-gp Expression

    This is a crucial control experiment to ensure that the observed synergy is due to the inhibition of P-gp function, not a downregulation of its expression. [6] Objective: To confirm that 7-O-Ethyl fangchinoline does not alter the total expression level of P-gp.

    Methodology:

    • Cell Lysis: Treat P-gp overexpressing cells with 7-O-Ethyl fangchinoline for a relevant period (e.g., 48-72 hours). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. [23]2. Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel. [24]4. Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. [25]5. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C. 6. Antibody Incubation:

      • Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C. [26] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [24] * Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. [24]8. Analysis: Compare the band intensity of P-gp in treated versus untreated samples, normalized to the loading control. No significant change in P-gp levels is expected.

    In Vivo Corroboration: Xenograft Tumor Models

    While in vitro data is essential, validation in a living system is the critical next step. [27]Xenograft models, where human cancer cells are implanted in immunocompromised mice, are the standard for testing the in vivo efficacy of anticancer agents and MDR modulators. [28][29] Experimental Design:

    • Cell Line: Use a P-gp overexpressing cell line (e.g., KB-C2, LCC6MDR) to establish tumors. [27][30]* Treatment Groups:

      • Vehicle Control

      • Chemotherapeutic agent (e.g., Paclitaxel) alone

      • 7-O-Ethyl fangchinoline alone

      • Combination: Paclitaxel + 7-O-Ethyl fangchinoline

    • Administration: The chemotherapeutic is typically given intravenously (i.v.), while the modulator might be administered intraperitoneally (i.p.) or orally (p.o.), depending on its pharmacokinetic properties. [27][31]* Endpoints: Monitor tumor volume over time. At the end of the study, excise and weigh the tumors. Body weight should also be monitored as an indicator of toxicity. [30]

      Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
      Vehicle Control 1250 ± 150 -
      Paclitaxel (10 mg/kg) 980 ± 120 21.6
      7-O-Ethyl fangchinoline (25 mg/kg) 1190 ± 140 4.8
      Paclitaxel + 7-O-Ethyl fangchinoline 450 ± 85 64.0

      Table 2: Representative data from an in vivo xenograft study demonstrating the synergistic antitumor effect of combining 7-O-Ethyl fangchinoline with a standard chemotherapeutic agent. [27][31]

    Conclusion and Future Directions

    7-O-Ethyl fangchinoline represents a promising strategy to combat P-gp-mediated multidrug resistance. By inhibiting the P-gp efflux pump, it restores and enhances the efficacy of standard chemotherapeutic agents in resistant cancers. The experimental workflow detailed in this guide provides a robust framework for researchers to validate its synergistic potential, from initial in vitro screening to mechanistic elucidation and in vivo confirmation.

    Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in a broader range of resistant cancer models, and assessment of potential off-target effects. Ultimately, compounds like 7-O-Ethyl fangchinoline could become a vital component of combination therapies, improving outcomes for patients with chemoresistant tumors.

    References

    • Fu, Y., Liang, C., Zhang, Y., & Wink, M. (2014). Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine, 21(8-9), 1057-1062. [Link]

    • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

    • Levchenko, A., Mehta, B. M., Lee, J. B., et al. (2000). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. Proceedings of the National Academy of Sciences, 97(15), 8538-8543. [Link]

    • Loo, T. W., & Clarke, D. M. (1998). The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein. Anticancer Drugs, 9(3), 255-261. [Link]

    • Sodani, K., Patel, A., Kathawala, R. J., & Chen, Z. S. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Journal of Clinical Medicine, 11(19), 5786. [Link]

    • Li, W., Zhang, H., Assaraf, Y. G., et al. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). International Journal of Oncology, 63(4), 119. [Link]

    • Ali, M. A., & Forred, B. J. (2023). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy, 14(6), 289-304. [Link]

    • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

    • Cui, H., Chen, C., & Li, J. (2006). Reversal of P-glycoprotein–Mediated Multidrug Resistance in Cancer Cells by the c-Jun NH2-Terminal Kinase. Cancer Research, 66(1), 445-452. [Link]

    • Collet, A., Lecomte, M., & Hivin, P. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 481. [Link]

    • Chen, Y., Chan, T. H., & Chen, Z. S. (2023). In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. International Journal of Molecular Sciences, 24(5), 4377. [Link]

    • Wang, H., Zhao, Y., & Wang, H. (2016). Reversing Cancer Multidrug Resistance in Xenograft Models via Orchestrating Multiple Actions of Functional Mesoporous Silica Nanoparticles. ACS Applied Materials & Interfaces, 8(37), 24427-24437. [Link]

    • Chan, W. C., & Wong, Y. F. (2021). An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots. Journal of Integrative Medicine, 19(5), 389-399. [Link]

    • Chan, W. C., & Wong, Y. F. (2021). An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots. Journal of Integrative Medicine, 19(5), 389-399. [Link]

    • Wang, Y., Chen, J., Wang, L., et al. (2017). Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. Oncology Letters, 14(5), 5893-5900. [Link]

    • Chen, Y., Chan, T. H., & Chen, Z. S. (2023). In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. International Journal of Molecular Sciences, 24(5), 4377. [Link]

    • Crown Bioscience. (n.d.). Drug Combination Synergy Analysis. Retrieved from [Link]

    • Damm, K., & Engler, H. (2007). Complete in vivo reversal of the multidrug resistance phenotype by jet-injection of anti-MDR1 short hairpin RNA-encoding plasmid DNA. Cancer Gene Therapy, 14(11), 923-931. [Link]

    • ADSI. (n.d.). P-GP DRUG INTERACTION ASSAY KIT. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. Retrieved from [Link]

    • Supino, R. (1995). MTT Assays. In: Methods in Molecular Biology, vol 43. Humana Press. [Link]

    • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1998). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 42(11), 2946-2951. [Link]

    • ResearchGate. (n.d.). In vivo drug resistance reversal effect of YS-7a in KB/VCR xenograft nude mice. Retrieved from [Link]

    • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

    • Collet, A., Lecomte, M., & Hivin, P. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 481. [Link]

    • Pan, Y., & Elmquist, W. F. (2006). Comparison of Species Differences of P-Glycoproteins in Beagle Dog, Rhesus Monkey, and Human Using ATPase Activity Assays. Molecular Pharmaceutics, 3(1), 58-66. [Link]

    • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

    • Hamada, H., & Tsuruo, T. (1988). Characterization of the ATPase Activity of the Mr 170,000 to 180,000 Membrane Glycoprotein (P-Glycoprotein) Associated with Multidrug Resistance in K562/ADM Cells. Cancer Research, 48(17), 4926-4932. [Link]

    • Kurebayashi, Y., & Sugawara, M. (2006). Determination of P-Glycoprotein ATPase Activity Using Luciferase. Biological & Pharmaceutical Bulletin, 29(3), 577-580. [Link]

    • ResearchGate. (n.d.). Western blot analysis for P-glycoprotein in MCF7/WT and MCF7/VP cells. Retrieved from [Link]

    • Menden, M. P., & Iorio, F. (2019). Predicting Synergism of Cancer Drug Combinations Using NCI-ALMANAC Data. Frontiers in Oncology, 9, 296. [Link]

    • Ludescher, C., & Drach, J. (1997). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Leukemia, 11(7), 1018-1023. [Link]

    • ResearchGate. (n.d.). The structure of fangchinoline and tetrandrine. Retrieved from [Link]

    • Choi, Y. H., & Kim, R. K. (2013). Synergistic effect of paclitaxel and epigenetic agent phenethyl isothiocyanate on growth inhibition, cell cycle arrest and apoptosis in breast cancer cells. Journal of Hematology & Oncology, 6, 15. [Link]

    • Li, Y., Zhang, J., & Chen, Y. (2022). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. Cancer Cell International, 22(1), 123. [Link]

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    • Wang, L., Li, Y., & Chen, X. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology, 11, 687637. [Link]

    Sources

    Validation

    Comparative Analysis of Bisbenzylisoquinoline Alkaloids: Cepharanthine vs. 7-O-Ethyl Fangchinoline in Antiviral Drug Development

    Executive Summary: The Divergent Paths of BBA Derivatives Bisbenzylisoquinoline alkaloids (BBAs), naturally extracted from Stephania plant species, have garnered immense interest for their broad-spectrum antiviral proper...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Divergent Paths of BBA Derivatives

    Bisbenzylisoquinoline alkaloids (BBAs), naturally extracted from Stephania plant species, have garnered immense interest for their broad-spectrum antiviral properties. Cepharanthine stands at the forefront of this class, demonstrating potent, clinically relevant efficacy against SARS-CoV-2, HIV, and enteroviruses[1][2].

    Conversely, 7-O-Ethyl fangchinoline (also known in literature as YH-200 or TJN-220) is a synthetic derivative of the natural BBA fangchinoline. While native fangchinoline is a robust antiviral agent[3][4], the 7-O-ethyl substitution fundamentally alters the molecule's pharmacodynamics. This structural modification shifts its primary utility away from virology and directly towards neuropharmacology and cardiovascular regulation[5][6]. This guide dissects the mechanistic divergence between Cepharanthine and 7-O-Ethyl fangchinoline, providing researchers with a definitive framework for selecting the appropriate BBA scaffold for targeted drug development.

    Mechanistic Divergence: Antiviral vs. Neuropharmacological Targeting

    The structural nuances of BBAs dictate their biological targets and membrane interactions.

    Cepharanthine: The Premier Antiviral BBA

    Cepharanthine is an amphiphilic molecule that readily partitions into host cell membranes. Its primary antiviral mechanism is the deacidification of endolysosomes . By neutralizing the acidic pH of the endosomal pathway, Cepharanthine traps viruses and prevents the low-pH-dependent membrane fusion required for viral uncoating and cytoplasmic entry[7]. Furthermore, Cepharanthine directly inhibits the Niemann-Pick type C1 (NPC1) protein, disrupting the lysosomal lipid homeostasis essential for the replication of viruses like SARS-CoV-2[1][2].

    Fangchinoline and the 7-O-Ethyl Shift

    Native fangchinoline shares this antiviral pedigree. It inhibits HIV-1 by interfering with gp160 proteolytic processing[3] and elicits a potent innate immune response by suppressing the degradation of the Stimulator of Interferon Genes (STING)[4].

    However, the synthesis of 7-O-Ethyl fangchinoline introduces a bulky, lipophilic ethyl group at the 7-O position.

    • The Causality of Target Shifting: This modification sterically hinders the molecule's ability to efficiently modulate endolysosomal pH without causing cellular toxicity. Instead, the altered electron density and spatial conformation optimize its binding affinity for central nervous system (CNS) receptors.

    • Primary Mechanisms: 7-O-Ethyl fangchinoline acts as a multi-target modulator, antagonizing dopamine D2/D3 and AMPA receptors to exert antidepressant-like effects[5]. It also functions as a long-lasting voltage-gated calcium channel blocker, making it a potent antihypertensive agent[6].

    Consequently, while Cepharanthine is a premier candidate for antiviral repurposing, 7-O-Ethyl fangchinoline is exclusively utilized in cardiovascular and psychiatric research.

    MOA Cepharanthine Cepharanthine (Natural BBA) Endolysosome Endolysosomal Deacidification Cepharanthine->Endolysosome Induces NPC1 NPC1 Protein Inhibition Cepharanthine->NPC1 Blocks Fangchinoline Fangchinoline (Natural BBA) Ethyl_Fang 7-O-Ethyl Fangchinoline (Synthetic Derivative) Fangchinoline->Ethyl_Fang 7-O-Ethyl Substitution STING STING Degradation Suppression Fangchinoline->STING Preserves GP160 gp160 Proteolytic Processing Fangchinoline->GP160 Inhibits Receptors Adrenoceptors, D2/D3, AMPA & Ca2+ Channels Ethyl_Fang->Receptors Modulates Antiviral_Broad Broad-Spectrum Antiviral Activity (SARS-CoV-2, EV71, HIV) Endolysosome->Antiviral_Broad Prevents Entry NPC1->Antiviral_Broad Disrupts Lipids Antiviral_Specific Antiviral Activity (Zika, HIV, HCoV-OC43) STING->Antiviral_Specific Boosts IFN GP160->Antiviral_Specific Blocks Assembly CNS_Cardio Antidepressant & Antihypertensive Effects Receptors->CNS_Cardio Primary Indication

    Fig 1: Pharmacological divergence of BBA derivatives from antiviral mechanisms to CNS/Cardio targets.

    Quantitative Efficacy Profiling

    When evaluating these compounds for preclinical development, the disparity in their target indications becomes evident in their effective concentrations and primary applications.

    CompoundTarget Indication / VirusPrimary Mechanism of ActionIC50 / EC50 RangeCytotoxicity (CC50)
    Cepharanthine SARS-CoV-2, EV71, HIVEndolysosomal deacidification, NPC1 inhibition0.8 - 2.5 µM> 50 µM
    Fangchinoline (Native) HIV-1, Zika, EV71, HCoV-OC43STING preservation, gp160 processing block0.8 - 1.7 µM> 20 µM
    7-O-Ethyl fangchinoline Depression, HypertensionAMPA/D2 receptor modulation, Ca2+ channel blockN/A (Dosed at 15-60 mg/kg in vivo)N/A

    Experimental Workflow: Self-Validating High-Content Antiviral Screening

    For researchers investigating the antiviral potential of BBAs like Cepharanthine or native Fangchinoline, differentiating true antiviral efficacy from drug-induced cytotoxicity is paramount. Amphiphilic drugs can induce phospholipidosis —a lipid storage disorder that artificially mimics antiviral activity in vitro by downregulating host cell metabolism[8].

    To ensure trustworthiness, the following protocol utilizes a self-validating dual-reporter system that simultaneously tracks viral replication and host cell metabolic viability.

    Step-by-Step Methodology:
    • Cell Preparation & Seeding: Seed permissive cell lines (e.g., Vero E6 for SARS-CoV-2, HeLa for EV71) in 96-well optical-bottom plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

      • Causality Insight: Optical-bottom plates are critical for high-content imaging, reducing autofluorescence and ensuring precise quantification of reporter signals.

    • Compound Pre-treatment: Prepare serial dilutions of Cepharanthine (0.1 µM to 20 µM) in assay medium. Pre-treat cells for 2 hours prior to infection.

      • Causality Insight: Because BBAs primarily target viral entry and endolysosomal trafficking[7], pre-treatment ensures the host cell's endosomal pH is neutralized before the virus attempts internalization.

    • Viral Infection (Reporter System): Inoculate cells with a reporter virus (e.g., EV71-eGFP or SARS-CoV-2 pseudovirus) at a Multiplicity of Infection (MOI) of 0.1.

    • Parallel Viability Assessment (The Self-Validation Step): In a parallel set of identically treated, uninfected wells, add CCK-8 reagent at 48 hours post-treatment.

      • Causality Insight: If a compound shows a drop in viral eGFP signal but a corresponding drop in CCK-8 absorbance, the "antiviral" effect is merely an artifact of host cell death or severe phospholipidosis. True antiviral hits must maintain >90% CCK-8 viability at their IC50 concentration.

    • High-Content Imaging & Analysis: At 48-72 hours post-infection, fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342. Use a high-content screening platform to calculate the ratio of eGFP-positive cells to total nuclei.

    Workflow Step1 1. Cell Seeding Permissive Cell Line Step2 2. Pre-treatment BBA Compounds (0.1-20 µM) Step1->Step2 Step3 3. Infection Reporter Virus (e.g., eGFP) Step2->Step3 Step4A 4A. Viral Tracking High-Content Imaging Step3->Step4A 48-72h Step4B 4B. Viability Check CCK-8 Assay (Validation) Step3->Step4B 48-72h Step5 5. Data Synthesis True Antiviral vs. Toxicity Step4A->Step5 Step4B->Step5

    Fig 2: Self-validating high-content screening workflow to distinguish antiviral efficacy from toxicity.

    Strategic Recommendations for Drug Development

    • For Virology Programs: Cepharanthine is the definitive choice. Its broad-spectrum efficacy, well-characterized mechanism of endolysosomal deacidification[7], and existing clinical safety profile (approved in Japan for alopecia) make it a prime candidate for rapid repurposing against emerging RNA viruses[2].

    • For CNS and Cardiovascular Programs: 7-O-Ethyl fangchinoline should be prioritized. Its specific structural modifications have optimized it for crossing the blood-brain barrier and modulating adrenoceptors, dopamine receptors, and calcium channels[5][6], making it a highly specialized tool for neuropharmacology, completely distinct from its antiviral BBA relatives.

    References

    • Source: National Institutes of Health (NIH)
    • Source: National Institutes of Health (NIH)
    • Source: National Institutes of Health (NIH)
    • Evaluation of the Long-Lasting Antihypertensive Action of 7-O-Ethylfangchinoline - J-Stage Source: J-STAGE URL
    • Fangchinoline Inhibits Human Immunodeficiency Virus Type 1 Replication by Interfering with gp160 Proteolytic Processing Source: PLOS One URL
    • Source: National Institutes of Health (NIH)
    • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
    • Source: National Institutes of Health (NIH)

    Sources

    Comparative

    A Comparative Analysis of 7-O-Ethyl Fangchinoline and its Parent Compounds: A Guide to IC50 Evaluation and Structure-Activity Relationships

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Bisbenzylisoquinoline Alkaloids Fangchinoline and its structural analog tetrandrine are bisbenzylisoquinoline alk...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Therapeutic Potential of Bisbenzylisoquinoline Alkaloids

    Fangchinoline and its structural analog tetrandrine are bisbenzylisoquinoline alkaloids extracted from the root of Stephania tetrandra.[1] These natural products have garnered significant scientific interest for a range of pharmacological activities, most notably their anti-cancer properties.[1][2] The core structure of these molecules provides a versatile scaffold for chemical modification, a strategy pursued to enhance therapeutic efficacy, improve bioavailability, and overcome challenges such as multidrug resistance.[3]

    The primary structural difference between fangchinoline and tetrandrine lies at the C-7 position: fangchinoline possesses a hydroxyl (-OH) group, whereas tetrandrine has a methoxy (-OCH3) group.[1] This seemingly minor difference can lead to distinct biological activities.[1] The synthesis of derivatives, such as 7-O-Ethyl fangchinoline, involves the modification of this critical 7-hydroxyl group, providing a powerful means to probe and potentially enhance the molecule's interaction with biological targets. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

    Determining Cytotoxicity: The MTT Assay for IC50 Measurement

    To quantitatively assess the potency of a compound like 7-O-Ethyl fangchinoline, a robust and reproducible cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[4] Its principle is based on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

    Step-by-Step Experimental Protocol: MTT Assay

    This protocol provides a self-validating system for determining the IC50 value of a test compound.

    1. Cell Culture and Plating:

    • Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

    • Procedure:

      • Culture a chosen cancer cell line (e.g., A549, MCF-7) in a suitable medium within a humidified incubator at 37°C and 5% CO2.[4]

      • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

      • Perform a cell count and assess viability (e.g., using Trypan Blue).

      • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of culture medium.[5]

      • Incubate the plate overnight to allow for cell attachment.[6]

    2. Compound Preparation and Treatment:

    • Rationale: A serial dilution series is crucial for generating a dose-response curve from which the IC50 can be accurately calculated.

    • Procedure:

      • Prepare a high-concentration stock solution of the test compound (e.g., 7-O-Ethyl fangchinoline) in a suitable solvent like DMSO.[5]

      • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

      • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with DMSO) and blank controls (medium only). Each concentration should be tested in triplicate.[4]

      • Incubate the treated plates for a defined period (e.g., 48 or 72 hours).[6]

    3. MTT Incubation and Formazan Solubilization:

    • Rationale: This is the core reaction where viable cells convert MTT to formazan. Complete solubilization of the resulting crystals is critical for accurate absorbance readings.

    • Procedure:

      • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

      • Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form in viable cells.[4]

      • Carefully aspirate the medium containing MTT.

      • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

      • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]

    4. Data Acquisition and Analysis:

    • Rationale: Spectrophotometric measurement provides quantitative data, and non-linear regression analysis of the dose-response curve yields the IC50 value.

    • Procedure:

      • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[4]

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

      • Determine the IC50 value using non-linear regression analysis (sigmoidal curve fit).[7]

    MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay & Reading cluster_analysis Data Analysis cell_culture Culture Cells plate_cells Seed Cells in 96-Well Plate cell_culture->plate_cells Harvest & Count plate_cells->incubation_overnight Incubate Overnight add_drug Add Compound to Wells incubation_overnight->add_drug prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_drug add_mtt Add MTT Solution incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize Dissolve Crystals read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate % Viability read_plate->analyze plot Generate Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50 incubation_drug->add_mtt PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Inhibition of Apoptosis (Survival) Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Fangchinoline Fangchinoline Derivatives (e.g., 7-O-Ethyl fangchinoline) Fangchinoline->PI3K Inhibition Fangchinoline->Akt Inhibition

    Inhibition of the PI3K/Akt pathway by fangchinoline derivatives.

    Conclusion

    References

    • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
    • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
    • LoPiccolo, J., Granville, C. A., Gills, J. J., & Dennis, P. A. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Medicinal Chemistry, 12(26), 3051-3065.
    • The IC 50 values of fangchinoline derivatives 1-4 against the growth of 5 cancer cell lines. (n.d.). ResearchGate.
    • Jafari, M., Ghadami, E., Dadkhah, E., & Akhavan-Niaki, H. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 12(12), 3747.
    • Lan, T., Chen, Y., Wei, X., Liu, J., Zuo, Z., Wang, Y., ... & Hu, Y. (2021). Design, synthesis and in vitro anticancer research of novel tetrandrine and fangchinoline derivatives. European Journal of Medicinal Chemistry, 215, 113271.
    • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2022). Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come? Journal of the National Cancer Institute, 114(11), 1475–1495.
    • A Comparative Analysis of Fangchinoline and Its Synthetic Derivatives in Cancer Research. (n.d.). BenchChem.
    • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
    • Semba, S., Itoh, N., & Takeda, H. (2006). Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Molecular Cancer Therapeutics, 5(3), 637-644.
    • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
    • Li, X., Yang, Z., Han, W., Lu, X., Jin, S., Yang, W., ... & Wang, T. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology, 11, 685327.
    • Syntheses and Anti-cancer Activities of Derivatives of Tetrandrine and Fangchinoline. (n.d.). ResearchGate.
    • Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay. (n.d.). BenchChem.
    • Liu, Y., Zhang, Y., Zhang, Y., Chen, J., Wang, Y., Zhang, J., ... & Sun, J. (2020). Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103431.
    • Liu, Y., Zhang, Y., Zhang, Y., Chen, J., Wang, Y., Zhang, J., ... & Sun, J. (2017).
    • Cell viability assays and IC50 calculation. (n.d.). Bio-protocol.

    Sources

    Validation

    in vivo toxicity comparison of 7-O-Ethyl fangchinoline and tetrandrine

    Executive Summary & Scientific Rationale Tetrandrine (TET) is a naturally occurring bisbenzylisoquinoline alkaloid renowned for its broad-spectrum pharmacological activities, including anti-tumor, antihypertensive, and a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Rationale

    Tetrandrine (TET) is a naturally occurring bisbenzylisoquinoline alkaloid renowned for its broad-spectrum pharmacological activities, including anti-tumor, antihypertensive, and anti-inflammatory effects. However, its clinical translation is severely bottlenecked by a narrow therapeutic window and dose-dependent in vivo toxicity, particularly in the liver, lungs, and cardiovascular system[1][2].

    To circumvent these liabilities, medicinal chemistry efforts have focused on structural modifications, yielding 7-O-Ethyl fangchinoline (7-O-EFC) —also known in literature as TJN-220 or YH-200. By substituting the 7-hydroxyl group of the core scaffold with an ethoxy group, researchers have dramatically altered the molecule's metabolic fate[3][4]. This targeted modification prevents the formation of highly reactive toxic intermediates, significantly expanding the safety margin while preserving or enhancing therapeutic efficacy[5].

    Comparative In Vivo Toxicity Profile

    The toxicity profiles of TET and 7-O-EFC diverge significantly when evaluated in in vivo models. While TET is prone to tissue accumulation and metabolic toxification, 7-O-EFC demonstrates a highly favorable safety profile even under chronic administration[2][5].

    Quantitative Data Comparison
    Toxicity ParameterTetrandrine (TET)7-O-Ethyl Fangchinoline (7-O-EFC)
    Acute Oral Toxicity (LD₅₀, Rat) ~646 mg/kg[5]> 1,000 mg/kg[5]
    Hepatotoxicity High; induces ROS generation, mitochondrial impairment, and caspase-dependent apoptosis[2][6]Minimal to none; no overt liver damage at therapeutic or supratherapeutic doses[5]
    Pulmonary Toxicity Moderate to High; driven by CYP3A-mediated bioactivation in lung tissue[1][2]Not observed; evades pulmonary bioactivation pathways
    Cardiovascular Effects Cardiotoxic at high doses; decreases stroke volume and alters heart rate in in vivo models[7]Safe; provides long-lasting antihypertensive action without disrupting diurnal heart rate rhythms[8]
    Chronic Administration (14-day) Induces significant weight loss and organ injury[6]No effect on body weight; no drug tolerance developed[4][5]

    Mechanistic Causality of Toxicity

    Understanding the structural basis of toxicity is critical for drug development. The differential safety profiles of these two compounds are rooted in their interactions with cytochrome P450 (CYP) enzymes.

    The Tetrandrine Toxification Pathway: TET undergoes extensive metabolism primarily via the CYP3A4 isoenzyme in both hepatic and pulmonary tissues[1][2]. This bioactivation generates reactive intermediates that deplete intracellular antioxidants, triggering reactive oxygen species (ROS) accumulation. The resulting oxidative stress leads to mitochondrial dysfunction, endonuclease G activation, and ultimately, cellular apoptosis[2][6]. Furthermore, TET exhibits developmental and cardiotoxic liabilities, significantly reducing intersegmental vessel formation and stroke volume in embryonic models[7].

    The 7-O-EFC Evasion Mechanism: The introduction of the 7-O-ethyl group sterically hinders the specific CYP-mediated toxification pathways that plague TET. Instead of forming reactive metabolites, 7-O-EFC is processed into stable metabolites that are safely cleared from the systemic circulation. This structural shield prevents mitochondrial stress and ROS generation, explaining why 7-O-EFC boasts an LD₅₀ exceeding 1 g/kg and lacks the hepatotoxic signature of its parent compound[5].

    Pathway Visualization

    ToxicityMechanisms TET Tetrandrine (TET) CYP Hepatic & Pulmonary CYP450 Metabolism TET->CYP EFC 7-O-Ethyl Fangchinoline (7-O-EFC) EFC->CYP ToxMet Reactive Intermediates (Bioactivation) CYP->ToxMet TET Pathway SafeMet Stable Metabolites (Detoxification) CYP->SafeMet 7-O-EFC Pathway Mech ROS Accumulation & Mitochondrial Dysfunction ToxMet->Mech SafeEnd Systemic Clearance (No Overt Toxicity) SafeMet->SafeEnd ToxEnd Hepatotoxicity & Pulmonary Injury Mech->ToxEnd

    Fig 1: Metabolic pathways dictating the differential in vivo toxicity of TET and 7-O-EFC.

    Experimental Workflow: Self-Validating Telemetry & Toxicity Protocol

    To objectively compare the in vivo toxicity of these compounds, researchers must employ methodologies that eliminate handling artifacts. The following protocol integrates real-time physiological monitoring with post-mortem biochemical analysis.

    Self-Validating System: By correlating live telemetry data (e.g., sudden arrhythmic events) with endpoint histopathology (e.g., hepatic necrosis), researchers can self-validate the exact onset and mechanism of toxicity, ensuring that observed effects are pharmacological rather than stress-induced.

    Step 1: Surgical Implantation of Telemetry Devices
    • Action: Surgically implant radiotelemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of 8-10 week old male Sprague-Dawley rats. Allow 10 days for recovery.

    • Causality: Traditional tail-cuff blood pressure measurements induce restraint stress, causing catecholamine release that masks true drug-induced cardiotoxicity. Telemetry ensures baseline physiological data is captured in a stress-free, conscious state, which is critical for evaluating compounds like 7-O-EFC that act on adrenoceptors[4][8].

    Step 2: Dosing and Real-Time Hemodynamic Monitoring
    • Action: Randomize animals and administer TET (60 mg/kg) or 7-O-EFC (60 mg/kg) via oral gavage daily for 14 days. Record blood pressure (BP), heart rate (HR), and locomotor activity continuously in 10-minute bins.

    • Causality: TET is known to alter stroke volume and HR[7]. Continuous monitoring captures transient arrhythmic events or diurnal disruptions that single-timepoint measurements would miss. 7-O-EFC, conversely, will demonstrate a stable diurnal rhythm[8].

    Step 3: Endpoint Biochemical & Histopathological Analysis
    • Action: Euthanize animals on day 15. Quantify serum ALT, AST, and BUN. Harvest liver and lung tissues, fix in 10% formalin, and perform H&E staining.

    • Causality: Because TET undergoes CYP3A-mediated bioactivation specifically in the liver and lungs, these organs are the primary sites of ROS accumulation[1][2]. Elevated ALT/AST combined with histopathological evidence of necrosis directly validates the biochemical toxification pathway, starkly contrasting with the clean histological profile of 7-O-EFC[5].

    References

    • [3] PubChemLite. 7-o-ethyl fangchinoline (C39H44N2O6). Université du Luxembourg. 3

    • [4] /[5] Sheng, Z. F., et al. (2015). Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice. Acta Pharmacologica Sinica / PubMed Central.5

    • [8] Antihypertensive effects, determined by a telemetry method, of trichloromethiazide and 7-O-ethylfangchinoline, a derivative of tetrandrine, in spontaneously hypertensive rats. PubMed. 8

    • [6] Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Oncotarget. 6

    • [1] Synthesis, biological evaluation and toxicity of novel tetrandrine analogues. PubMed Central. 1

    • [2] Pharmacokinetic and Toxicological Characterization of Tetrandrine Using in silico ADMET Modelling. International Journal of Research and Review. 2

    • [7] Dual Potential of Tetrandrine: Antiangiogenic Efficacy and Safety Liabilities Revealed through In Silico, In Vitro, and Zebrafish Models. PubMed. 7

    Sources

    Comparative

    validating target engagement of 7-O-Ethyl fangchinoline using thermal shift assays

    As a Senior Application Scientist, I frequently encounter the biophysical bottleneck of validating target engagement (TE) for complex, multi-target phytochemical derivatives. 7-O-Ethyl fangchinoline (also known as YH-200...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the biophysical bottleneck of validating target engagement (TE) for complex, multi-target phytochemical derivatives. 7-O-Ethyl fangchinoline (also known as YH-200), a bisbenzylisoquinoline alkaloid derivative, presents a unique challenge. It exhibits a broad pharmacological profile, acting as an antidepressant via adrenoceptors, dopamine receptors, and AMPA receptors[1], while also demonstrating potent anti-proliferative and apoptotic effects in cancer cell lines like HepG2 and MCF-7[2].

    Validating direct intracellular binding for such lipophilic, multi-target compounds requires methodologies that preserve the native physiological environment. Traditional biochemical assays often fall short. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative TE methodologies (SPR, DARTS, BLI) and provides a self-validating experimental framework for mapping the target landscape of 7-O-Ethyl fangchinoline.

    The Biophysical Challenge of 7-O-Ethyl Fangchinoline

    Alkaloids like fangchinoline and its 7-O-ethyl derivative interact with both membrane-bound receptors (e.g., AMPA)[1] and intracellular kinases (e.g., Aurora A, a validated target of the parent compound)[3].

    Extracting and purifying membrane proteins for in vitro assays strips them of their native lipid bilayer, often destroying their functional conformation. Furthermore, the high lipophilicity of bisbenzylisoquinolines often leads to non-specific binding on artificial biosensor surfaces. To accurately validate target engagement, we must measure binding thermodynamics inside the intact cell.

    Methodological Comparison: CETSA vs. Alternative TE Assays

    To select the optimal assay, we must evaluate the trade-offs between throughput, physiological relevance, and quantitative output.

    ParameterCETSA (Cellular Thermal Shift)SPR (Surface Plasmon Resonance)DARTS (Drug Affinity Responsive Target Stability)BLI (Bio-Layer Interferometry)
    Assay Environment Intact living cells (Native) In vitro (Purified protein)Cell lysatesIn vitro (Purified protein)
    Target Suitability Soluble & Membrane proteinsSoluble (Membrane requires nanodiscs)Soluble proteinsSoluble proteins
    Primary Output Thermal shift ( ΔTm​ )Kinetics ( KD​ , kon​ , koff​ )Protease resistanceKinetics ( KD​ , kon​ , koff​ )
    Throughput Medium to HighMediumLowMedium
    False Positive Risk Low (Physiological conditions)High (Non-specific surface binding)Medium (Protease variability)High (Non-specific binding)
    Purification Need None High (Requires high-purity targets)NoneHigh

    Conclusion: While SPR and BLI provide excellent kinetic data ( KD​ ), they are highly prone to artifacts when testing lipophilic alkaloids against membrane receptors. CETSA and DARTS bypass the need for purification[4], but CETSA is superior for 7-O-Ethyl fangchinoline because it can be performed on intact cells, preserving the crucial compartmentalization and lipid microenvironments required for receptor stability.

    Causality in Assay Design: The Thermodynamics of CETSA

    Why does CETSA work? The principle is rooted in thermodynamic stabilization. When 7-O-Ethyl fangchinoline binds to a target protein with high affinity, it lowers the free energy of the protein's folded state[3].

    When subjected to a thermal gradient, the unbound protein unfolds and aggregates at its characteristic melting temperature ( Tm​ ). The ligand-bound protein, however, resists heat-induced denaturation, resulting in a measurable shift in the melting curve ( ΔTm​ ). By quantifying the soluble protein fraction remaining after heat shock, we can definitively prove direct target engagement inside the cell[3].

    Workflow cluster_cetsa CETSA (Intact Cell Workflow) cluster_spr SPR (In Vitro Workflow) C1 Live Cells (HepG2/MCF-7) C2 7-O-Ethyl Fangchinoline Incubation C1->C2 C3 Thermal Gradient (40-70°C) C2->C3 C4 Post-Heat Lysis & Centrifugation C3->C4 C5 Western Blot (Target Stability) C4->C5 S1 Purified Target (e.g., AMPA) S2 Immobilization on Sensor Chip S1->S2 S3 Compound Flow S2->S3 S4 Real-time Binding (KD Measurement) S3->S4

    Fig 1. Workflow comparison: Intracellular CETSA vs. In vitro SPR for target validation.

    Self-Validating Experimental Protocol: CETSA for 7-O-Ethyl Fangchinoline

    To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls that rule out false positives caused by global proteome stabilization or compound-induced thermal artifacts.

    Step 1: Cell Culture and Dosing
    • Seed target cells (e.g., HepG2 for anti-proliferative targets[2] or neuronal cell lines for AMPA/adrenoceptors[1]) at 1×106 cells/mL.

    • Treat cells with 7-O-Ethyl fangchinoline (e.g., 10 µM, 40 µM) or a DMSO vehicle control for 1 to 2 hours at 37°C.

    • Causality: This incubation period allows the lipophilic compound to cross the plasma membrane and reach thermodynamic equilibrium with its intracellular targets prior to any thermal stress.

    Step 2: The Thermal Challenge
    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Divide the cell suspension equally into PCR tubes (50 µL per tube).

    • Heat the tubes across a temperature gradient (e.g., 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[5].

    • Causality: The 3-minute duration ensures uniform heat transfer to denature unbound proteins without triggering secondary cellular stress responses (like heat shock protein synthesis) that could alter target expression levels.

    Step 3: Post-Heat Lysis and Clarification
    • Add a mild lysis buffer (e.g., containing 0.4% NP-40) to the tubes and subject them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C)[5].

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality (Critical Step): Lysis must occur after the heat shock. If cells are lysed before heating, the introduction of detergents artificially destabilizes membrane-bound targets (like AMPA receptors), masking the ligand-induced thermal shift. Centrifugation strictly separates the heat-denatured, aggregated proteins (pellet) from the thermodynamically stabilized, folded proteins (supernatant).

    Step 4: Detection and Internal Validation
    • Carefully transfer the supernatant to new tubes, mix with loading buffer, and boil at 100°C for 10 minutes[5].

    • Analyze via Western Blotting against the suspected target (e.g., Aurora A, AMPA receptor).

    • Self-Validation Control: Always probe the same blot for a non-target housekeeping protein (e.g., GAPDH or β -actin). 7-O-Ethyl fangchinoline should not alter the melting curve of GAPDH. If GAPDH also shows a thermal shift, the compound is causing non-specific global protein precipitation, invalidating the assay.

    Pathway cluster_targets Primary Targets Validated via CETSA Drug 7-O-Ethyl Fangchinoline (YH-200) T1 AMPA Receptors Drug->T1 T2 Adrenoceptors (α1, α2, β) Drug->T2 T3 Dopamine Receptors (D1-D5) Drug->T3 T4 Intracellular Kinases (e.g., Aurora A) Drug->T4 Eff1 Antidepressant-like Action (In Vivo) T1->Eff1 T2->Eff1 T3->Eff1 Eff2 Anti-proliferative / Apoptosis (HepG2, MCF-7) T4->Eff2

    Fig 2. Multi-target pharmacological network of 7-O-Ethyl fangchinoline mapped via intracellular assays.

    Data Interpretation

    A successful CETSA validation will display a clear rightward shift in the melting curve of the target protein when plotted as "Soluble Protein Fraction" vs. "Temperature". A positive shift ( ΔTm​>2∘C ) in the presence of 7-O-Ethyl fangchinoline, coupled with a stable GAPDH control, provides definitive, authoritative proof of direct intracellular target engagement.

    References

    • Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model Source: PMC / NIH URL
    • TJN-220 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL
    • Small-molecule PS10 inhibits PRRSV replication by targeting HSP90 and multiple viral non-structural proteins Source: ASM Journals URL
    • Phytochemical alkaloids orchestrate immunometabolism against viral infections Source: National Science Review / Oxford Academic URL
    • Involvement of adrenoceptors, dopamine receptors and AMPA receptors in antidepressant-like action of 7-O-ethylfangchinoline in mice Source: PubMed / NIH URL

    Sources

    Safety & Regulatory Compliance

    Handling

    Comprehensive Safety and Operational Guide for Handling 7-O-Ethyl Fangchinoline

    As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent, biologically active compounds. 7-O-Ethyl fangchinoline is a synthetic ether derivative of fangch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent, biologically active compounds. 7-O-Ethyl fangchinoline is a synthetic ether derivative of fangchinoline, a naturally occurring bisbenzylisoquinoline alkaloid originally isolated from the vine Stephania tetrandra.

    Because highly specific Safety Data Sheets (SDS) for novel synthetic derivatives are often sparse, rigorous laboratory safety mandates that we extrapolate handling protocols from the parent compound, fangchinoline (CAS 436-77-1), while assuming potentially enhanced lipophilicity and cellular penetrance due to the ethyl ether modification.

    Fangchinoline is classified under GHS as Acute Toxicity Category 4 (Oral) , carrying the H302 hazard statement (Harmful if swallowed)[1]. Biologically, it is a potent molecule known to inhibit COX activity, modulate interleukin-6 (IL-6), and induce apoptosis in specific adenocarcinoma cell lines[2]. Consequently, 7-O-Ethyl fangchinoline must be treated as a highly active pharmaceutical ingredient (API) where inhalation of aerosolized dust and dermal exposure to solvated forms are the primary occupational hazards[3].

    Causality-Driven PPE Selection Matrix

    It is not enough to simply wear Personal Protective Equipment (PPE); researchers must understand why each item is selected. The physical state of 7-O-Ethyl fangchinoline (dry lyophilized powder vs. solvated liquid) dictates your risk profile.

    PPE ItemTechnical SpecificationScientific Rationale (Causality)
    Gloves Double-layered Nitrile (minimum 0.12mm thickness)Alkaloids are frequently dissolved in DMSO or chloroform for in vitro assays. DMSO acts as a rapid carrier solvent, pulling dissolved compounds directly through the stratum corneum. Double-gloving ensures that if the outer glove is compromised by the solvent, the inner glove provides an uncompromised secondary barrier.
    Respirator N95/P100 Particulate Respirator or PAPRThe compound is typically supplied as a dry powder. Electrostatic forces during weighing can easily aerosolize particles[3]. Inhalation of these particles bypasses first-pass hepatic metabolism, leading to rapid systemic absorption of the toxic alkaloid.
    Eye Protection Snug-fitting Safety Goggles (Indirect Vented)Prevents ocular absorption of aerosolized dust during weighing, or accidental splashes during solvent reconstitution. Standard safety glasses leave the orbital cavity exposed and are insufficient.
    Body Protection Fluid-resistant Lab Coat with knit cuffsPrevents the invisible accumulation of alkaloid dust on personal clothing, which could lead to chronic, low-dose exposure outside the controlled laboratory environment.
    Gowning Workflow

    To ensure a self-validating safety process, gowning must follow a strict sequence to prevent cross-contamination.

    G N1 1. Hand Hygiene N2 2. Don Lab Coat N1->N2 N3 3. Don Respirator N2->N3 N4 4. Don Goggles N3->N4 N5 5. Double Gloves N4->N5 N6 Ready for Lab N5->N6

    Standard operating procedure for sequential PPE gowning before handling potent alkaloids.

    Operational Workflow: Weighing and Reconstitution

    The most hazardous step in handling any potent alkaloid is the transfer of dry powder. The following protocol minimizes aerosolization and static displacement.

    Step-by-Step Weighing Protocol:

    • Environmental Control: Conduct all powder handling inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Never weigh potent alkaloids on an open laboratory bench[3].

    • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance and metal weighing spatulas. Alkaloid powders are notoriously static-prone and will "jump," contaminating the balance enclosure.

    • Tare and Transfer: Tare a pre-capped, chemically compatible glass vial. Carefully transfer the estimated amount of 7-O-Ethyl fangchinoline into the vial using a micro-spatula.

    • Seal Before Removal: Cap the vial securely before removing it from the analytical balance enclosure to prevent ambient air currents from dispersing the powder.

    • Closed-System Solvation: Inject the reconstitution solvent (e.g., DMSO) directly through a septum cap using a syringe. If a septum is unavailable, only open the vial within the active airflow of the BSC to add the solvent.

    Spill Response and Decontamination Protocol

    A robust protocol requires built-in error recovery. If 7-O-Ethyl fangchinoline powder is spilled, never dry sweep it , as this will instantly aerosolize the toxic powder into the breathing zone[3].

    Step-by-Step Spill Recovery:

    • Isolate: Immediately restrict access to the spill area and ensure local exhaust ventilation is active.

    • Suppress Dust: Cover the powder spill gently with absorbent laboratory paper towels.

    • Solvate and Neutralize: Gently wet the towels with a solvent that dissolves the compound (e.g., 70% ethanol or a slightly acidic aqueous solution, as alkaloids form highly soluble salts in low pH). This traps the powder in a liquid matrix.

    • Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent spreading the contamination.

    • Secondary Clean: Wash the area with a standard laboratory detergent, followed by a final distilled water rinse.

    Spill S1 Spill Identified S2 Assess Risk S1->S2 S3 Evacuate Lab S2->S3 Large/Aerosolized S4 Don Spill PPE S2->S4 Small/Contained S3->S4 S5 Wet with Solvent (Dust Suppression) S4->S5 S6 Wipe Inward S5->S6 S7 Hazmat Disposal S6->S7

    Logical decision tree for containing and neutralizing alkaloid powder spills.

    Chemical Disposal Plan

    7-O-Ethyl fangchinoline and its parent compounds must never be discharged into the municipal water system or standard biohazard bins[3].

    • Solid Waste: All contaminated consumables (pipette tips, micro-spatulas, gloves, empty reagent vials, and spill cleanup towels) must be placed in a puncture-resistant, sealable hazardous waste container labeled explicitly as "Toxic Solid Waste - Alkaloid Derivatives."

    • Liquid Waste: Solutions containing the compound must be collected in compatible, clearly labeled liquid hazardous waste carboys. Strictly segregate halogenated waste (if using chloroform or dichloromethane for extraction) from non-halogenated liquid waste (if using DMSO or ethanol).

    • Final Destruction: Ensure your Environmental Health and Safety (EHS) department routes this specific waste stream for high-temperature incineration. Incineration is required to effectively break down the complex macrocyclic ring structure of the bisbenzylisoquinoline alkaloid, preventing environmental accumulation.

    References

    • National Institutes of Health (NIH). "Fangchinoline | C37H40N2O6 | CID 73481 - PubChem" PubChem Database. Available at: [Link]

    Sources

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